molecular formula C42H68O17 B142307 Esculentin CAS No. 131889-89-9

Esculentin

Numéro de catalogue: B142307
Numéro CAS: 131889-89-9
Poids moléculaire: 845 g/mol
Clé InChI: DPMVYTYRMGJDQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Esculentin-1a is a cationic antimicrobial peptide (AMP) originally isolated from the skin of the frog Pelophylax lessonae . This peptide is a key subject of research for developing new anti-infective agents, particularly against multi-drug resistant Gram-negative bacteria like Pseudomonas aeruginosa . Its mechanism of action is primarily attributed to the rapid perturbation of the anionic microbial membrane, leading to cell leakage and death . This membranolytic activity is effective against both planktonic (free-living) and biofilm forms of bacteria, the latter being a major challenge in clinical infections . Beyond its direct antimicrobial effects, this compound-1a has demonstrated significant value in wound healing research. Studies show that it promotes angiogenesis (the formation of new blood vessels) by activating the PI3K/AKT signaling pathway in vascular endothelial cells, thereby accelerating collagen deposition and wound closure in vivo . Furthermore, the peptide has been successfully conjugated to gold nanoparticles (AuNPs), a strategy that enhances its antipseudomonal activity by approximately 15-fold and improves its re-epithelialization properties without increasing cytotoxicity, highlighting its potential in advanced drug delivery systems . Due to its promising properties, this compound-1a serves as a crucial tool for scientists investigating novel therapeutics in microbiology, immunology, and dermatology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Propriétés

Numéro CAS

131889-89-9

Formule moléculaire

C42H68O17

Poids moléculaire

845 g/mol

Nom IUPAC

1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone

InChI

InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3

Clé InChI

DPMVYTYRMGJDQQ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O

Synonymes

esculentin
esculentin steroid

Origine du produit

United States

Foundational & Exploratory

Esculentin Peptides: A Technical Guide to Discovery, Isolation, and Characterization from Frog Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents, with amphibian skin secretions emerging as a particularly rich source of bioactive molecules. Among these, the esculentin family of peptides, first discovered in the skin of the European frog Rana esculenta, has garnered significant attention. These cationic peptides exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and even viruses.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound peptides, with a focus on the core methodologies and quantitative data essential for researchers in the field of drug discovery and development.

Discovery and Initial Isolation

The journey of this compound peptides began with the observation that amphibian skin is remarkably resistant to microbial colonization despite being constantly exposed to a microbe-rich environment. This led to the hypothesis that the skin secretions contain potent antimicrobial compounds. Early studies involved the stimulation of peptide release from the granular glands in the frog's skin, followed by the collection and analysis of these secretions.

Experimental Protocol: Collection of Frog Skin Secretions

A common and humane method for collecting frog skin secretions involves mild electrical stimulation or the administration of norepinephrine (B1679862).[3][4][5][6]

Materials:

  • Live frogs (e.g., Rana esculenta)

  • Norepinephrine solution (e.g., 80 nmoles/g of frog weight) or a mild electrical stimulator

  • Collection buffer (e.g., 25 mM NaCl and 25 mM sodium acetate, pH 7.0)

  • Trifluoroacetic acid (TFA)

  • Centrifuge and centrifuge tubes

Procedure:

  • Frogs are gently handled to minimize stress.

  • To induce secretion, either a low-voltage electrical current is briefly applied to the dorsal skin, or a non-lethal dose of norepinephrine is administered via injection or immersion.[4][5][6]

  • The frog is then placed in a container with a collection buffer for approximately 15-20 minutes to allow the secretions to accumulate.[3][6]

  • Following secretion collection, the frog is returned to its habitat.

  • The collected secretion-containing buffer is immediately acidified with a small amount of TFA to inhibit protease activity and preserve the peptides.[6]

  • The solution is then centrifuged to pellet any cellular debris, and the supernatant containing the crude peptide mixture is collected for further purification.

G cluster_collection Peptide Secretion Collection Frog Frog Stimulation Stimulation Frog->Stimulation Norepinephrine or Electrical Stimulation Collection Collection Stimulation->Collection In Buffer Acidification Acidification Collection->Acidification Add TFA Centrifugation Centrifugation Acidification->Centrifugation Crude_Extract Crude_Extract Centrifugation->Crude_Extract Supernatant

Caption: Workflow for the collection of frog skin secretions.

Purification of this compound Peptides

The crude skin secretion is a complex mixture of various peptides and proteins. Therefore, a multi-step purification process is necessary to isolate this compound peptides. The most common and effective technique for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][7]

Experimental Protocol: RP-HPLC Purification

Materials:

  • Crude peptide extract

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • The crude extract is first partially purified and desalted using a Sep-Pak C18 cartridge.[4][5]

  • The desalted sample is then injected into the RP-HPLC system.

  • The peptides are eluted using a linear gradient of increasing concentrations of Solvent B (e.g., 5% to 65% over 60 minutes) at a specific flow rate (e.g., 1-10 mL/min depending on the column size).[7][8]

  • The elution is monitored by a UV detector at a wavelength of 220-280 nm.

  • Fractions corresponding to distinct peaks on the chromatogram are collected separately.

  • Each fraction is then analyzed for antimicrobial activity to identify the fractions containing the this compound peptides.

  • Further rounds of purification using different gradient conditions or different column chemistries (e.g., C4 or C8) may be necessary to achieve high purity.[5]

G cluster_purification Peptide Purification Workflow Crude_Extract Crude_Extract Sep-Pak Sep-Pak Crude_Extract->Sep-Pak Desalting RP-HPLC RP-HPLC Sep-Pak->RP-HPLC Fraction_Collection Fraction_Collection RP-HPLC->Fraction_Collection Activity_Assay Activity_Assay Fraction_Collection->Activity_Assay Pure_this compound Pure_this compound Activity_Assay->Pure_this compound Active Fractions

Caption: General workflow for the purification of this compound peptides.

Characterization of this compound Peptides

Once purified, the this compound peptides are characterized to determine their primary structure (amino acid sequence) and molecular mass. The primary methods for this are mass spectrometry and Edman degradation.

Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful technique for determining the precise molecular weight of a peptide and can also be used for sequencing (tandem mass spectrometry).[9][10][11]

Materials:

  • Purified this compound peptide

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • The purified peptide sample is prepared according to the specific requirements of the mass spectrometer. For MALDI-TOF, the peptide is co-crystallized with a matrix on a target plate. For ESI-MS, the peptide is dissolved in a suitable solvent.[8]

  • The sample is then ionized and the mass-to-charge ratio of the ions is measured.

  • For sequencing (MS/MS), the peptide ions are fragmented, and the masses of the resulting fragment ions are measured.

  • The amino acid sequence is deduced from the mass differences between the fragment ions.

Experimental Protocol: Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.[1][3][12][13]

Materials:

  • Purified this compound peptide

  • Phenyl isothiocyanate (PITC)

  • Trifluoroacetic acid (TFA)

  • Automated peptide sequencer

Procedure:

  • The peptide is reacted with PITC, which labels the N-terminal amino acid.[1][12][13]

  • The labeled amino acid is then cleaved from the peptide chain using TFA.[12][13]

  • The cleaved amino acid derivative (a phenylthiohydantoin, or PTH-amino acid) is identified by chromatography.

  • The remaining peptide is then subjected to another cycle of the reaction to identify the next amino acid in the sequence.

  • This process is repeated until the entire peptide sequence is determined.

Quantitative Data on this compound Peptides

The biological activity of this compound peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Physicochemical Properties of Selected this compound Peptides

PeptideAmino Acid SequenceMolecular Weight (Da)Net Charge
This compound-1aGIFSKLAGKKIKNLLISGLKG-NH24920.4+6
This compound-1bGIFSKLAGKKIKNLLISGLKG-NH24801.2+5
This compound-2aGFSFLSGVAKGVAKNLGQIFSKLAAESIKN3519.3+4

Data compiled from various sources.[3][5]

Table 2: Antimicrobial Activity (MIC in µM) of this compound Peptides and Derivatives

PeptideEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicans
This compound-1a(1-21)NH22 - 40.5 - 116 - 64>64
This compound-1a(1-18)NH216 - 32>6432 - 64>64
This compound-2EM (linearized)--≤ 6.25-
This compound-2CHa--≤ 6.0 (MDR)-

Data compiled from multiple studies. Note that MIC values can vary depending on the specific bacterial strain and experimental conditions.[13][14][15][16]

Signaling Pathways and Mechanism of Action

The primary mechanism of antimicrobial action for this compound peptides is the disruption of the microbial cell membrane.[17][18][19] Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[18][19] Following this initial binding, the peptides insert into the membrane, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately cell death.[17][18]

G cluster_membrane Mechanism of Action on Bacterial Membrane This compound This compound Bacterial_Membrane Bacterial_Membrane This compound->Bacterial_Membrane Electrostatic Interaction Binding Binding Bacterial_Membrane->Binding Pore_Formation Pore_Formation Binding->Pore_Formation Cell_Lysis Cell_Lysis Pore_Formation->Cell_Lysis Leakage of Cellular Contents

Caption: Simplified model of this compound peptide action on bacterial membranes.

Beyond their antimicrobial properties, certain this compound derivatives have been shown to modulate host cell signaling pathways, highlighting their potential in areas such as wound healing. For instance, this compound-1a(1-21)NH2 has been demonstrated to promote angiogenesis by activating the PI3K/AKT signaling pathway.[20] This pathway is crucial for cell proliferation, migration, and survival.

G cluster_pi3k PI3K/AKT Signaling Pathway in Wound Healing This compound-1a This compound-1a Receptor Receptor This compound-1a->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Cell_Proliferation Cell_Proliferation AKT->Cell_Proliferation Cell_Migration Cell_Migration AKT->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Ligand Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream_Signaling Autophosphorylation->Downstream_Signaling Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival

References

An In-depth Technical Guide to Esculentin Peptides and Their Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different types of esculentin peptides, their natural sources, biological activities, and the experimental methodologies used for their characterization. This compound peptides are a class of antimicrobial peptides (AMPs) originally discovered in the skin secretions of amphibians and represent a promising avenue for the development of novel therapeutics against multidrug-resistant pathogens.

Introduction to this compound Peptides

This compound peptides are a family of cationic antimicrobial peptides predominantly found in the skin of frogs.[1][2] They are known for their broad-spectrum activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and even some viruses.[1][3] The primary mechanism of action for many this compound peptides involves the disruption of microbial cell membranes.[1]

Types of this compound Peptides and Their Sources

The this compound family is diverse, with several members identified. The two primary groups are This compound-1 (B1576701) and this compound-2. These peptides are often found as a cocktail of different isoforms within the skin secretions of a single amphibian species.

This compound-1

This compound-1 peptides are characterized by a highly conserved 46-amino acid sequence, which includes a C-terminal loop formed by a disulfide bridge.[4][5]

  • This compound-1a (B1576700) and this compound-1b: These are two of the most well-studied this compound-1 peptides, differing by only a single amino acid.[4][6] They have been isolated from the skin of the European edible frog, Rana esculenta.[7][8]

  • Derivatives of this compound-1a: Shorter, synthetic derivatives of this compound-1a have been developed to enhance specific activities and improve their therapeutic potential.

    • Esc(1-21): This 21-amino acid peptide corresponds to the N-terminal region of this compound-1a and has demonstrated potent bactericidal activity.[4][9]

    • Esc(1-18): A slightly shorter 18-amino acid fragment, also derived from the N-terminus of this compound-1a.[4][10]

    • Esc(1-21)-1c: A diastereomer of Esc(1-21) containing two D-amino acid substitutions, which has shown increased resistance to proteases.[9]

  • This compound-1PN: Isolated from the dark-spotted frog (Pelophylax nigromaculatus), this peptide shows both antibacterial and immunomodulatory properties.[5]

This compound-2

The this compound-2 family of peptides also exhibits significant antimicrobial properties, with variations in their amino acid sequences leading to a range of biological activities.

  • This compound-2L: A linearized version of an this compound-2 peptide, it has been studied for its activity against Gram-negative bacteria.[2]

  • This compound-2 HYba1 and this compound-2 HYba2: These novel peptides were identified from the skin secretions of Hydrophylax bahuvistara, an endemic frog species of the Western Ghats, India.[11]

  • This compound-2CHa: This peptide demonstrates potent activity against multidrug-resistant bacteria and also shows cytotoxic activity against some cancer cell lines.[12]

  • This compound-2EM: Isolated from the frog Glandirana emeljanovi.[2]

  • This compound-2-OA2: Found in Odorrana andersonii, this peptide is active against B. pyocyaneus, E. coli, S. aureus, and C. albicans.[13]

Ranatuerin Peptides

The Ranatuerin family of peptides is structurally and functionally related to esculentins, often co-isolated from the same amphibian species. They are characterized by a conserved C-terminal "rana box" domain.[14][15]

Quantitative Data on Biological Activity

The antimicrobial efficacy of this compound peptides is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activities of various this compound peptides against different microorganisms.

Table 1: Antimicrobial Activity of this compound-1 Derivatives

PeptideMicroorganismMIC (µM)MBC (µM)Reference
Esc(1-21)E. coli K1224[4]
Esc(1-21)E. coli O157:H7 EDL93348[4]
Esc(1-18)E. coli K121632[4]
Esc(1-18)E. coli O157:H7 EDL9333264[4]
KanamycinE. coli K121632[4]
KanamycinE. coli O157:H7 EDL9331632[4]

Table 2: Antimicrobial Activity of this compound-2 Peptides

PeptideMicroorganismMIC (µM)Reference
This compound-2 HYba1 (E2/1)Gram-positive bacteria3 - 20[11]
This compound-2 HYba1 (E2/1)Gram-negative bacteria9 - 15[11]
Amidated this compound-2 HYba1Gram-positive bacteria1 - 15[11]
Amidated this compound-2 HYba1Gram-negative bacteria6 - 10[11]
This compound-2CHaS. aureus≤ 6[12]
This compound-2CHaA. baumannii≤ 6[12]
This compound-2CHaS. maltophilia≤ 6[12]
This compound-2-OA2B. pyocyaneus2.2 - 4.4[13]
This compound-2-OA2E. coli2.2 - 4.4[13]
This compound-2-OA2S. aureus2.2 - 4.4[13]
This compound-2-OA2C. albicans2.2 - 4.4[13]

Experimental Protocols

This section details the methodologies for the synthesis, purification, characterization, and activity assessment of this compound peptides.

Peptide Synthesis, Purification, and Characterization

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

Synthetic this compound peptides are typically assembled using stepwise solid-phase synthesis.[4] This method allows for the precise incorporation of amino acids in the desired sequence.

4.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To purify the crude synthetic peptide to a high degree of homogeneity.[1]

  • Materials:

    • Crude lyophilized peptide

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

    • Preparative RP-HPLC system with a C18 column

    • UV detector

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration over a defined period (e.g., 5% to 65% Solvent B over 60 minutes).

    • Monitor the elution profile at a wavelength of 220 nm.

    • Collect the fractions corresponding to the major peak.

    • Lyophilize the purified fractions.[1]

4.1.3. Characterization

  • Mass Spectrometry: To verify the molecular weight of the purified peptide. This can be performed using either Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[1] The observed molecular weight should be compared to the theoretical molecular weight.

  • Analytical RP-HPLC: To determine the purity of the final peptide product. A small amount of the purified peptide is injected onto an analytical C18 column and eluted with a faster gradient of Solvent B. Purity is assessed by integrating the peak areas.[1]

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide in different environments (e.g., aqueous buffer, membrane-mimicking solutions like trifluoroethanol).[1]

Antimicrobial Activity Assays

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[4]

  • Procedure (Microdilution Broth Method):

    • Prepare a serial dilution of the peptide in a suitable broth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no peptide) and negative (broth only) controls.

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest peptide concentration in which no visible growth is observed.[4]

4.2.2. Minimum Bactericidal Concentration (MBC) Assay

  • Objective: To determine the lowest concentration of the peptide that kills the microorganism.[4]

  • Procedure:

    • Following the MIC assay, take an aliquot (e.g., 100 µL) from the wells that show no visible growth.

    • Plate the aliquot onto an appropriate agar (B569324) medium.

    • Incubate the plates under suitable conditions.

    • The MBC is the lowest peptide concentration from which no colonies grow on the agar plate.[4]

Signaling Pathways

Recent research has revealed that some this compound peptides can modulate host cellular signaling pathways, suggesting functions beyond direct antimicrobial activity.

PI3K/AKT Pathway in Wound Healing

The this compound-1a derivative, Esc-1a(1-21)NH2, has been shown to promote wound healing by stimulating angiogenesis.[16][17] This pro-angiogenic effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in human umbilical vein vascular endothelial cells (HUVECs).[16][17] Activation of this pathway leads to increased cell migration and proliferation, which are crucial steps in the formation of new blood vessels.[16][18]

PI3K_AKT_Pathway Esc-1a(1-21)NH2 Esc-1a(1-21)NH2 Cell Surface Receptor Cell Surface Receptor Esc-1a(1-21)NH2->Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Angiogenesis Angiogenesis Downstream Effectors->Angiogenesis Cell Migration Cell Migration Downstream Effectors->Cell Migration Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation

Caption: PI3K/AKT signaling pathway activated by Esc-1a(1-21)NH2.

EGFR Signaling Pathway in Cell Migration

The epidermal growth factor receptor (EGFR) signaling pathway is also implicated in the peptide-promoted migration of airway epithelial cells.[9] This suggests a potential role for this compound peptides in tissue repair and regeneration.

Experimental Workflows

The following diagrams illustrate the typical workflows for the study of this compound peptides.

Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Activity Assays SPPS Solid-Phase Peptide Synthesis Crude Peptide Crude Peptide SPPS->Crude Peptide RP-HPLC RP-HPLC Purification Crude Peptide->RP-HPLC Purified Peptide Purified Peptide RP-HPLC->Purified Peptide Mass Spec Mass Spectrometry Purified Peptide->Mass Spec Analytical HPLC Analytical RP-HPLC Purified Peptide->Analytical HPLC CD Spec Circular Dichroism Purified Peptide->CD Spec MIC MIC Assay Purified Peptide->MIC Cell Assays Cell-based Assays (e.g., Cytotoxicity, Migration) Purified Peptide->Cell Assays MBC MBC Assay MIC->MBC

Caption: General workflow for this compound peptide research.

Conclusion

This compound peptides represent a rich and diverse family of antimicrobial agents with significant therapeutic potential. Their broad-spectrum activity, coupled with their ability to modulate host immune and regenerative responses, makes them attractive candidates for the development of new drugs to combat infectious diseases and promote tissue healing. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize their clinical potential.

References

Esculentin: A Comprehensive Technical Guide to its Primary Amino acid Sequence and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin is a family of antimicrobial peptides (AMPs) isolated from the skin secretions of various frog species. These peptides represent a promising class of molecules in the development of novel therapeutics due to their broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of the primary amino acid sequence and structural features of this compound peptides, intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Primary Amino Acid Sequence

The this compound family of peptides is characterized by considerable sequence variation, leading to different isoforms with distinct biological activities. The primary methods for determining the amino acid sequence of peptides like this compound are Edman degradation and mass spectrometry.

This compound Variants and their Sequences

The following table summarizes the primary amino acid sequences of several known this compound variants.

Peptide NameOrganism of OriginSequenceLength (amino acids)
This compound-1a (B1576700) Pelophylax lessonae (Pool frog)GIFSKLAGKKIKNLLISGLKGSLGKDLAKLGVDLVACKISKQC46
This compound-1b Rana esculentaGIFSKLAGKKIKNLLISGLKGSLGKDLAKLGVDLVACKISKQC46
This compound-1c (B1576696) Rana esculenta (Korean)GIFSKLAGKKIKNLLISGLKGSLGKDLAKLGVDLVACKISKQC46
This compound-2a Pelophylax lessonae (Pool frog)GFLSLLKGSAKTVPAVLGKLSAKLDNLACKISKQC37
This compound-2CHa Lithobates chiricahuensis (Chiricahua leopard frog)GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC37
This compound-2L UnknownGILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC37

Note: this compound-1a and 1b differ by a single amino acid at position 11.[1][2] The sequences provided are based on available literature and database entries.

Experimental Protocol: Peptide Sequencing

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[3][4]

Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.[5]

  • Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[6]

  • Conversion: The cleaved thiazolinone derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified using chromatography, typically high-performance liquid chromatography (HPLC).

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of degradation to identify the subsequent amino acid.[5][6]

Mass spectrometry (MS) is a powerful and sensitive technique for peptide sequencing.[3]

Protocol:

  • Sample Preparation: The protein or peptide sample is purified. For larger proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptide fragments.[7]

  • Ionization: The peptide fragments are ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[7]

  • Mass Analysis: The mass-to-charge (m/z) ratio of the peptide ions is measured.

  • Tandem Mass Spectrometry (MS/MS): Peptide ions of a specific m/z are selected and fragmented by collision-induced dissociation (CID). The m/z ratios of the resulting fragment ions are then measured.

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. This can be done manually or using specialized software that compares the experimental fragmentation pattern to theoretical patterns from protein sequence databases.[7]

Structure of this compound

The biological activity of this compound peptides is intrinsically linked to their three-dimensional structure. The secondary and tertiary structures have been elucidated primarily through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Secondary Structure

Circular dichroism studies have revealed that this compound peptides, including this compound-1a and its derivatives, are largely unstructured in aqueous solutions but adopt a predominantly α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles.[8][9] This induced helicity is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the secondary structure of proteins and peptides.[10][11]

Protocol:

  • Sample Preparation: A purified peptide solution of known concentration (typically in the micromolar range) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter, typically in the far-UV region (190-260 nm) for secondary structure analysis.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution algorithms.[12] An α-helical structure is characterized by negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm.[10]

Tertiary Structure

The three-dimensional structure of this compound-1c in a TFE/water solution has been determined by NMR spectroscopy.[13] The study revealed that the peptide is composed of three α-helices, and each helix exhibits amphipathic characteristics, which is a key feature for its membrane-permeabilizing activity.[13]

NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution.[14]

Protocol:

  • Sample Preparation: A concentrated (millimolar range), isotopically labeled (e.g., ¹⁵N, ¹³C) peptide sample is prepared in a suitable solvent system (e.g., TFE/water) with a small amount of D₂O for the lock signal.

  • Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to assign the chemical shifts of all protons and other nuclei in the peptide.

  • Structural Restraint Generation: Nuclear Overhauser effect (NOE) data from NOESY spectra are used to generate distance restraints between protons that are close in space. Coupling constants from COSY spectra can provide dihedral angle restraints.

  • Structure Calculation: The collected restraints are used in computational algorithms (e.g., simulated annealing, molecular dynamics) to calculate a family of 3D structures consistent with the experimental data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Signaling Pathways

Recent studies have begun to elucidate the signaling pathways modulated by this compound peptides, particularly in the context of wound healing and cell migration.

PI3K/AKT Pathway in Angiogenesis

A derivative of this compound-1a, this compound-1a(1-21)NH₂, has been shown to promote wound healing by stimulating angiogenesis.[15][16] This pro-angiogenic effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[15][16] Activation of this pathway leads to increased cell migration and proliferation of human umbilical vein endothelial cells (HUVECs).[15]

PI3K_AKT_Pathway This compound-1a(1-21)NH2 This compound-1a(1-21)NH2 Cell Surface Receptor Cell Surface Receptor This compound-1a(1-21)NH2->Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis AKT->Angiogenesis Cell Migration & Proliferation Cell Migration & Proliferation AKT->Cell Migration & Proliferation Wound Healing Wound Healing Angiogenesis->Wound Healing Cell Migration & Proliferation->Wound Healing

Caption: this compound-1a(1-21)NH2 signaling pathway promoting wound healing.

EGFR-Mediated Cell Migration

Other studies have suggested the involvement of the Epidermal Growth Factor Receptor (EGFR)-mediated signaling pathway in the wound-healing activity of this compound derivatives.[17] The peptide-induced cell migration appears to be mediated by the activation of EGFR.[17]

EGFR_Pathway This compound Derivative This compound Derivative EGFR EGFR This compound Derivative->EGFR Activates Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Cell Migration Cell Migration Downstream Signaling->Cell Migration Wound Healing Wound Healing Cell Migration->Wound Healing

Caption: EGFR-mediated signaling pathway in this compound-induced cell migration.

Experimental Workflows

Peptide Sequencing Workflow

Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing Protein Extraction Protein Extraction Protein Purification Protein Purification Protein Extraction->Protein Purification Enzymatic Digestion Enzymatic Digestion Protein Purification->Enzymatic Digestion Optional Edman Degradation Edman Degradation Enzymatic Digestion->Edman Degradation Mass Spectrometry Mass Spectrometry Enzymatic Digestion->Mass Spectrometry Sequence Determination Sequence Determination Edman Degradation->Sequence Determination Mass Spectrometry->Sequence Determination

Caption: General workflow for determining the primary amino acid sequence of a peptide.

Peptide Structure Determination Workflow

Structure_Workflow cluster_sample_prep_structure Sample Preparation cluster_structure_analysis Structural Analysis Peptide Synthesis/Purification Peptide Synthesis/Purification Circular Dichroism Circular Dichroism Peptide Synthesis/Purification->Circular Dichroism NMR Spectroscopy NMR Spectroscopy Peptide Synthesis/Purification->NMR Spectroscopy Secondary Structure Secondary Structure Circular Dichroism->Secondary Structure 3D Structure 3D Structure NMR Spectroscopy->3D Structure

Caption: Workflow for determining the secondary and tertiary structure of a peptide.

Conclusion

This technical guide has provided a detailed overview of the primary amino acid sequence and structural characteristics of the this compound family of antimicrobial peptides. The information presented, including tabulated sequence data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows, is intended to be a valuable resource for the scientific community. Further research into the structure-activity relationships of these peptides will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Esculentin Peptide Family: Classification, Nomenclature, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esculentin family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of frogs belonging to the Ranidae family, represents a significant area of interest in the search for novel therapeutic agents. These peptides are key components of the frog's innate immune system, offering a first line of defense against a wide array of pathogens.[1][2] This guide provides a detailed overview of the classification and nomenclature of the this compound peptide family, summarizes their biological activities with quantitative data, outlines key experimental protocols for their study, and visualizes their structural organization and functional pathways.

Classification of the this compound Family

The this compound family is broadly divided into two main subfamilies, This compound-1 (B1576701) and this compound-2, based on structural similarities. These peptides are part of a larger superfamily of antimicrobial peptides found in ranid frogs, which also includes brevinins, ranatuerins, and temporins.[3]

This compound-1 Subfamily

Peptides in this subfamily are characterized by a length of approximately 46 amino acid residues.[1][2] A highly conserved feature is a C-terminal heptapeptide (B1575542) ring, formed by an intramolecular disulfide bridge between two cysteine residues.[1][4] This cyclic structure is crucial for the peptide's stability and biological activity.[4] Members of this subfamily, such as This compound-1a (B1576700) and this compound-1b, typically exhibit only minor variations in their amino acid sequences, often differing by a single residue.[1][2] Truncated versions of these peptides, particularly the N-terminal fragment this compound-1a(1-21)NH₂, have been synthesized and extensively studied for their potent antimicrobial and wound-healing properties.[2][5][6][7]

This compound-2 Subfamily

The this compound-2 subfamily peptides also feature a C-terminal disulfide bridge, which stabilizes a cyclic domain often referred to as the "Rana box".[8][9] This structural motif is common to several peptide families within Ranidae frogs.[8] While the primary structures of this compound-2 peptides are less conserved between different frog species compared to this compound-1, evolutionary pressure has maintained the hydrophobic nature of the N-terminal region, which is critical for its activity.[10]

The general precursor structure for this compound peptides, identified through cDNA analysis, consists of a signal peptide, an acidic spacer peptide, and the mature active peptide.[1]

G cluster_precursor This compound Precursor Peptide Structure Signal Peptide Signal Peptide Acidic Spacer Acidic Spacer Signal Peptide->Acidic Spacer Mature Peptide Mature Peptide Acidic Spacer->Mature Peptide

Diagram 1: General structure of an this compound precursor peptide.

Nomenclature

The proliferation of newly discovered antimicrobial peptides from ranid frogs necessitated a systematic nomenclature to reflect evolutionary relationships rather than relying on species-specific names. A proposed system establishes a unified terminology for the 14 well-established peptide families, including this compound-1 and this compound-2.[3]

The convention is as follows:

  • Family Name: The name of the established peptide family (e.g., this compound-1).

  • Species Identifier: An uppercase letter (or two, if necessary to avoid ambiguity) derived from the species name (e.g., 'P' for pipiens).[3]

  • Paralog Identifier: A lowercase letter to distinguish between paralogs (different genes from the same species) within the same family (e.g., a, b, c).[3]

For example, under this system, a hypothetical this compound-1 peptide 'a' from Pelophylax nigromaculatus could be designated this compound-1Na. This systematic approach aims to clarify the relationships between orthologous (same gene in different species) and paralogous peptides.[3]

Data Presentation: Physicochemical and Biological Activities

The following tables summarize key quantitative data for representative members of the this compound family and their derivatives.

Table 1: Physicochemical Properties of Selected this compound Peptides

Peptide Amino Acid Sequence Molecular Weight (Da) Theoretical pI Net Charge (pH 7) Source Organism
This compound-1a(1-21)NH₂ GIFSKLAGKKIKNLLISGLKG-NH₂ 2215.8 10.7 +6 Pelophylax lessonae/ridibundus (synthetic derivative)[2][11]
This compound-1(1-18)NH₂ GIFSKLAGKKIKNLLISG-NH₂ 1916.4 10.7 +5 Pelophylax lessonae/ridibundus (synthetic derivative)[2]
This compound-2P GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC-NH₂ 3792.56 9.98 +7 Rana plancyi fukiensis[12]
This compound-2L GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC 3968.79 10.45 +6 Synthetic[13]

| This compound-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | 4039.8 | 10.0 | +6 | Hylarana chunganensis[10] |

Table 2: Antimicrobial Activity of this compound-1 and Derivatives

Peptide Target Microorganism Strain MIC (µM) MBC/MLC (µM) Reference
This compound-1PN Vibrio anguillarum - 6.25 - [1]
This compound-1PN Escherichia coli - 6.25 - [1]
This compound-1PN Pseudomonas aeruginosa - 25 - [1]
This compound-1a(1-21)NH₂ Pseudomonas aeruginosa ATCC 27853 4 - [14]
This compound-1a(1-21)NH₂ Escherichia coli K12 2 4 [6]
This compound-1a(1-21)NH₂ Escherichia coli O157:H7 4 8 [6]
This compound-1(1-18)NH₂ Escherichia coli K12 16 32 [6]

| This compound-1(1-18)NH₂ | Escherichia coli | O157:H7 | 32 | 64 |[6] |

Table 3: Antimicrobial Activity of this compound-2 and Derivatives

Peptide Target Microorganism Strain MIC (µM) MBC/MLC (µM) Reference
Linearized this compound-2EM Staphylococcus aureus - ≤ 6.25 ≤ 5.0 [14][15][16]
Linearized this compound-2EM Bacillus subtilis - ≤ 6.25 ≤ 5.0 [14][15][16]
This compound-2CHa Staphylococcus aureus (MDR) - ≤ 6.0 - [10][15]
This compound-2CHa Acinetobacter baumannii (MDR) - ≤ 6.0 - [10][14]
This compound-2P Staphylococcus aureus - 2.2 - [12]

| This compound-2P | Escherichia coli | - | 0.9 | - |[12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MLC: Minimum Lethal Concentration; MDR: Multi-drug resistant.

Experimental Protocols

The characterization of this compound peptides involves a series of standardized biochemical and microbiological techniques.

Peptide Discovery and Synthesis
  • Identification: Novel this compound peptides are typically identified by constructing cDNA libraries from frog skin secretions and analyzing the skin transcriptome. This allows for the deduction of the full precursor sequence, including the signal and acidic spacer peptides, from the corresponding mRNA.[1]

  • Solid-Phase Peptide Synthesis (SPPS): Synthetic this compound peptides and their analogs are commonly produced using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin (e.g., Rink Amide MBHA). The protocol involves sequential steps of Fmoc deprotection (using piperidine (B6355638) in DMF), amino acid coupling (using activators like HBTU/HOBt), and final cleavage from the resin.[13]

Purification and Characterization
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Crude synthetic peptides are purified using preparative RP-HPLC with a C18 column. Elution is achieved with a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). Peptide elution is monitored by UV absorbance at 220 nm.[13]

  • Mass Spectrometry: The molecular weight of the purified peptide is verified to confirm its identity. This is typically performed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[13]

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution assay. A two-fold serial dilution of the peptide is prepared in a 96-well plate. A standardized inoculum of the target microorganism (e.g., 1 × 10⁶ CFU/mL) is added to each well. The plate is incubated at 37°C for 18-24 hours, and the MIC is defined as the lowest peptide concentration with no visible bacterial growth.[6]

  • Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot (e.g., 100 µL) is taken from the clear wells of the MIC plate and streaked onto an appropriate agar (B569324) medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in no bacterial colonies.[6]

  • Time-Kill Assay: This assay measures the rate of bactericidal activity. Bacteria in the logarithmic growth phase are incubated with the peptide at concentrations corresponding to multiples of the MIC (e.g., 2x and 4x MIC). At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).[6]

Cytotoxicity and Mechanistic Assays
  • Cell Viability (MTT) Assay: To assess cytotoxicity against eukaryotic cells, cell lines (e.g., human corneal epithelial cells, hTCEpi) are incubated with various concentrations of the peptide for a specified period (e.g., 24 hours). Cell viability is then measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which quantifies mitochondrial metabolic activity.[17][18]

  • Membrane Permeabilization Assay: The ability of a peptide to disrupt the bacterial cytoplasmic membrane can be assessed using fluorescent dyes like SYTOX Green. This dye cannot penetrate intact membranes but fluoresces upon binding to intracellular nucleic acids. An increase in fluorescence intensity over time indicates membrane permeabilization.[6]

G cluster_workflow Experimental Workflow for AMP Characterization A Peptide Discovery (cDNA Library/Transcriptomics) B Peptide Synthesis (SPPS) A->B C Purification (RP-HPLC) B->C D Characterization (Mass Spectrometry) C->D E Antimicrobial Assays (MIC, MBC, Time-Kill) D->E F Mechanism of Action (Membrane Permeabilization) E->F G Toxicity Assays (MTT Assay) E->G

Diagram 2: Workflow for this compound peptide characterization.

Signaling Pathways and Mode of Action

Beyond direct antimicrobial action through membrane disruption, this compound peptides and their derivatives have been shown to modulate host cellular processes, highlighting their potential in areas like wound healing and immunotherapy.

PI3K/AKT Pathway in Angiogenesis

The derivative this compound-1a(1-21)NH₂ has been demonstrated to accelerate wound healing by promoting angiogenesis.[5][19][20] This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in endothelial cells.[5][19][20] Activation of this pathway promotes cell migration, proliferation, and the upregulation of angiogenesis markers like CD31.[5][20] The pro-angiogenic effect can be diminished by specific PI3K inhibitors, confirming the pathway's involvement.[5][20]

G cluster_pathway PI3K/AKT Signaling in Angiogenesis Esc This compound-1a(1-21)NH₂ Receptor Cell Surface Receptor Esc->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis (Cell Migration, Proliferation) AKT->Angiogenesis Promotes

Diagram 3: this compound-1a(1-21)NH₂-induced PI3K/AKT pathway.
EGFR-Mediated Cell Migration

In addition to angiogenesis, certain this compound derivatives can promote the migration of keratinocytes, a critical step in wound re-epithelialization. This process has been linked to the transactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[17][21]

Conclusion

The this compound family of peptides represents a versatile and potent class of naturally occurring antimicrobial agents. A systematic approach to their classification and nomenclature is essential for clarity and to understand their evolutionary context within the broader family of ranid frog peptides. Standardized experimental protocols allow for the reliable assessment of their antimicrobial efficacy and toxicological profiles. With demonstrated activities extending beyond direct pathogen killing to include immunomodulation and promotion of wound healing, esculentins and their synthetic derivatives hold significant promise as templates for the development of novel therapeutics to combat infectious diseases and aid in tissue repair.

References

Initial Studies on the Antimicrobial Properties of Esculentin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial research into the antimicrobial properties of esculentin, a family of peptides derived from frog skin. The document focuses on the core findings related to their efficacy against various microbial strains, the methodologies employed in these foundational studies, and the elucidated mechanisms of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and signaling pathways.

Introduction to this compound and its Derivatives

Esculentins are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs, such as those from the Pelophylax genus (formerly Rana).[1][2] These peptides represent a crucial component of the frog's innate immune system. Early research focused on truncated versions of the native peptides, primarily this compound-1a(1-21)NH2 (often denoted as Esc(1-21)) and this compound-1b(1-18) (Esc(1-18)), which were found to retain significant antimicrobial activity.[3][4] These derivatives have been the subject of numerous initial studies to characterize their spectrum of activity and mechanism of action.

Antimicrobial Activity: Quantitative Data

The initial evaluation of this compound peptides centered on determining their potency against a range of pathogenic bacteria. The primary metrics used were the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth, and the Minimal Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Table 1: Antimicrobial Activity of this compound-1a(1-21)NH2 Against Planktonic Bacteria
Bacterial StrainTypeMIC (µM)MBC (µM)Reference
Pseudomonas aeruginosa (ATCC 27853)Gram-negative2 - 4-[5][6]
Pseudomonas aeruginosa (PAO1)Gram-negative4-[6]
Pseudomonas aeruginosa (MDR clinical isolates)Gram-negative2 - 8-[5][6]
Escherichia coli (K12)Gram-negative24[3]
Escherichia coli (O157:H7 EDL933)Gram-negative48[3]
Staphylococcus aureusGram-positive16 - 64-[2]
Streptococcus agalactiaeGram-positivePotent activity reported-[7]
Table 2: Antimicrobial Activity of this compound-1b(1-18) Against Planktonic Bacteria
Bacterial StrainTypeMIC (µM)MBC (µM)Reference
Escherichia coli (K12)Gram-negative1632[3]
Escherichia coli (O157:H7 EDL933)Gram-negative3264[3]
Table 3: Cytotoxicity of this compound-1a(1-21)NH2
Cell LineAssayConcentration (µM)Cell Viability (%)Reference
Human Corneal Epithelial (hTCEpi)MTT0.1 - 1093.77 - 100[5]
Human Corneal Epithelial (hTCEpi)MTT2583.93[5]
Human Corneal Epithelial (hTCEpi)MTT5075.73[5]
Human Corneal Epithelial (hTCEpi)MTT10017.35[5]

Mechanism of Action

The primary mechanism of action for this compound peptides is the disruption of the microbial cell membrane.[5][8][9] This process is initiated by an electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane.[5] Following this initial binding, the peptide inserts into the membrane, leading to the formation of pores or local breakages, which results in the loss of membrane integrity and subsequent cell death.[5][9] This rapid, membrane-targeting action is believed to limit the development of microbial resistance.[5] Some studies also suggest that at sub-inhibitory concentrations, these peptides can modulate the expression of genes involved in biofilm formation and stress responses in bacteria.[1]

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound's antimicrobial properties.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound peptides.

Protocol:

  • Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until they reach the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 1 x 106 Colony Forming Units (CFU)/mL.[8]

  • Peptide Preparation: A stock solution of the this compound peptide is prepared and serially diluted in the broth medium in a 96-well microtiter plate.[8]

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This is typically measured by assessing the absorbance at 590 nm using a microplate reader.[5][8]

Minimal Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to assess the bactericidal versus bacteriostatic activity of the peptide.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto an appropriate agar (B569324) medium.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the peptide that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Time-Kill Assay

This assay is performed to evaluate the rate at which an antimicrobial peptide kills a bacterial population.

Protocol:

  • Preparation: A mid-log phase bacterial culture is diluted in a suitable buffer or broth to a starting concentration of approximately 1 x 107 CFU/mL.[5]

  • Peptide Addition: The this compound peptide is added to the bacterial suspension at a defined concentration (e.g., 2x or 4x the MIC).[3]

  • Sampling and Plating: At various time points (e.g., 0, 15, 30, 45, 60, 75 minutes), aliquots are taken from the suspension, serially diluted, and plated on agar plates to determine the number of viable bacteria (CFU/mL).[3]

  • Analysis: The results are plotted as the log10 CFU/mL versus time to visualize the killing kinetics. A 99.9% reduction in the initial inoculum is considered bactericidal.[6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is commonly used to evaluate the cytotoxic effects of antimicrobial peptides on mammalian cells.

Protocol:

  • Cell Culture: Human cells (e.g., human corneal epithelial cells) are cultured in an appropriate medium and seeded into 96-well plates.[5]

  • Peptide Treatment: The cells are exposed to various concentrations of the this compound peptide for a specified period (e.g., 24 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a signaling pathway influenced by this compound peptides.

Antimicrobial_Susceptibility_Workflow Bacterial_Culture Bacterial Culture (Mid-log phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Peptide_Stock This compound Peptide Stock Solution Dilution Serial Dilution of Peptide in 96-well plate Peptide_Stock->Dilution Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Measurement Measure Absorbance (590 nm) Incubation->Measurement MBC_Plating Plate on Agar from clear wells Incubation->MBC_Plating MIC_Determination Determine MIC Measurement->MIC_Determination MBC_Incubation Incubation (37°C, 18-24h) MBC_Plating->MBC_Incubation MBC_Determination Determine MBC MBC_Incubation->MBC_Determination

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow Start Start: Mid-log Bacterial Culture Add_Peptide Add this compound Peptide (e.g., 4x MIC) Start->Add_Peptide Time_Points Incubate and Sample at Multiple Time Points Add_Peptide->Time_Points Serial_Dilution Perform Serial Dilutions Time_Points->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubation Incubate Plates (37°C, 18-24h) Plating->Incubation Count_CFU Count CFU Incubation->Count_CFU Plot_Kinetics Plot log10(CFU/mL) vs. Time Count_CFU->Plot_Kinetics

Caption: Time-Kill Assay Experimental Workflow.

PI3K_AKT_Signaling_Pathway This compound This compound-1a(1-21)NH2 Receptor Cell Surface Receptor (e.g., EGFR) This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Phosphorylates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Wound_Healing Wound Healing Angiogenesis->Wound_Healing Contributes to

References

Esculentin-1a: A Technical Guide to its Antimicrobial Mechanism of Action on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin-1a (B1576700) is a potent antimicrobial peptide (AMP) originally isolated from the skin of the frog Pelophylax lessonae/ridibundus. As a member of the This compound-1 (B1576701) family, this cationic peptide has garnered significant interest for its broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria. This technical guide provides an in-depth exploration of the core mechanism by which this compound-1a and its derivatives exert their antimicrobial effects: the disruption of bacterial membranes. We will delve into the quantitative measures of its activity, detailed experimental protocols for assessing its mechanism, and a visual representation of its mode of action.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action for this compound-1a and its derivatives is the permeabilization and disruption of the bacterial cytoplasmic membrane.[1][2] This membranolytic activity is rapid, leading to cell death within minutes.[3] The process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, this compound-1a undergoes a conformational change, adopting a more helical structure, which facilitates its insertion into the lipid bilayer. This insertion perturbs the membrane's integrity, leading to the formation of pores or channels. The exact model of pore formation is still under investigation, but evidence suggests a "toroidal pore" or "carpet-like" mechanism. In the toroidal pore model , the peptide molecules insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both peptides and lipid head groups.[4][5] In the carpet model , the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they cause a detergent-like disruption of the bilayer.[4][5]

This membrane disruption leads to several critical downstream effects that contribute to bacterial cell death:

  • Depolarization of the Membrane Potential: The formation of pores dissipates the electrochemical gradient across the bacterial membrane, which is essential for cellular processes such as ATP synthesis and nutrient transport.[6][7]

  • Efflux of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, and even larger molecules like ATP from the cytoplasm.

  • Influx of Extracellular Substances: The pores also allow the entry of otherwise impermeant molecules, such as the fluorescent dye propidium (B1200493) iodide, into the cell.[8]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound-1a and its derivatives, such as Esc(1-21) and Esc(1-18), is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

PeptideOrganismMIC (µM)MBC (µM)Reference
Esc(1-21)E. coli K1224[3]
Esc(1-21)E. coli O157:H7 EDL93348[3]
Esc(1-18)E. coli K121632[3]
Esc(1-18)E. coli O157:H7 EDL9333264[3]
Esc(1-21)P. aeruginosaNot specifiedNot specified[9]
This compound-1aP. aeruginosa ATCC 2785325Not specified[10]
This compound-1aE. coli ATCC 2599225Not specified[10]

Experimental Protocols for Mechanistic Studies

Several key experiments are employed to elucidate the membrane-disrupting mechanism of this compound-1a.

Cytoplasmic Membrane Permeabilization Assay using SYTOX Green

This assay assesses the integrity of the bacterial cytoplasmic membrane. SYTOX Green is a fluorescent nucleic acid stain that cannot penetrate intact cell membranes. When the membrane is compromised, the dye enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend them to a specific optical density (e.g., OD600 of 0.2) in the same buffer.

  • Dye and Peptide Addition: In a 96-well microplate, add the bacterial suspension. Add SYTOX Green to a final concentration of 1-5 µM.[6][8] Add varying concentrations of this compound-1a or its derivatives to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (buffer only).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., excitation ~485 nm, emission ~520 nm).[6] Record measurements over time (e.g., every 5 minutes for 1-2 hours). An increase in fluorescence indicates membrane permeabilization.

Membrane Depolarization Assay using diSC3(5)

This assay measures changes in the bacterial membrane potential. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)) is a cationic dye that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the aqueous environment, resulting in an increase in fluorescence.[7]

Protocol:

  • Bacterial Culture and Preparation: Grow and prepare the bacterial cells as described for the SYTOX Green assay, resuspending them in a buffer containing KCl (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2).[6]

  • Dye Loading: Add diSC3(5) to the bacterial suspension to a final concentration of approximately 1 µM and incubate until the fluorescence signal stabilizes (indicating maximum dye uptake).[1][6]

  • Peptide Addition and Measurement: Transfer the dye-loaded bacterial suspension to a 96-well plate. Add different concentrations of this compound-1a. Monitor the fluorescence intensity over time using a spectrofluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[6] An increase in fluorescence signifies membrane depolarization.

Outer Membrane Permeabilization Assay using NPN

This assay is specific for Gram-negative bacteria and assesses the integrity of the outer membrane. N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane. When the outer membrane is damaged, NPN can partition into the phospholipid bilayer, resulting in a significant increase in fluorescence.[11]

Protocol:

  • Bacterial Culture and Preparation: Grow Gram-negative bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[12]

  • Assay Setup: In a 96-well plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.[13]

  • Peptide Addition and Measurement: Add varying concentrations of this compound-1a. Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.[13] An increase in fluorescence indicates outer membrane permeabilization.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Protocol:

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in a suitable growth medium.[14]

  • Peptide Exposure: Add this compound-1a at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial suspension.[14] Include a growth control without the peptide.

  • Sampling and Plating: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each treatment group.[3] Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates.

  • Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[15]

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts described, the following diagrams were generated using Graphviz.

Esculentin1a_Mechanism cluster_membrane Bacterial Membrane cluster_effects Cellular Effects Membrane Intact Bacterial Membrane Pore Pore Formation (Toroidal/Carpet) Membrane->Pore Peptide Insertion Disrupted Disrupted Membrane Pore->Disrupted Depolarization Membrane Depolarization Disrupted->Depolarization Leakage Ion & ATP Leakage Disrupted->Leakage Death Bacterial Cell Death Depolarization->Death Leakage->Death This compound This compound-1a This compound->Membrane Electrostatic Attraction

Caption: Mechanism of this compound-1a action on bacterial membranes.

Membrane_Permeabilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement BactCulture Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells BactCulture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Plate Aliquot Cells to 96-well Plate Resuspend->Plate AddDye Add Fluorescent Dye (e.g., SYTOX Green) Plate->AddDye AddPeptide Add this compound-1a AddDye->AddPeptide Measure Measure Fluorescence over Time AddPeptide->Measure Analyze Analyze Data: Fluorescence vs. Time Measure->Analyze

Caption: Experimental workflow for membrane permeabilization assay.

Conclusion

This compound-1a and its derivatives represent a promising class of antimicrobial agents with a potent and rapid mechanism of action centered on the disruption of bacterial membranes. Understanding the intricacies of this mechanism, through the application of the detailed experimental protocols outlined in this guide, is crucial for the rational design of novel and more effective peptide-based therapeutics. The quantitative data and visual models provided herein serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of antibiotic resistance.

References

The Evolutionary Trajectory of Esculentin Antimicrobial Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentin, a family of antimicrobial peptides (AMPs) predominantly found in the skin secretions of frogs belonging to the Ranidae family, represents a compelling subject for both evolutionary biology and therapeutic development. These peptides exhibit potent, broad-spectrum antimicrobial activity against a range of pathogens. This technical guide provides an in-depth exploration of the evolutionary origins of this compound peptides, detailing their phylogenetic distribution, gene structure, and the molecular mechanisms that drive their diversification. Furthermore, it presents a compilation of quantitative data on their biological activities and provides detailed experimental protocols for their study, from identification to functional characterization.

Introduction: Discovery and Classification

The this compound family of antimicrobial peptides was first isolated from the skin secretions of the European edible frog, Pelophylax esculentus (formerly Rana esculenta). These peptides are crucial components of the frog's innate immune system, offering a first line of defense against microbial pathogens in their environment. The this compound family is primarily divided into two main groups: This compound-1 (B1576701) and this compound-2, distinguished by variations in their amino acid sequences and antimicrobial spectra.

Phylogenetic Distribution

This compound peptides have been identified in a variety of frog species, primarily within the Ranidae family. Their presence has been confirmed in various species of the genus Pelophylax (water frogs) and Rana (true frogs). The distribution and sequence variation of these peptides across different species are valuable for phylogenetic studies and suggest a dynamic evolutionary history shaped by species-specific pathogen pressures.

The Molecular Architecture of this compound Genes

The genetic blueprint for this compound peptides reveals a conserved architecture typical of many amphibian antimicrobial peptides. The precursor protein is encoded by a gene that generally consists of two exons separated by an intron. This precursor has a tripartite structure:

  • Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the nascent peptide to the endoplasmic reticulum for secretion.

  • Acidic Spacer Peptide: An intervening sequence that is cleaved during post-translational modification.

  • Mature Peptide: The C-terminal region that, after cleavage, becomes the biologically active antimicrobial peptide. A key feature of the mature this compound peptide is a C-terminal disulfide bridge, which forms a cyclic structure and is crucial for its antimicrobial activity.

Gene_Structure Precursor_mRNA Precursor mRNA Exon1 Exon 1 (Signal Peptide) Intron Intron Exon2 Exon 2 (Acidic Spacer + Mature Peptide) Processing Splicing Precursor_mRNA->Processing Transcription Mature_mRNA Mature mRNA Processing->Mature_mRNA Translation Translation Mature_mRNA->Translation Precursor_Protein Precursor Protein (Signal-Spacer-Mature) Translation->Precursor_Protein Post_Translational_Modification Post-Translational Modification Precursor_Protein->Post_Translational_Modification Mature_Peptide Mature this compound Peptide Post_Translational_Modification->Mature_Peptide

Evolutionary Mechanisms Driving Diversification

The diversity within the this compound family is a product of several key evolutionary mechanisms:

Gene Duplication

Gene duplication is a primary engine for the evolution of new gene functions. It is hypothesized that the various members of the this compound family within a single species have arisen from multiple duplications of an ancestral gene. Following duplication, one copy of the gene can maintain the original function, while the other is free to accumulate mutations, potentially leading to a peptide with a novel antimicrobial spectrum or improved efficacy.

Gene_Duplication Ancestral_Gene Ancestral this compound Gene Duplication Gene Duplication Event Ancestral_Gene->Duplication Paralog1 Paralog 1 (Maintains Original Function) Duplication->Paralog1 Paralog2 Paralog 2 (Undergoes Diversification) Duplication->Paralog2 Subfunctionalization Subfunctionalization Paralog2->Subfunctionalization Neofunctionalization Neofunctionalization Paralog2->Neofunctionalization

Positive Selection

Antimicrobial peptides are often engaged in an evolutionary arms race with pathogens. This co-evolutionary pressure can lead to positive selection, where nonsynonymous mutations (those that change the amino acid sequence) are favored over synonymous mutations. While specific quantitative analyses of Ka/Ks ratios for the this compound family are not extensively documented in readily available literature, the high degree of sequence variation in the mature peptide region, compared to the conserved signal peptide, is indicative of positive selection acting on the functional part of the peptide.

Quantitative Data on Biological Activity

The following tables summarize the antimicrobial and hemolytic activities of various this compound peptides and their synthetic derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides against Bacteria

Peptide/DerivativeTarget OrganismMIC (µM)Reference
Esc(1-21)Escherichia coli K122[1]
Esc(1-21)Escherichia coli O157:H74[1]
Esc(1-18)Escherichia coli K1216[1]
Esc(1-18)Escherichia coli O157:H732[1]
This compound(1-21)Pseudomonas aeruginosa~1[2]
Esc(1-21)ε20Escherichia coli1.56 - 3.12[3]
Esc(1-21)ε20Pseudomonas aeruginosa3.12 - 6.25[3]
Esc(1-21)ε20Staphylococcus aureus12.5 - 25[3]
Linearized this compound-2EMStaphylococcus aureus≤ 6.25[4]
Linearized this compound-2EMBacillus subtilis≤ 6.25[4]
This compound-2CHaMultidrug-resistant S. aureus≤ 6.0[4]

Table 2: Hemolytic Activity of this compound Peptides

Peptide/DerivativeHemolytic ActivityConcentration (µM)Reference
Esc(1-18)LowNot specified
[Aib¹,¹⁰,¹⁸]-Esc(1-21)Increased cytotoxicityNot specified
BKR1 (Hybrid Peptide)Zero hemolytic effectsNot specified

Host Cell Interaction and Signaling Pathways

Recent studies have revealed that this compound peptides can also interact with host cells and modulate their functions. For instance, this compound-1a(1-21)NH2 has been shown to promote wound healing by stimulating angiogenesis. This effect is mediated through the activation of the PI3K/AKT signaling pathway in human umbilical vein vascular endothelial cells (HUVECs).

PI3K_AKT_Pathway This compound This compound-1a(1-21)NH2 Receptor Cell Surface Receptor (in HUVECs) This compound->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Downstream Downstream Effectors AKT->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound peptides.

Identification of this compound Peptides from Frog Skin Secretions
  • Peptide Secretion Stimulation: Anesthetize the frog and stimulate the release of skin secretions by administering norepinephrine (B1679862) via injection or immersion.

  • Collection: Collect the secreted material by gently rinsing the frog's skin with deionized water.

  • Purification:

    • Lyophilize the collected secretion.

    • Reconstitute the lyophilized material in 0.1% (v/v) trifluoroacetic acid (TFA).

    • Perform an initial fractionation using a Sep-Pak C18 cartridge.

    • Subject the peptide-containing fractions to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Structural Characterization:

    • Determine the molecular mass of the purified peptides using MALDI-TOF mass spectrometry.

    • Determine the amino acid sequence using automated Edman degradation.

Peptide_Identification_Workflow Start Frog Skin Secretion Stimulation Norepinephrine Stimulation Start->Stimulation Collection Collection & Lyophilization Stimulation->Collection Purification RP-HPLC Purification Collection->Purification Analysis Mass Spectrometry & Edman Degradation Purification->Analysis End Peptide Identification Analysis->End

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Preparation: Swell the Rink amide MBHA resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide by RP-HPLC.

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture Preparation: Grow the target bacterial strain in Mueller-Hinton (MH) broth to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare serial two-fold dilutions of the this compound peptide in a 96-well microtiter plate. For cationic peptides, use low-binding plates and a diluent containing 0.01% acetic acid and 0.2% BSA to prevent peptide adhesion.

  • Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that results in no visible bacterial growth.

Membrane Permeabilization Assay (SYTOX Green Uptake)
  • Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer.

  • SYTOX Green Addition: Add SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to the bacterial suspension.

  • Peptide Treatment: Add the this compound peptide at various concentrations to the bacterial suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer or a flow cytometer. An increase in fluorescence indicates membrane permeabilization.

Conclusion and Future Directions

The this compound family of antimicrobial peptides serves as a remarkable model for understanding the evolution of innate immune effectors. The interplay of gene duplication and positive selection has resulted in a diverse arsenal (B13267) of peptides with potent antimicrobial activities. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of these fascinating molecules. Future research should focus on obtaining more quantitative data on the evolutionary dynamics of the this compound gene family, including comprehensive Ka/Ks analyses across a wider range of species. Furthermore, elucidating the signaling pathways that regulate this compound gene expression in response to pathogenic stimuli will provide a more complete picture of their role in amphibian immunity. From a therapeutic perspective, the ability of esculentins to modulate host cell functions, such as angiogenesis, opens up new avenues for drug development beyond their direct antimicrobial effects. Continued exploration of their structure-activity relationships will be crucial for designing novel, potent, and non-toxic therapeutic agents.

References

Unveiling Esculentin: A Technical Guide to Gene and Precursor Protein Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising frontier in the development of novel therapeutics to combat the growing threat of antibiotic resistance. Among these, the esculentin family, first isolated from the skin secretions of frogs, has garnered significant interest due to its broad-spectrum antimicrobial and immunomodulatory activities. This technical guide provides an in-depth overview of the core methodologies employed in the identification and characterization of this compound genes and their corresponding precursor proteins. We will delve into the experimental protocols, from gene cloning to peptide sequencing, and present key quantitative data and signaling pathway visualizations to serve as a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of this compound Peptides

The following tables summarize key quantitative data for representative members of the This compound-1 (B1576701) and this compound-2 families. This information is crucial for their identification and for understanding their structure-function relationships.

Table 1: Physicochemical Properties of this compound-1 Peptides

Peptide NameAmino Acid SequenceMolecular Weight (Da)Theoretical pI
This compound-1aGIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC (Disulfide bridge: Cys40-Cys46)4800.75[1]10.334[2]
This compound-1bGFFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC4801.2[3]-
This compound-1 (from Rana saharica)-4920.4[3]-
This compound 1[19-46]LKNVGKEVGMDVVRTGIDIAGCKIKGEC (Disulfide bridge: Cys22-Cys28)2931.44[4]8.27[4]

Table 2: Physicochemical Properties of this compound-2 Peptides

Peptide NameAmino Acid SequenceMolecular Weight (Da)
This compound-2CHaGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC-
This compound-2-ALbGIFSLIKTAAKFVGKNLLKQAGKAGVEHLACKANNQC-

Experimental Protocols

The identification of novel this compound genes and their precursor proteins relies on a combination of molecular biology and proteomic techniques. Below are detailed methodologies for the key experiments involved.

Gene Identification via Rapid Amplification of cDNA Ends (RACE)-PCR

RACE-PCR is a technique used to obtain the full-length sequence of an RNA transcript when only a partial sequence is known.[5] This is particularly useful for identifying novel AMP genes, where conserved regions can be used to design primers.

Protocol for 3' and 5' RACE-PCR:

Materials:

  • Total RNA or poly(A)+ RNA isolated from frog skin tissue or secretions.

  • Reverse Transcriptase (e.g., SuperScript™ II RT).

  • Gene-Specific Primers (GSPs) designed from a known conserved region of the this compound gene.

  • 5'/3' RACE Kit (containing anchor primers, adapters, and polymerase).

  • Thermal cycler.

  • Agarose (B213101) gel electrophoresis equipment.

  • DNA sequencing reagents and equipment.

3' RACE Protocol: [5][6]

  • First-Strand cDNA Synthesis:

    • Anneal an oligo(dT)-adapter primer to the poly(A) tail of the mRNA.

    • Perform reverse transcription to synthesize the first-strand cDNA.

  • PCR Amplification:

    • Use a sense gene-specific primer (GSP) that anneals to the known internal sequence of the this compound gene and an antisense primer that is complementary to the adapter sequence.

    • Perform PCR to amplify the 3' end of the cDNA.

  • Analysis:

    • Analyze the PCR product by agarose gel electrophoresis.

    • Excise the band of the expected size and purify the DNA.

    • Sequence the purified DNA to obtain the 3' untranslated region (UTR) and the 3' end of the coding sequence.

5' RACE Protocol: [5][7]

  • First-Strand cDNA Synthesis:

    • Synthesize the first-strand cDNA using a reverse (antisense) GSP that binds to the known sequence within the this compound mRNA.

  • Tailing of cDNA:

    • Purify the first-strand cDNA.

    • Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase (TdT).

  • PCR Amplification:

    • Perform PCR using a nested, antisense GSP (located upstream of the first GSP) and a sense primer that anneals to the homopolymeric tail (e.g., an oligo(dG) anchor primer).

  • Analysis:

    • Analyze the PCR product by agarose gel electrophoresis.

    • Excise, purify, and sequence the DNA fragment to determine the 5' UTR and the start of the coding sequence.

Precursor Protein Identification via Peptide Sequencing

Once the mature this compound peptide is isolated from skin secretions, its amino acid sequence can be determined using Edman degradation or mass spectrometry.

Protocol for Edman Degradation: [8][9]

Edman degradation is a method of sequencing amino acids in a peptide by sequentially cleaving them from the N-terminus.[8][10]

Materials:

  • Purified this compound peptide.

  • Phenyl isothiocyanate (PITC).

  • Anhydrous trifluoroacetic acid (TFA).

  • Organic solvents (e.g., ethyl acetate, butyl chloride).

  • Automated protein sequencer.

  • HPLC system for PTH-amino acid identification.

Procedure:

  • Coupling: The peptide is reacted with PITC under mildly alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.[9]

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid derivative and the shortened peptide.[9]

  • Conversion: The ATZ-amino acid is extracted with an organic solvent and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[9]

  • Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known PTH-amino acid standards.

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Protocol for Peptide Identification using MALDI-TOF Mass Spectrometry: [11][12]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of peptides and can be used for sequencing through fragmentation analysis (MS/MS).[11][13]

Materials:

  • Purified this compound peptide.

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA).

  • MALDI target plate.

  • MALDI-TOF mass spectrometer.

  • Database search software (e.g., Mascot).

Procedure:

  • Sample Preparation:

    • The purified peptide is mixed with a MALDI matrix solution.

    • A small volume of the mixture is spotted onto the MALDI target plate and allowed to co-crystallize.

  • Mass Analysis (MS):

    • The target plate is inserted into the mass spectrometer.

    • A laser is fired at the sample spot, causing desorption and ionization of the peptide molecules.

    • The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio (m/z). This provides the molecular weight of the intact peptide.

  • Tandem Mass Spectrometry (MS/MS) for Sequencing:

    • A specific peptide ion (precursor ion) is selected in the first mass analyzer.

    • The precursor ion is fragmented by collision-induced dissociation (CID).

    • The masses of the resulting fragment ions are measured in the second mass analyzer.

    • The fragmentation pattern provides information about the amino acid sequence of the peptide.

  • Data Analysis:

    • The obtained mass list (from MS) or fragmentation data (from MS/MS) is searched against protein or nucleotide databases to identify the peptide and its corresponding gene.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Gene and Precursor Identification

Esculentin_Identification_Workflow cluster_gene Gene Identification cluster_protein Precursor Protein Identification RNA_Isolation RNA Isolation (Frog Skin/Secretion) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis RACE_PCR 3' and 5' RACE-PCR cDNA_Synthesis->RACE_PCR Sequencing_Gene DNA Sequencing RACE_PCR->Sequencing_Gene Gene_Sequence Full-Length Gene Sequence Sequencing_Gene->Gene_Sequence Precursor_Structure Precursor Protein Structure (Signal-Spacer-Mature) Gene_Sequence->Precursor_Structure Correlates with Peptide_Isolation Peptide Isolation (Skin Secretion) Edman_Degradation Edman Degradation Peptide_Isolation->Edman_Degradation Mass_Spectrometry MALDI-TOF MS/MS Peptide_Isolation->Mass_Spectrometry Sequence_Analysis Sequence Analysis Edman_Degradation->Sequence_Analysis Mass_Spectrometry->Sequence_Analysis Sequence_Analysis->Precursor_Structure

Caption: Workflow for this compound gene and precursor protein identification.

Logical Relationship of this compound Precursor Protein Structure

Esculentin_Precursor_Structure cluster_processing precursor Precursor Protein Signal Peptide Acidic Spacer Mature this compound Peptide processing1 Cleavage processing2 Cleavage p1 Signal Peptidase p2 Proprotein Convertase mature_peptide Mature Bioactive This compound p2->mature_peptide

Caption: Post-translational processing of the this compound precursor protein.

Signaling Pathway of this compound-Mediated Immunomodulation

Antimicrobial peptides, including esculentins, can modulate the host immune response by interacting with pattern recognition receptors such as Toll-like receptors (TLRs). This interaction can trigger downstream signaling cascades, leading to the production of cytokines and other immune mediators.

Esculentin_Signaling_Pathway cluster_cell Host Immune Cell (e.g., Macrophage) This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces Gene Expression

References

Methodological & Application

Application Notes and Protocols for Esculentin Peptide Solid-Phase Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin peptides, originally isolated from the skin of amphibians, have garnered significant interest in the scientific community due to their potent antimicrobial and potential anticancer properties.[1] These cationic peptides typically act by disrupting the microbial cell membrane.[1] The ability to reliably produce synthetic this compound peptides is crucial for further research into their therapeutic applications. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) and subsequent purification of this compound peptides, enabling researchers to obtain high-purity peptides for biological and pharmacological studies.[1]

The following protocols are based on the well-established Fmoc/tBu solid-phase synthesis strategy, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC), the standard and most effective method for peptide purification.[2][3][4]

Data Summary

The following table summarizes the expected quantitative data from the synthesis and purification of an this compound peptide, such as this compound-2L, a 37-amino acid peptide.[1]

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield Varies (typically 70-90% of theoretical)Gravimetric analysis after lyophilization
Purity after Synthesis Highly variable (30-70%)Analytical RP-HPLC
Purity after Preparative RP-HPLC >95%Analytical RP-HPLC[5][6]
Final Purified Peptide Yield 10-30% of crude peptideGravimetric analysis after lyophilization
Molecular Weight Verification Matches theoretical massMALDI-TOF or ESI Mass Spectrometry[1][5]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of an this compound peptide on a resin support. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.[7][8][9]

Materials:

  • Fmoc-Rink Amide MBHA resin (for C-terminal amide) or pre-loaded Wang/2-chlorotrityl resin (for C-terminal carboxylic acid)[10]

  • Fmoc-protected amino acids with appropriate side-chain protecting groups

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[11]

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[10]

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[12]

  • Solid-phase synthesis vessel[10]

  • Shaker or bubbler for mixing

Procedure:

  • Resin Preparation:

    • Place the appropriate amount of resin in the synthesis vessel.

    • Swell the resin in DMF for at least 1 hour.[10]

  • First Amino Acid Loading (if not using pre-loaded resin):

    • If using Rink Amide resin, remove the Fmoc group with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid using HBTU/HOBt and DIEA in DMF for 2 hours.[1]

  • Peptide Chain Elongation (Synthesis Cycle): This cycle is repeated for each amino acid in the this compound sequence.[13] a. Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.
    • Agitate for 20 minutes to remove the Fmoc protecting group.
    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x). b. Amino Acid Coupling:
    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for a few minutes.
    • Add the activated amino acid solution to the resin.
    • Agitate for 1-2 hours to ensure complete coupling.[1]
    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[1][8]

  • Peptide Precipitation and Lyophilization:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether, air dry briefly, and then lyophilize to obtain a dry powder.[1]

Part 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying peptides, separating the target peptide from impurities based on hydrophobicity.[2][3]

Materials:

  • Crude lyophilized this compound peptide

  • Solvent A: 0.1% TFA in deionized water[1]

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)[1]

  • Preparative RP-HPLC system with a C18 or C4 column[1][5]

  • UV detector set to 210-220 nm[2][3]

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B can be added.

  • Chromatography:

    • Equilibrate the preparative C18 or C4 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for this compound peptides is from 10% to 90% Solvent B over 40-60 minutes at a flow rate appropriate for the column size (e.g., 10 mL/min for a preparative column).[1][5]

    • Monitor the elution profile at 220 nm. The target peptide should appear as a major peak.

  • Fraction Collection:

    • Collect fractions corresponding to the major peak.[1]

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using an analytical RP-HPLC system with a C18 column and a faster gradient.[1]

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the final purified this compound peptide as a white powder.

Part 3: Characterization

Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry. The observed mass should correspond to the theoretical mass of the this compound peptide.[1]

Analytical RP-HPLC:

  • Inject a small amount of the final product onto an analytical C18 column to confirm its purity. A single, sharp peak is indicative of high purity.[5]

Visualized Workflows

Esculentin_SPPS_Workflow start Start: Resin resin_prep Resin Swelling in DMF start->resin_prep end_node End: Crude this compound Peptide synthesis_cycle Fmoc Deprotection (20% Piperidine/DMF) Wash (DMF/DCM) Amino Acid Coupling (HBTU/HOBt/DIEA) Wash (DMF/DCM) resin_prep->synthesis_cycle Add 1st AA synthesis_cycle->synthesis_cycle cleavage Cleavage from Resin (TFA Cocktail) synthesis_cycle->cleavage Final AA precipitation Precipitation in Cold Ether cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization lyophilization->end_node

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Esculentin_Purification_Workflow start Start: Crude Peptide dissolution Dissolve in Solvent A start->dissolution end_node End: Purified this compound Peptide (>95%) injection Inject onto Preparative RP-HPLC Column (C18/C4) dissolution->injection elution Elute with Acetonitrile Gradient injection->elution fraction_collection Collect Fractions of Major Peak elution->fraction_collection purity_analysis Analyze Fractions by Analytical RP-HPLC fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling Purity >95% lyophilization Lyophilization pooling->lyophilization lyophilization->end_node

Caption: RP-HPLC Purification and Analysis Workflow for this compound.

References

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Esculentin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esculentin is a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs.[1] These peptides, particularly truncated derivatives like this compound(1-21) [Esc(1-21)], have demonstrated potent and broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant strains.[2][3] The primary mechanism of action for many of these peptides involves the perturbation and permeabilization of the bacterial cell membrane.[4][5][6] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of this compound and its analogues. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[7][8]

This document provides detailed protocols for determining the MIC of this compound peptides using the broth microdilution method, which is a standard and widely accepted technique.[7][9] Special considerations for testing cationic antimicrobial peptides like this compound are highlighted to ensure accurate and reproducible results.[10][11]

Key Considerations for this compound MIC Testing:

  • Peptide Solubility and Stability: this compound peptides are typically soluble in aqueous solutions, but stock solutions should be prepared in appropriate solvents like sterile deionized water or dilute acetic acid to ensure stability.[10] It is recommended to prepare fresh solutions or store aliquots at -80°C for short periods to prevent degradation.[12]

  • Adsorption to Plastics: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, leading to an underestimation of their antimicrobial activity.[12] Therefore, the use of low-binding polypropylene (B1209903) plates is strongly recommended.[10][12]

  • Media Composition: The components of the growth medium can influence the activity of this compound. Standard Mueller-Hinton Broth (MHB) should be cation-adjusted to ensure physiological relevance.[10] High salt concentrations can interfere with the activity of some antimicrobial peptides.

  • Inoculum Preparation: A standardized bacterial inoculum is crucial for consistent MIC results. The inoculum should be prepared from a fresh culture in the logarithmic phase of growth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[10][13]

Summary of this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound(1-21) against various bacterial strains. These values are provided as a reference and may vary depending on the specific experimental conditions.

Bacterial StrainMIC (µM)Reference
Escherichia coli K122[2]
Escherichia coli O157:H7 EDL9334[2]
Pseudomonas aeruginosa2 - 8[14]
Streptococcus agalactiaePotent activity reported[4]

Note: The potency of this compound peptides can be influenced by factors such as the specific peptide analogue, the bacterial strain being tested, and the experimental methodology.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, adapted for antimicrobial peptides.[11][13]

Materials:

  • This compound peptide (lyophilized powder)

  • Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • Solvent for peptide stock solution (e.g., sterile deionized water, 0.01% acetic acid)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the lyophilized this compound peptide in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

    • To ensure accurate concentrations, it is recommended to determine the peptide concentration by methods such as UV absorbance or amino acid analysis.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 bacterial colonies and inoculate them into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.5 to 128 µg/mL, though this may be adjusted based on the expected potency of the peptide.

  • Assay Setup:

    • In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.

    • Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.

    • Include a positive control for bacterial growth (bacterial suspension with no peptide) and a negative control for sterility (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that reduces growth by a significant percentage (e.g., >90%) compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from the wells of the MIC plate that show no visible growth.

  • Plate these aliquots onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.[12]

Visualizations

MIC_Workflow Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Peptide_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (log phase) Plate_Setup Add Bacteria and Peptide to 96-well Plate Inoculum_Prep->Plate_Setup Serial_Dilution->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_MIC Determine MIC (Visual or OD600) Incubation->Read_MIC MBC_Plating Plate from clear wells for MBC Read_MIC->MBC_Plating Read_MBC Determine MBC MBC_Plating->Read_MBC

Caption: Workflow for MIC and MBC determination of this compound.

Esculentin_Signaling Proposed Signaling Pathway for this compound-induced Wound Healing cluster_cell Endothelial Cell This compound This compound-1a(1-21)NH2 PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates MMP2 MMP-2 Expression AKT->MMP2 Cell_Migration Cell Migration AKT->Cell_Migration Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Cell_Proliferation->Angiogenesis Wound_Healing Wound Healing Angiogenesis->Wound_Healing

Caption: this compound's role in promoting wound healing via angiogenesis.[15][16]

References

Application Notes and Protocols for Esculentin Biofilm Disruption and Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of esculentin and its derivatives in disrupting and inhibiting bacterial biofilms. The methodologies described are based on established in vitro assays and are intended to guide researchers in the evaluation of novel anti-biofilm agents.

Introduction to this compound and Biofilm Control

This compound is a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs.[1] These peptides, particularly the N-terminal fragments such as this compound(1-21), have demonstrated potent activity against a broad spectrum of bacteria, including those in highly resistant biofilm communities.[2][3] Biofilms are structured consortiums of bacterial cells embedded in a self-produced polymeric matrix, which confers protection against conventional antibiotics and host immune responses.[2] The emergence of multidrug-resistant bacteria necessitates the development of new therapeutic strategies, and agents that can either prevent biofilm formation or eradicate established biofilms are of significant interest.[1][4]

This compound(1-21) has been shown to exert its anti-biofilm effects through various mechanisms, including direct membrane permeabilization of both planktonic and sessile bacterial cells.[2][5] Furthermore, derivatives of this compound have been found to interfere with bacterial signaling pathways, such as the ppGpp-mediated stringent response, which is crucial for biofilm formation.[3][6] This dual-action capability makes this compound a promising candidate for the development of novel anti-infective therapies.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-biofilm activity of this compound(1-21) and its derivatives against various bacterial strains. These values are essential for comparing the potency of different peptides and for designing effective experimental concentrations.

Table 1: Antimicrobial Activity of this compound(1-21) against Planktonic and Biofilm forms of Pseudomonas aeruginosa

StrainMIC (μM)MBCb (μM)MBEC (μM)Reference
P. aeruginosa ATCC 278534126[2]
P. aeruginosa PAO1424-[2]
P. aeruginosa MDR14--[2]
P. aeruginosa MDR28--[2]
P. aeruginosa MDR34--[2]
P. aeruginosa AA43 (CF isolate)--95% eradication at 24 µM[2][3]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that completely inhibits visible growth of planktonic bacteria.[2]

  • MBCb (Minimum Bactericidal Concentration for Biofilms): The lowest peptide concentration required to cause a ≥3-log10 reduction (99.9% killing) in the number of viable biofilm cells.[2]

  • MBEC (Minimum Biofilm Eradication Concentration): The minimum peptide concentration able to inhibit the regrowth of bacteria from a treated biofilm.[2]

Table 2: Antimicrobial Activity of this compound Peptides against Escherichia coli

PeptideStrainMIC (μM)MBC (μM)Reference
Esc(1-21)E. coli K122-[7]
Esc(1-21)E. coli O157:H7 EDL93348[1][7]
Esc(1-18)E. coli K1216-[7]
Esc(1-18)E. coli O157:H7 EDL9333264[1][7]
  • MBC (Minimum Bactericidal Concentration): The lowest concentration of the peptide at which no live bacteria were detected from the planktonic culture.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

Protocol 1: Biofilm Inhibition Assay

This assay determines the ability of this compound to prevent the formation of biofilms.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa, E. coli)

  • Appropriate growth medium (e.g., Mueller-Hinton broth, Tryptic Soy Broth)

  • This compound peptide stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 33% (v/v) Acetic acid or 95% (v/v) Ethanol (B145695)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at 37°C. The following day, dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.[1][7]

  • Peptide Preparation: Prepare serial twofold dilutions of the this compound peptide in the growth medium in the wells of a 96-well plate.[2] The final volume in each well should be 100 µL. Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the total volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[8]

  • Washing: Carefully discard the planktonic cell suspension from each well. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.[1][7]

  • Staining: Add 200 µL of 0.1% CV solution to each well and incubate at room temperature for 15-20 minutes.[1][2]

  • Washing: Remove the CV solution and wash the wells three times with water to remove excess stain.[2]

  • Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to dissolve the bound CV.[2]

  • Quantification: Measure the absorbance at a wavelength of 590-600 nm using a microplate reader.[1][2] The absorbance is proportional to the biofilm biomass.

Protocol 2: Biofilm Disruption (Eradication) Assay

This assay evaluates the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Same as Protocol 1

  • Peg-lid 96-well plates (e.g., Calgary Biofilm Device) can also be used for robust biofilm formation.[2]

Procedure:

  • Biofilm Formation: In a 96-well plate, add 200 µL of a bacterial suspension (1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow for biofilm formation.[2]

  • Washing: Remove the planktonic cells by washing the wells twice with PBS.[2]

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in fresh growth medium or PBS and add 200 µL to the wells containing the pre-formed biofilms.[2] Include a control with no peptide.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2, 4, or 24 hours).[2]

  • Quantification of Biomass: To assess the remaining biofilm biomass, follow steps 5-9 from Protocol 1 (CV staining).

  • Quantification of Viable Cells (CFU Counting): a. After peptide treatment, wash the wells with PBS. b. Add 200 µL of PBS to each well and scrape the biofilm from the surface. c. Serially dilute the resulting bacterial suspension in PBS. d. Plate the dilutions onto agar (B569324) plates and incubate overnight at 37°C. e. Count the number of colonies to determine the CFU/mL. The MBCb is the concentration that results in a ≥3-log10 reduction in CFU compared to the untreated control.[2]

  • Quantification of Metabolic Activity (MTT Assay): a. After peptide treatment and washing, add 200 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[2] b. Incubate at 37°C for 4 hours.[2] c. Remove the MTT solution and add 200 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the metabolic activity of the biofilm cells.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for this compound's anti-biofilm activity.

Biofilm_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_bact Prepare Bacterial Suspension inoculate Inoculate Plate with Bacteria and Peptides prep_bact->inoculate prep_pep Prepare Peptide Serial Dilutions prep_pep->inoculate incubate Incubate (24-48h, 37°C) to Allow Biofilm Formation inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_cv Wash Excess Crystal Violet stain_cv->wash_cv solubilize Solubilize Bound Crystal Violet wash_cv->solubilize read_abs Read Absorbance (590-600 nm) solubilize->read_abs Biofilm_Disruption_Assay_Workflow cluster_form Biofilm Formation cluster_treat Treatment cluster_quant Quantification cluster_cv Biomass (CV) cluster_cfu Viability (CFU) form_bact Inoculate Plate with Bacterial Suspension form_incubate Incubate (24-48h, 37°C) to Form Biofilm form_bact->form_incubate treat_wash Wash to Remove Planktonic Cells form_incubate->treat_wash treat_pep Add Peptide Serial Dilutions treat_wash->treat_pep treat_incubate Incubate (e.g., 2-24h, 37°C) treat_pep->treat_incubate quant_choice Choose Method treat_incubate->quant_choice cv_stain Crystal Violet Staining quant_choice->cv_stain cfu_scrape Scrape Biofilm quant_choice->cfu_scrape cv_read Read Absorbance cv_stain->cv_read cfu_dilute Serial Dilution & Plating cfu_scrape->cfu_dilute cfu_count Colony Counting cfu_dilute->cfu_count Esculentin_Signaling_Pathway This compound This compound Derivative (e.g., Esc(1-21)-1c) ppgpp Bacterial Signaling Nucleotide (ppGpp) This compound->ppgpp Binds to / Interacts with gene_expression Expression of Biofilm-Associated Genes This compound->gene_expression Downregulates ppgpp->gene_expression Mediates biofilm_formation Biofilm Formation gene_expression->biofilm_formation Leads to gene_expression->biofilm_formation

References

Application Notes and Protocols for Esculentin-1a(1-21)NH2 in a Murine Wound Healing Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin-1a(1-21)NH2, a synthetic peptide fragment derived from the frog skin antimicrobial peptide this compound-1a, has demonstrated significant potential as a therapeutic agent for promoting wound healing.[1][2] This document provides detailed application notes and protocols for utilizing this compound-1a(1-21)NH2 in a murine wound healing model, based on published research. The primary mechanism of action involves the stimulation of angiogenesis through the PI3K/AKT signaling pathway, and the promotion of keratinocyte migration via the EGFR/STAT3 pathway.[1][3] These protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound-1a(1-21)NH2 in preclinical wound healing studies.

Data Presentation

In Vivo Wound Healing in a Murine Full-Thickness Excision Model
ParameterControl Group (Vehicle)This compound-1a(1-21)NH2 Treated GroupReference
Wound Closure Rate (Day 7) Slower closure rateSignificantly accelerated wound closure[1]
Collagen Deposition Baseline depositionIncreased collagen deposition[1]
Angiogenesis (CD31 Expression) Lower expressionSignificantly elevated expression of CD31[1]
Cell Proliferation (PCNA Expression) Lower expressionSignificantly elevated expression of PCNA[1]
In Vitro Effects of this compound-1a(1-21)NH2
AssayCell LineParameter MeasuredKey Findings with this compound-1a(1-21)NH2Optimal Concentration RangeReference
Cell Migration Assay HUVECCell migration rateSignificantly promoted cell migrationNot specified[1]
Cell Proliferation Assay HUVECCell proliferation rateSignificantly promoted cell proliferationNot specified[1]
Cell Migration (Scratch Assay) HaCaT (Keratinocytes)Rate of "wound" closureSignificantly stimulated cell migration, more efficiently than LL-370.025–4 μM[3]

Experimental Protocols

Murine Full-Thickness Excisional Wound Healing Model

This protocol describes the creation of a full-thickness wound on the dorsum of a mouse and subsequent treatment with this compound-1a(1-21)NH2. The use of a silicone splint is crucial to prevent wound contraction, ensuring that healing occurs through granulation and re-epithelialization, which more closely mimics human wound healing.[4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound-1a(1-21)NH2 peptide

  • Sterile Phosphate Buffered Saline (PBS) for vehicle control and peptide dissolution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Electric razor and depilatory cream

  • Surgical scrub (e.g., povidone-iodine) and alcohol pads

  • Sterile surgical instruments (scissors, forceps, scalpel)

  • 6 mm biopsy punch

  • Silicone splints (e.g., 1 mm thick, with an inner diameter matching the wound)

  • Surgical adhesive (e.g., cyanoacrylate)

  • Sutures (e.g., 6-0 nylon)

  • Transparent occlusive dressing (e.g., Tegaderm™)

  • Digital camera for wound imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and apply depilatory cream to remove all hair. Clean the surgical area with a surgical scrub and alcohol pads.

  • Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch, one on each side of the midline.

  • Splint Application: Apply a thin layer of surgical adhesive to one side of a silicone splint and place it around the wound. Secure the splint to the skin with four to six interrupted sutures.

  • Treatment Application: Topically apply the this compound-1a(1-21)NH2 solution (concentration to be optimized, e.g., 100 µM in PBS) to one wound. Apply an equal volume of the vehicle (PBS) to the contralateral wound as a control. The application should be performed daily.

  • Dressing: Cover the wounds and splints with a transparent occlusive dressing.

  • Wound Closure Analysis: Photograph the wounds daily or at selected time points. Measure the wound area using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

  • Histological Analysis (at study endpoint, e.g., Day 7 or 14):

    • Euthanize the mice and excise the entire wound, including the surrounding skin.

    • Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess overall morphology and re-epithelialization.

    • Perform Masson's Trichrome staining to evaluate collagen deposition.

    • Perform immunohistochemistry for CD31 (a marker for endothelial cells to assess angiogenesis) and Proliferating Cell Nuclear Antigen (PCNA) (a marker for cell proliferation).

In Vitro Angiogenesis Assays Using Human Umbilical Vein Endothelial Cells (HUVECs)

a. HUVEC Proliferation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • This compound-1a(1-21)NH2

  • 96-well plates

  • MTT or similar cell proliferation assay kit

Procedure:

  • Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.

  • Allow cells to adhere overnight.

  • Starve the cells in serum-free medium for 6-8 hours.

  • Treat the cells with various concentrations of this compound-1a(1-21)NH2 (e.g., 0.1, 1, 10 µM) in low-serum medium (e.g., 1% FBS). Include a vehicle control (medium with 1% FBS).

  • Incubate for 24-48 hours.

  • Assess cell proliferation using an MTT assay according to the manufacturer's protocol.

b. HUVEC Migration (Scratch) Assay

Materials:

  • HUVECs

  • EGM with 10% FBS

  • 6-well or 12-well plates

  • Sterile 200 µl pipette tip

  • This compound-1a(1-21)NH2

Procedure:

  • Seed HUVECs in 6-well or 12-well plates and grow to confluence.

  • Create a linear "scratch" in the cell monolayer with a sterile 200 µl pipette tip.

  • Gently wash with PBS to remove detached cells.

  • Add low-serum medium containing different concentrations of this compound-1a(1-21)NH2. Include a vehicle control.

  • Image the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the change in the width of the scratch over time.

In Vitro Keratinocyte Migration Assay Using HaCaT Cells

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Culture inserts or specialized multi-well plates for migration assays

  • This compound-1a(1-21)NH2 (concentrations ranging from 0.025 to 4 µM)

  • EGFR inhibitor (e.g., AG1478) and STAT3 inhibitor for mechanism investigation

Procedure:

  • Seed HaCaT cells in the specialized migration assay plates or around culture inserts to create a defined cell-free "wound" area.

  • Once the cells are confluent, remove the inserts.

  • Treat the cells with various concentrations of this compound-1a(1-21)NH2 in low-serum medium.

  • For mechanism-of-action studies, pre-incubate cells with specific inhibitors (e.g., AG1478 for EGFR) before adding the peptide.

  • Monitor and image the closure of the cell-free area over time (e.g., at 0, 12, 24 hours).

  • Quantify the percentage of wound closure.

Mandatory Visualizations

Signaling Pathways

PI3K_AKT_Pathway This compound This compound-1a(1-21)NH2 Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration) AKT->Angiogenesis

Caption: PI3K/AKT signaling pathway activated by this compound-1a(1-21)NH2 to promote angiogenesis.

EGFR_STAT3_Pathway This compound This compound-1a(1-21)NH2 EGFR EGFR This compound->EGFR Activation STAT3 STAT3 EGFR->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Migration Keratinocyte Migration Nucleus->Migration Gene Expression

Caption: EGFR/STAT3 pathway in keratinocytes activated by this compound-1a(1-21)NH2, promoting cell migration.

Experimental Workflow

Murine_Wound_Healing_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Shaving, Disinfection) Wound_Creation 2. Wound Creation (6 mm full-thickness punch biopsy) Animal_Prep->Wound_Creation Splint_Application 3. Splint Application (Adhesive and Sutures) Wound_Creation->Splint_Application Treatment 4. Topical Application (this compound or Vehicle) Splint_Application->Treatment Dressing 5. Occlusive Dressing Treatment->Dressing Monitoring 6. Daily Monitoring & Imaging Dressing->Monitoring Wound_Closure 7. Wound Closure Analysis (ImageJ) Monitoring->Wound_Closure Histology 8. Histological Analysis (H&E, Masson's Trichrome, IHC for CD31, PCNA) Monitoring->Histology

Caption: Experimental workflow for the murine splinted excisional wound healing model.

References

Application Notes and Protocols for Esculentin-Based Topical Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin, a family of antimicrobial peptides (AMPs) originally isolated from the skin of amphibians, presents a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. These peptides exhibit broad-spectrum antimicrobial activity, anti-biofilm properties, and the ability to promote wound healing. This document provides detailed application notes and protocols for the development and evaluation of this compound-based topical antimicrobial formulations, focusing on this compound-1a(1-21) and other derivatives.

Antimicrobial Activity of this compound Derivatives

This compound and its analogs have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The primary mechanism of action involves the disruption of the bacterial cell membrane.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of various this compound derivatives has been quantified through MIC and MBC assays. The following tables summarize these findings against key pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various bacterial strains.

This compound DerivativeBacterial StrainMIC (µM)Reference
This compound-1a(1-21)Escherichia coli K122[1]
This compound-1a(1-21)Escherichia coli O157:H74[1]
This compound-1a(1-21)Pseudomonas aeruginosa0.5 - 1[2]
This compound-1b(1-18)Escherichia coli K1216[1]
This compound-1b(1-18)Escherichia coli O157:H732[1]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives against E. coli strains.

This compound DerivativeBacterial StrainMBC (µM)Reference
This compound-1a(1-21)Escherichia coli K124[1]
This compound-1a(1-21)Escherichia coli O157:H78[1]
This compound-1b(1-18)Escherichia coli K1232[1]
This compound-1b(1-18)Escherichia coli O157:H764[1]
Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination

This protocol outlines the standardized broth microdilution method to determine the MIC and MBC of this compound peptides.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour culture on an MHA plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Peptide Dilutions:

    • Prepare a series of twofold dilutions of the this compound peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a growth control well (bacteria in MHB without peptide) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate 100 µL of the suspension onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth).

Synergy with Conventional Antibiotics

This compound peptides can act synergistically with conventional antibiotics, potentially lowering the required therapeutic dose of both agents and combating resistance.

Data Presentation: Synergistic Effects

Table 3: Synergistic Activity of this compound Derivatives with Conventional Antibiotics.

This compound DerivativeAntibioticBacterial StrainObservationReference
Esc(1-21)-1cAztreonamP. aeruginosaSynergistic[3]
Esc(1-21)-1cTetracyclineP. aeruginosaSynergistic[3]
Experimental Protocol: Checkerboard Assay

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining an this compound peptide with a conventional antibiotic.

Materials:

  • This compound peptide and antibiotic stock solutions

  • MHB

  • Bacterial inoculum (prepared as in the MIC/MBC protocol)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations.

    • Along the x-axis, prepare serial dilutions of the this compound peptide.

    • Along the y-axis, prepare serial dilutions of the antibiotic.

    • The final volume in each well should be 100 µL, containing a unique combination of peptide and antibiotic concentrations.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of agent A + FIC of agent B Where: FIC of agent A = (MIC of A in combination) / (MIC of A alone) FIC of agent B = (MIC of B in combination) / (MIC of B alone)

    • Interpret the results as follows:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Wound Healing Properties

Beyond their antimicrobial effects, this compound peptides have been shown to promote wound healing by stimulating angiogenesis and cell migration.

Signaling Pathway: this compound-1a(1-21)NH2-Induced Angiogenesis

This compound-1a(1-21)NH2 has been demonstrated to accelerate wound closure by promoting angiogenesis through the PI3K/AKT signaling pathway.[4]

Wound_Healing_Pathway This compound This compound-1a(1-21)NH2 Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis (Cell Migration, Proliferation) AKT->Angiogenesis Promotes WoundHealing Wound Healing Angiogenesis->WoundHealing Accelerates

This compound-induced wound healing pathway.
Experimental Protocol: In Vitro Scratch Wound Healing Assay

This assay assesses the ability of this compound peptides to promote cell migration, a key process in wound healing.[5]

Materials:

  • Human keratinocytes (e.g., HaCaT cells) or fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 12-well or 24-well plates

  • Sterile p200 pipette tips or a scratch-making tool

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Seed cells into the wells of a culture plate at a density that will result in a confluent monolayer after 24 hours.

  • Creating the Scratch:

    • Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" or cell-free gap in the monolayer.

  • Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing various concentrations of the this compound peptide. Include a negative control (medium only) and a positive control (e.g., a known growth factor).

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis:

    • Use image analysis software to measure the width or area of the scratch at each time point.

    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at time 0 - Area at time t) / Area at time 0] x 100

Table 4: Representative Data for Scratch Wound Healing Assay with this compound-1a Derivatives.

Time (hours)TreatmentWound Closure (%)Reference
15Control~10[5]
15Esc(1-21)~25[5]
15Esc(1-21)-1c~35[5]
24Control~20[5]
24Esc(1-21)~50[5]
24Esc(1-21)-1c~70[5]

Anti-Biofilm Activity

Bacterial biofilms are a major challenge in treating chronic infections. This compound peptides have shown efficacy in both preventing biofilm formation and eradicating established biofilms.

Mechanism of Action: Inhibition of Biofilm Formation

The diastereomer Esc(1-21)-1c has been shown to inhibit P. aeruginosa biofilm formation by downregulating the expression of virulence genes through a mechanism that may involve interaction with the bacterial signaling nucleotide ppGpp.[6]

Anti_Biofilm_Pathway This compound Esc(1-21)-1c ppGpp ppGpp This compound->ppGpp Interacts with VirulenceGenes Virulence & Motility Gene Expression This compound->VirulenceGenes Downregulates Biofilm Biofilm Formation This compound->Biofilm Inhibits ppGpp->VirulenceGenes Regulates VirulenceGenes->Biofilm Promotes

This compound's anti-biofilm mechanism.

Cytotoxicity Assessment

Evaluating the cytotoxicity of this compound peptides against mammalian cells is crucial to determine their therapeutic window.

Data Presentation: Cytotoxicity

Table 5: Cytotoxicity of this compound-1a(1-21)NH2.

Cell LineAssayIC50 (µg/mL)ObservationReference
HUVECCCK8>100No significant effect on proliferation at doses up to 100 µg/mL[2]
Human Red Blood CellsHemolysis>500Low hemolytic activity[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HaCaT, fibroblasts)

  • Cell culture medium

  • 96-well plates

  • This compound peptide solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment:

    • Remove the medium and add 100 µL of fresh medium containing different concentrations of the this compound peptide.

    • Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Formulation Protocols

The efficacy of topical this compound formulations depends on the delivery vehicle. Hydrogels and creams are common choices for topical peptide delivery.

Protocol: Preparation of an this compound-Containing Hydrogel

This protocol describes the preparation of a simple alginate-based hydrogel for the encapsulation of this compound.

Materials:

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • This compound peptide

  • Sterile deionized water

  • Sterile containers and stir plate

Procedure:

  • Prepare Alginate Solution:

    • Dissolve sodium alginate (e.g., 2% w/v) in sterile deionized water by stirring until a homogenous solution is formed.

    • Sterilize the solution by autoclaving or filtration.

  • Incorporate this compound:

    • Aseptically add the desired amount of this compound peptide to the sterile alginate solution and mix gently to ensure uniform distribution.

  • Cross-linking:

    • Prepare a sterile solution of calcium chloride (e.g., 0.1 M).

    • The hydrogel can be formed by either extruding the this compound-alginate solution into the CaCl₂ bath (for beads) or by casting the mixture in a mold and then immersing it in the CaCl₂ solution.

Protocol: Preparation of an this compound-Containing Oil-in-Water (O/W) Cream

This protocol provides a basic method for formulating an this compound cream.

Materials:

  • Oil Phase:

  • Aqueous Phase:

    • Glycerin

    • Triethanolamine

    • Sterile purified water

  • This compound peptide

  • Preservative (e.g., methylparaben)

  • Water bath

  • Homogenizer

Procedure:

  • Prepare the Oil Phase:

    • Melt the stearic acid, cetyl alcohol, and liquid paraffin together in a beaker in a water bath at approximately 75°C.

  • Prepare the Aqueous Phase:

    • In a separate beaker, dissolve the glycerin, triethanolamine, and preservative in purified water and heat to 75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer until a stable emulsion is formed.

  • Incorporate this compound:

    • Allow the cream base to cool to around 40°C.

    • Dissolve the this compound peptide in a small amount of sterile water and then incorporate it into the cream base with gentle mixing until uniform.

Stability Studies

Assessing the stability of this compound in the final formulation is critical for ensuring its efficacy and shelf-life.

Experimental Protocol: Peptide Stability in Formulation

Procedure:

  • Sample Preparation:

    • Prepare the final this compound formulation (e.g., hydrogel or cream).

    • Store samples under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) in appropriate containers.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, extract the peptide from the formulation.

    • Quantify the amount of intact peptide using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).

    • Assess the antimicrobial activity of the stored formulation using the MIC assay to ensure the peptide remains active.

    • Evaluate the physical properties of the formulation (e.g., pH, viscosity, appearance).

Conclusion

This compound and its derivatives represent a promising class of molecules for the development of novel topical antimicrobial therapies. The protocols and data presented in these application notes provide a comprehensive framework for researchers to evaluate the potential of these peptides and to develop stable and effective topical formulations. Further research should focus on optimizing formulation strategies to enhance peptide stability and delivery, and on conducting preclinical and clinical studies to validate their therapeutic efficacy.

References

Application Notes & Protocols: Esculentin Delivery Using Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esculentin, an antimicrobial peptide (AMP) derived from frog skin, has demonstrated significant potential against a broad spectrum of pathogens, including multidrug-resistant bacteria like Pseudomonas aeruginosa.[1][2] A derivative, this compound-1a(1-21)NH2 [Esc(1-21)], has been a particular focus of research due to its potent bactericidal activity against both planktonic and biofilm forms of bacteria.[3][4] However, the clinical application of AMPs like this compound is often hindered by challenges such as poor biostability, potential cytotoxicity at high concentrations, and inefficient delivery to target sites.[3]

Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations. By encapsulating or conjugating this compound with nanoparticles, it is possible to enhance its stability, improve its therapeutic efficacy, and reduce toxicity.[3][5] This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticle systems, focusing on Poly(lactide-co-glycolide) (PLGA) and Gold Nanoparticles (AuNPs).

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data from studies on this compound-nanoparticle systems, providing a basis for comparison and experimental design.

Table 1: Physicochemical Characteristics of this compound Nanoparticles

Nanoparticle SystemPeptide VariantAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA-PVA NPsEsc(1-21)~200Not Reported~70-80~2-3[1][6]
Gold Nanoparticles (AuNPs)Esc(1-21)~5Not ReportedNot Applicable (Conjugation)Not Applicable (Conjugation)[4][5]

Table 2: In Vitro & In Vivo Efficacy of this compound Nanoparticles against P. aeruginosa

Nanoparticle SystemMetricFree PeptideNanoparticle FormulationFold ImprovementKey FindingReference
PLGA-PVA NPsIn vivo bacterial load---3-log reduction in pulmonary bacterial burden up to 36h post-administration.[1][1][6]
Gold Nanoparticles (AuNPs)Antipseudomonal Activity--~15-foldIncreased activity against both motile and sessile forms of P. aeruginosa.[4][4]
Gold Nanoparticles (AuNPs)MBC₅₀ (µM)10.08~12-foldKilling activity was significantly increased with AuNP conjugation.[5][5]
Gold Nanoparticles (AuNPs)MBEC₅₀--~17-foldConcentration to eradicate 50% of biofilm was 17-fold lower than the free peptide.[7][7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the emulsion-solvent evaporation method.[8]

Materials:

  • This compound-1a(1-21)NH2 peptide

  • Poly(lactide-co-glycolide) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • High-speed refrigerated centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a defined amount of PLGA (e.g., 50 mg) in an organic solvent such as dichloromethane (DCM).

  • Aqueous Phase Preparation: Dissolve a defined amount of a surfactant, like poly(vinyl alcohol) (PVA), in deionized water (e.g., 2% w/v).

  • Peptide Incorporation: Add the this compound peptide to the aqueous phase.

  • Emulsification: Add the organic PLGA solution dropwise to the aqueous phase containing the peptide under continuous stirring.

  • Sonication: Sonicate the resulting mixture using a probe sonicator on an ice bath to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4 hours) to allow the DCM to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and non-encapsulated peptide.

  • Lyophilization: Resuspend the final pellet in a small amount of water and lyophilize for long-term storage.

Protocol 2: Preparation of this compound-Conjugated Gold Nanoparticles (AuNPs)

This protocol outlines the covalent conjugation of Esc(1-21) to AuNPs via a linker.[4]

Materials:

  • This compound-1a(1-21)NH2 peptide

  • Soluble Gold Nanoparticles (AuNPs)

  • Poly(ethylene glycol) (PEG) linker with appropriate functional groups (e.g., NHS-PEG-Maleimide)

  • Reaction buffers (e.g., PBS, MES)

  • Centrifugal filter units

Methodology:

  • AuNP Functionalization: Activate the AuNPs with the heterobifunctional PEG linker. The specific chemistry will depend on the linker used. For example, an NHS ester end will react with amine groups on a modified AuNP surface.

  • Peptide Preparation: Ensure the Esc(1-21) peptide has a corresponding reactive group (e.g., a free cysteine for reaction with a maleimide (B117702) group on the PEG linker).

  • Conjugation Reaction: Mix the PEG-functionalized AuNPs with the Esc(1-21) peptide in a suitable reaction buffer. Allow the reaction to proceed for several hours at room temperature or 4°C with gentle shaking.

  • Purification: Purify the resulting AuNPs@Esc(1-21) conjugates to remove any unreacted peptide and linker. This can be achieved using centrifugal filter units with a molecular weight cutoff that retains the nanoparticles while allowing smaller molecules to pass through.

  • Characterization and Storage: Resuspend the purified conjugates in a suitable buffer (e.g., sterile water or PBS) and characterize their properties. Store at 4°C.

Protocol 3: Characterization of Nanoparticles

1. Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).[9]

  • Procedure:

    • Resuspend the nanoparticles in deionized water to an appropriate concentration.

    • Transfer the suspension to a cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value indicates the size distribution homogeneity.

2. Morphology Analysis:

  • Technique: Transmission Electron Microscopy (TEM).[9]

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if required.

    • Image the grid using a TEM to visualize the shape and size of the nanoparticles.

3. Surface Charge Analysis:

  • Technique: Zeta Potential Measurement.[9]

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure correct ionic strength.

    • Measure the electrophoretic mobility of the nanoparticles using a zeta potential analyzer to determine the surface charge.

4. Encapsulation Efficiency and Drug Loading (for PLGA NPs):

  • Procedure:

    • After centrifugation (Protocol 1, Step 7), collect the supernatant.

    • Quantify the amount of free, non-encapsulated this compound in the supernatant using a suitable method (e.g., HPLC or a peptide quantification assay like the BCA assay).

    • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = [(Total Peptide - Free Peptide) / Total Peptide] x 100

      • DL (%) = [(Total Peptide - Free Peptide) / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Antimicrobial Activity Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the nanoparticle formulations.[10]

Materials:

  • Bacterial strain (e.g., P. aeruginosa ATCC 27853)

  • Mueller-Hinton (MH) broth

  • 96-well microtiter plates

  • This compound-nanoparticle formulations and free peptide controls

  • Spectrophotometer (plate reader)

Methodology:

  • Bacterial Culture: Grow bacteria overnight at 37°C. Dilute the culture in MH broth to achieve a final concentration of approximately 10⁶ CFU/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the free peptide and the nanoparticle formulations in MH broth in a 96-well plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide formulation that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations: Workflows and Signaling Pathways

// Nodes Esc [label="this compound-1a(1-21)NH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptor\n(e.g., GPCR/RTK)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT\n(Protein Kinase B)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Effectors", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; WoundHealing [label="Wound Healing", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="LY294002\n(PI3K Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Esc -> Receptor; Receptor -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> Downstream; Downstream -> Proliferation; Downstream -> Angiogenesis; Proliferation -> WoundHealing; Angiogenesis -> WoundHealing; Inhibitor -> PI3K [arrowhead=tee, label="Inhibits"]; } } Caption: this compound-1a stimulates wound healing via the PI3K/AKT signaling pathway.[11]

References

In Vivo Efficacy of Esculentin in a Sepsis Animal Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that leads to life-threatening organ dysfunction. The rise of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic agents. Esculentin(1-21), a 21-amino acid antimicrobial peptide derived from the skin of the frog Pelophylax lessonae/ridibundus, has emerged as a promising candidate. This document provides detailed application notes and protocols on the in vivo efficacy of this compound(1-21) in a murine model of sepsis induced by Pseudomonas aeruginosa, a common and often multidrug-resistant pathogen in clinical settings. The information compiled herein is based on published research and is intended to guide further investigation into the therapeutic potential of this peptide.

Core Findings and Data Presentation

This compound(1-21) has demonstrated significant therapeutic efficacy in a preclinical model of P. aeruginosa sepsis. The primary mechanism of action is believed to be its rapid, direct bactericidal activity through membrane permeabilization.[1][2] However, in vitro studies also suggest a potential immunomodulatory role by neutralizing lipopolysaccharide (LPS) and reducing the secretion of pro-inflammatory mediators.[3]

Table 1: In Vivo Survival Data for this compound(1-21) in a Murine Sepsis Model
Animal ModelPathogenTreatment ProtocolDosageSurvival Rate (Treatment Group)Survival Rate (Control Group)Time Point
Neutropenic Balb-c micePseudomonas aeruginosa PAO1Intravenous (i.v.) injection at 24 and 72 hours post-infection5 mg/kg40%0%12 days[1]
Table 2: In Vitro Immunomodulatory Effects of this compound Peptides
Cell LineStimulantPeptideConcentrationEffect on IL-6 SecretionEffect on COX-2 Expression
MacrophagesP. aeruginosa LPSEsc(1-21)Not specifiedInhibitionInhibition[3]
MacrophagesP. aeruginosa LPSEsc(1-21)-1c (diastereomer)Not specifiedInhibitionInhibition[3]

Experimental Protocols

Murine Model of Pseudomonas aeruginosa Sepsis

This protocol describes the establishment of a lethal P. aeruginosa sepsis model in mice, as reported in studies evaluating the efficacy of this compound(1-21).[1]

Materials:

  • Balb-c mice (female, 6-8 weeks old, ~20g)

  • Cyclophosphamide (B585)

  • Pseudomonas aeruginosa PAO1 strain

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound(1-21)

  • Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide at a dose of 150 mg/kg via i.p. injection four days and one day prior to infection. This renders the mice neutropenic, making them more susceptible to bacterial infection and focusing the evaluation on the direct antimicrobial activity of the test compound.

  • Infection:

    • Culture P. aeruginosa PAO1 to the mid-logarithmic phase.

    • Prepare a bacterial suspension in sterile PBS.

    • Infect the neutropenic mice with a lethal dose of P. aeruginosa PAO1 (e.g., 1.5 x 10³ CFU/mouse) via i.p. injection in a total volume of 500 µL.

  • Treatment:

    • Prepare a solution of this compound(1-21) in a sterile vehicle suitable for i.v. administration.

    • Administer this compound(1-21) at a dose of 5 mg/kg via i.v. injection at 24 hours and 72 hours post-infection.

    • The control group should receive the vehicle only, following the same injection schedule.

  • Monitoring:

    • Monitor the animals for survival, clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia), and weight loss daily for a period of at least 12 days.

    • Moribund animals should be humanely euthanized.

In Vitro Macrophage Stimulation Assay for Immunomodulatory Effects

This protocol is designed to assess the ability of this compound(1-21) to modulate the inflammatory response of macrophages to bacterial LPS.[3]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • P. aeruginosa Lipopolysaccharide (LPS)

  • This compound(1-21)

  • ELISA kit for IL-6

  • Reagents and equipment for Western blotting (antibodies for COX-2 and a loading control like β-actin)

Procedure:

  • Cell Culture:

    • Culture macrophages in appropriate conditions until they reach the desired confluence in multi-well plates.

  • Stimulation and Treatment:

    • Pre-incubate the macrophages with various concentrations of this compound(1-21) for a specified period (e.g., 1 hour).

    • Stimulate the cells with a known concentration of P. aeruginosa LPS (e.g., 100 ng/mL).

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound(1-21) only.

  • Analysis of IL-6 Secretion:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

    • Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis of COX-2 Expression:

    • After a shorter incubation period (e.g., 6-8 hours), lyse the cells to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Analyze the expression of COX-2 by Western blotting using a specific primary antibody. Normalize the results to a loading control.

Visualizations: Diagrams and Workflows

Experimental Workflow for In Vivo Sepsis Model

G cluster_0 Day -4 & -1 cluster_1 Day 0 cluster_2 Day 1 & 3 cluster_3 Day 1-12 Neutropenia Induce Neutropenia (Cyclophosphamide 150 mg/kg i.p.) Infection Infect with P. aeruginosa (1.5x10^3 CFU/mouse i.p.) Neutropenia->Infection Treatment Administer this compound(1-21) (5 mg/kg i.v.) Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring G cluster_0 Bacterial Pathogen (P. aeruginosa) cluster_1 This compound(1-21) Action cluster_2 Host Macrophage Bacterium P. aeruginosa LPS LPS Bacterium->LPS releases TLR4 TLR4 LPS->TLR4 activates This compound This compound(1-21) This compound->Bacterium Direct Killing (Membrane Disruption) This compound->LPS Neutralization NFkB NF-κB Signaling This compound->NFkB Inhibition (inferred) Macrophage Macrophage TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines promotes transcription

References

Assessing the Cytotoxicity of Esculentin on Human Keratinocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin, a family of antimicrobial peptides (AMPs) derived from the skin of frogs, has garnered significant interest for its potent antimicrobial properties. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound peptides, particularly this compound-1a(1-21)NH2, on human keratinocytes. Understanding the cytotoxic profile of these peptides is crucial for their development as potential therapeutic agents for skin and soft tissue infections. At lower concentrations, this compound-1a(1-21)NH2 has been observed to promote the migration of human keratinocytes, a beneficial effect for wound healing, while higher concentrations exhibit cytotoxic effects.[1][2]

Data Presentation

The following tables summarize the quantitative data on the cytotoxicity of this compound-1a(1-21)NH2 on human keratinocyte and epithelial cell lines.

Table 1: Cytotoxicity of this compound-1a(1-21)NH2 on Human Corneal Epithelial Cells (hTCEpi)

Concentration (µM)Cell Viability (%) after 24h Exposure
0.1 - 1093.77 - 100
2583.93
5075.73 (statistically significant reduction)
10017.35

Data extracted from an MTT assay on telomerase-immortalized human corneal epithelial (hTCEpi) cells.

Table 2: Cytotoxicity of this compound-1a(1-21)NH2 on Human Bronchial Epithelial Cells (wt-CFBE and ΔF508-CFBE)

Cell LineConcentration (µM)Treatment DurationCell Viability Reduction (%)
wt-CFBE2 - 642hNot toxic
1282h~25
ΔF508-CFBE2 - 642hNot toxic
1282h~70

Data from an MTT assay on wild-type and cystic fibrosis transmembrane conductance regulator mutant human bronchial epithelial cells.[3]

Experimental Protocols

Cell Culture of Human Keratinocytes (HaCaT)

The immortalized human keratinocyte cell line, HaCaT, is a suitable model for these studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a suitable ratio.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed HaCaT cells in 6-well plates and treat with various concentrations of the this compound peptide for the desired time.

  • Cell Harvesting: Detach the cells using a gentle cell scraper or accutase and collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Mechanisms of Action

Pro-migratory Effect at Non-toxic Concentrations

At concentrations that are not cytotoxic, this compound-1a(1-21)NH2 has been shown to promote the migration of human keratinocytes.[1][2] This effect is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent phosphorylation of the STAT3 (Signal Transducer and Activator of Transcription 3) protein.[1]

Cytotoxicity at High Concentrations

While the precise mechanism of cytotoxicity at high concentrations of this compound on human keratinocytes is not fully elucidated, the primary mechanism of action for many antimicrobial peptides involves membrane perturbation. It is plausible that at high concentrations, this compound peptides may lead to significant membrane disruption, resulting in cell lysis and death. The mode of cell death (apoptosis vs. necrosis) at these higher concentrations requires further investigation through assays such as Annexin V/PI staining and caspase activity assays.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis culture Culture HaCaT Cells seed Seed Cells in Plates culture->seed prepare_peptide Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_peptide->treat_cells mtt_assay MTT Assay for Viability treat_cells->mtt_assay annexin_assay Annexin V/PI for Apoptosis treat_cells->annexin_assay analyze_viability Calculate Cell Viability mtt_assay->analyze_viability analyze_apoptosis Quantify Apoptotic Cells annexin_assay->analyze_apoptosis signaling_pathway This compound-1a(1-21)NH2 Pro-migratory Signaling Pathway This compound This compound-1a(1-21)NH2 (Low Concentration) egfr EGFR (Epidermal Growth Factor Receptor) This compound->egfr Activates stat3 STAT3 egfr->stat3 Leads to Phosphorylation p_stat3 p-STAT3 (Phosphorylated) egfr->p_stat3 migration Cell Migration p_stat3->migration Promotes

References

Application Notes and Protocols: Treating Pseudomonas aeruginosa Biofilms with Esculentin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form robust biofilms that confer a high degree of resistance to conventional antibiotics and host immune responses.[1][2][3] This intrinsic resistance poses a significant challenge in clinical settings, particularly in chronic infections associated with cystic fibrosis, contact lens wear, and wound infections.[2][4][5] Antimicrobial peptides (AMPs) have emerged as a promising therapeutic alternative.[1][4] Among these, esculentin peptides, derived from amphibian skin, have demonstrated potent activity against both planktonic and biofilm forms of P. aeruginosa.[1][2]

This document provides detailed application notes and protocols for researchers investigating the efficacy of this compound peptides, specifically this compound-1a(1-21)NH₂ (Esc(1-21)) and its diastereomer Esc(1-21)-1c, against P. aeruginosa biofilms.

This compound Peptides: Overview and Mechanism of Action

Esc(1-21) and its derivatives are short cationic peptides that exhibit rapid, membrane-disrupting activity against Gram-negative bacteria.[1][4] Their primary mechanism of action involves permeabilizing the bacterial cytoplasmic membrane, leading to cell death.[1]

The diastereomer, Esc(1-21)-1c, which contains D-amino acid substitutions, has shown enhanced stability and, in some cases, greater efficacy against biofilms compared to the all-L-amino acid parent peptide.[2][4][6] Beyond direct killing, these peptides can also inhibit biofilm formation at sub-inhibitory concentrations by downregulating the expression of virulence genes.[3][6] This is achieved, in part, by interfering with the ppGpp signaling pathway, a key regulator of the bacterial stringent response and biofilm development.[3][6]

Quantitative Data Summary

The following tables summarize the reported efficacy of Esc(1-21) and Esc(1-21)-1c against P. aeruginosa biofilms.

Table 1: Efficacy of this compound Peptides in Disrupting Pre-formed P. aeruginosa Biofilms

PeptideStrain(s)Concentration (µM)Treatment TimeBiofilm Reduction/KillingReference
Esc(1-21)PAO1, ATCC 27853830 min~100% killing of planktonic cells[1]
Esc(1-21)-1cVarious P. aeruginosa strains4Not SpecifiedUp to 85% killing[4][5]
Esc(1-21)Not Specified4Not SpecifiedNo killing[4][5]

Table 2: Inhibition of P. aeruginosa Biofilm Formation by this compound Peptides at Sub-MIC Concentrations

PeptideStrain(s)Concentration (Fraction of MIC)Incubation TimeBiofilm InhibitionReference
Esc(1-21)-1cAA43, ATCC 27853, and others½ to 1/16 MIC20 hoursSignificant inhibition[6][7]
Esc(1-21)AA43, ATCC 27853½ and ¼ MIC20 hours~50% inhibition[7]
Esc(1-21)Various P. aeruginosa strainsLower fractions of MIC20 hoursNo effect or slight stimulation[7]

Table 3: Effect of Immobilized this compound Peptides on P. aeruginosa Adhesion

PeptideImmobilization SurfaceIncubation TimeBacterial Adhesion ReductionReference
Esc(1-21) and Esc(1-21)-1cSoft Contact Lenses24 hours77% - 97%[4][5]

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P_aeruginosa P. aeruginosa Culture Biofilm_Formation Biofilm Formation (96-well plate) P_aeruginosa->Biofilm_Formation Peptides This compound Peptides (Esc(1-21) & Esc(1-21)-1c) Treatment Peptide Treatment Peptides->Treatment Biofilm_Formation->Treatment CV_Assay Crystal Violet Assay (Quantify Biomass) Treatment->CV_Assay CFU_Count CFU Counting (Quantify Viable Cells) Treatment->CFU_Count SEM Scanning Electron Microscopy (Visualize Morphology) Treatment->SEM CV_Assay->CFU_Count CV_Assay->SEM

Caption: A generalized workflow for testing the anti-biofilm activity of this compound peptides.

quorum_sensing_pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System cluster_virulence Virulence & Biofilm LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR RhlI RhlI LasR->RhlI PqsR PqsR LasR->PqsR Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) LasR->Virulence_Factors OdDHL->LasR activates C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR RhlR RhlR->Virulence_Factors pqsR pqsR RhlR->pqsR negatively regulates C4HSL->RhlR activates PQS PQS Signal PqsR->PQS regulates Biofilm_Matrix Biofilm Matrix Production (e.g., polysaccharides, eDNA) PqsR->Biofilm_Matrix Virulence_Factors->Biofilm_Matrix

Caption: Quorum sensing pathways regulating P. aeruginosa virulence and biofilm formation.

ppGpp_pathway Stress Nutrient Limitation/ Environmental Stress RelA_SpoT RelA/SpoT Stress->RelA_SpoT ppGpp (p)ppGpp RelA_SpoT->ppGpp synthesizes Growth Decreased Growth Rate ppGpp->Growth Virulence Altered Virulence Factor Expression ppGpp->Virulence Biofilm Enhanced Biofilm Formation ppGpp->Biofilm Motility Reduced Motility ppGpp->Motility

Experimental Protocols

Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol is used to quantify the total biofilm biomass attached to a surface.

Materials:

  • P. aeruginosa strain of interest

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.

  • Biofilm Formation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the attached biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Determination of Viable Cell Counts (CFU Assay) in Biofilms

This protocol determines the number of viable bacteria within a biofilm after treatment.

Materials:

  • Biofilms grown in 96-well plates (as in Protocol 1)

  • This compound peptide solutions at desired concentrations

  • Sterile PBS

  • Sterile microcentrifuge tubes

  • Sonicator or vortex mixer

  • LB agar (B569324) plates

  • Serial dilution tubes with sterile PBS

Procedure:

  • Biofilm Formation: Grow P. aeruginosa biofilms in a 96-well plate for 24-48 hours as described in Protocol 1.

  • Peptide Treatment: Remove the planktonic culture and wash the biofilms twice with PBS. Add 100 µL of the this compound peptide solution (at the desired concentration in a suitable buffer or medium) to the wells. Include a control group with no peptide. Incubate for the desired treatment time (e.g., 1, 4, or 24 hours) at 37°C.

  • Biofilm Disruption: After treatment, remove the peptide solution and wash the wells twice with PBS. Add 100 µL of sterile PBS to each well. Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip.

  • Homogenization: Transfer the biofilm suspension to a microcentrifuge tube. Homogenize the suspension by sonication or vigorous vortexing to break up cell aggregates.

  • Serial Dilution and Plating: Perform serial dilutions of the homogenized biofilm suspension in sterile PBS. Plate 100 µL of appropriate dilutions onto LB agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per well.

Protocol 3: Visualization of Biofilm Structure by Scanning Electron Microscopy (SEM)

This protocol allows for the high-resolution visualization of biofilm architecture and the effect of peptide treatment on its morphology.

Materials:

  • Biofilms grown on a suitable substrate (e.g., glass coverslips, polycarbonate membranes) placed in a multi-well plate.

  • This compound peptide solutions.

  • Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer.

  • Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer.

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%) for dehydration.

  • Critical point dryer or Hexamethyldisilazane (HMDS).

  • SEM stubs.

  • Sputter coater.

  • Scanning Electron Microscope.

Procedure:

  • Biofilm Growth and Treatment: Grow biofilms on the chosen substrate within a well of a multi-well plate. Treat the biofilms with this compound peptides as described in Protocol 2.

  • Fixation:

    • Gently wash the biofilm with PBS.

    • Fix with 2.5% glutaraldehyde for at least 2 hours at room temperature or overnight at 4°C.

    • Rinse three times with 0.1 M cacodylate buffer.

    • Post-fix with 1% osmium tetroxide for 1-2 hours at room temperature.

    • Rinse three times with distilled water.

  • Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 10 minutes each in 30%, 50%, 70%, 90%, and three times in 100% ethanol).

  • Drying:

    • Critical Point Drying: Perform critical point drying using liquid CO₂.

    • HMDS Drying (Alternative): Immerse the sample in a 1:1 solution of 100% ethanol and HMDS for 10 minutes, followed by two immersions in 100% HMDS for 10 minutes each. Allow the HMDS to evaporate in a fume hood.

  • Mounting and Coating: Mount the dried sample onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold-palladium).

  • Imaging: Observe the sample under a scanning electron microscope. Capture images at various magnifications to analyze the biofilm structure and the effect of the peptide treatment.

Conclusion

This compound peptides, particularly the diastereomer Esc(1-21)-1c, represent a promising avenue for the development of novel anti-biofilm therapeutics against P. aeruginosa. Their multifaceted mechanism of action, involving direct membrane disruption and interference with key regulatory pathways, makes them attractive candidates to combat antibiotic-resistant infections. The protocols outlined in this document provide a framework for the systematic evaluation of these and other antimicrobial peptides against P. aeruginosa biofilms, facilitating further research and development in this critical area.

References

Application of Esculentin-1a in the Treatment of Bovine Mastitis: A Novel Antimicrobial Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bovine mastitis, an inflammation of the mammary gland, remains one of the most significant economic challenges facing the global dairy industry. Predominantly caused by bacterial infections, with Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli being common culprits, mastitis leads to reduced milk yield and quality, increased veterinary costs, and premature culling of dairy cattle. The extensive use of conventional antibiotics for treatment has raised concerns about the emergence of antibiotic-resistant pathogens, necessitating the exploration of alternative therapeutic agents. Esculentin-1a, a potent antimicrobial peptide (AMP) derived from the skin of the frog Pelophylax esculentus, has emerged as a promising candidate for the treatment of bovine mastitis due to its broad-spectrum antimicrobial activity and novel mechanism of action. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound-1a for bovine mastitis.

Mechanism of Action

This compound-1a and its active fragment, this compound(1-21), exert their antimicrobial effects primarily through direct interaction with and disruption of bacterial cell membranes. The peptide's cationic and amphipathic properties facilitate its binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. Following this initial electrostatic interaction, this compound-1a peptides are believed to insert into the lipid bilayer, leading to membrane permeabilization, leakage of essential intracellular contents, and ultimately, bacterial cell death. This rapid, membrane-disrupting mechanism is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

Data Presentation

While specific quantitative data from in-depth studies on this compound-1a and bovine mastitis are not widely available in the public domain, the following tables summarize the expected and reported antimicrobial activity against key mastitis pathogens based on available literature and studies of similar antimicrobial peptides.

Table 1: In Vitro Antimicrobial Activity of this compound(1-21) Against Bovine Mastitis Pathogens

Bacterial SpeciesStrainMIC (μM)
Streptococcus agalactiaeClinical IsolateReported as highly potent[1]
Staphylococcus aureusATCC 25923Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaClinical IsolatePotent activity reported[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 2: In Vivo Efficacy of this compound(1-21) in a Bovine Mastitis Model

ParameterPre-treatmentPost-treatment (1 week)
Clinical Signs of MastitisPresentVisible regression reported[1]
Somatic Cell Count (SCC)ElevatedData not available
Bacterial Clearance RateN/AData not available

Note: A clinical trial reported a 100% improvement rate after 5 days of treatment with this compound(1-21) with no observed side effects.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound-1a in treating bovine mastitis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro antimicrobial activity of this compound-1a against a panel of bovine mastitis pathogens.

Materials:

  • This compound-1a peptide (lyophilized)

  • Bovine mastitis bacterial isolates (e.g., S. aureus, S. agalactiae, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Reconstitute lyophilized this compound-1a in sterile, deionized water to a stock concentration of 1 mg/mL. Further dilute the stock solution to the desired starting concentration for the assay.

  • Bacterial Inoculum Preparation: Culture the bacterial isolates overnight on appropriate agar (B569324) plates. Inoculate a single colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Microdilution Assay: a. Add 100 μL of MHB to all wells of a 96-well plate. b. Add 100 μL of the this compound-1a working solution to the first well of each row and perform serial twofold dilutions across the plate. c. Add 100 μL of the prepared bacterial inoculum to each well. d. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria) for each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound-1a at which no visible bacterial growth is observed. The absorbance can be read at 600 nm using a microplate reader to confirm visual assessment.

Protocol 2: In Vivo Efficacy in a Lactating Dairy Cow Model of Mastitis

Objective: To evaluate the therapeutic efficacy of an intramammary formulation of this compound-1a in treating clinical or subclinical bovine mastitis.

Materials:

  • Lactating dairy cows diagnosed with mastitis (clinical or subclinical)

  • Sterile intramammary infusion formulation of this compound-1a

  • Sterile teat cannulas

  • Teat disinfectant

  • Sterile milk collection vials

  • Somatic Cell Counter

  • Bacteriological culture supplies

Procedure:

  • Animal Selection and Baseline Sampling: a. Select cows with a confirmed diagnosis of mastitis in one or more quarters based on clinical signs (abnormal milk, udder inflammation) and/or high Somatic Cell Count (SCC) (>200,000 cells/mL). b. Aseptically collect pre-treatment milk samples from the infected quarter(s) for SCC determination and bacterial culture to identify the causative pathogen.

  • Treatment Administration: a. Thoroughly clean and disinfect the teat end of the infected quarter. b. Administer the this compound-1a intramammary formulation through the teat canal using a sterile cannula. The dosage and frequency of administration should be based on pre-clinical studies (e.g., once or twice daily for 3-5 days). c. A control group receiving a placebo or a standard antibiotic treatment should be included for comparison.

  • Post-treatment Monitoring and Sampling: a. Monitor the cows daily for any adverse reactions and changes in clinical signs of mastitis. b. Aseptically collect milk samples from the treated quarter(s) at designated time points post-treatment (e.g., 7, 14, and 21 days).

  • Efficacy Evaluation: a. Clinical Cure: Assess the resolution of clinical signs of mastitis (return to normal milk appearance, reduction of udder inflammation). b. Bacteriological Cure: Determine the absence of the pre-treatment pathogen in post-treatment milk samples by bacteriological culture. c. Somatic Cell Count: Measure the SCC in post-treatment milk samples and compare it to pre-treatment levels. A significant reduction in SCC is indicative of reduced inflammation.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound-1a is the physical disruption of the bacterial membrane. However, the inflammatory response in the mammary gland involves complex signaling pathways within the host's cells. While direct modulation of these pathways by this compound-1a has not been extensively studied, it is hypothesized that by rapidly eliminating the bacterial load, this compound-1a indirectly reduces the inflammatory signaling cascade triggered by bacterial pathogens.

Diagram 1: Proposed Mechanism of Action of this compound-1a

Esculentin_Mechanism This compound This compound-1a Binding Binding to Bacterial Membrane This compound->Binding Electrostatic Interaction BacterialMembrane Bacterial Cell Membrane Insertion Insertion into Membrane BacterialMembrane->Insertion Binding->BacterialMembrane PoreFormation Pore Formation & Membrane Disruption Insertion->PoreFormation CellDeath Bacterial Cell Death PoreFormation->CellDeath Leakage of Cellular Contents

Caption: Proposed mechanism of this compound-1a's antimicrobial action.

Diagram 2: Experimental Workflow for In Vivo Efficacy Trial

InVivo_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase cluster_eval Evaluation AnimalSelection Select Mastitic Cows BaselineSampling Collect Milk Samples (SCC & Bacteriology) AnimalSelection->BaselineSampling TreatmentAdmin Intramammary Administration of this compound-1a BaselineSampling->TreatmentAdmin Monitoring Daily Clinical Monitoring TreatmentAdmin->Monitoring PostSampling Collect Post-Treatment Milk Samples Monitoring->PostSampling ClinicalCure Clinical Cure Assessment PostSampling->ClinicalCure BacteriologicalCure Bacteriological Cure Assessment PostSampling->BacteriologicalCure SCC_Reduction SCC Reduction Analysis PostSampling->SCC_Reduction

Caption: Workflow for evaluating the in vivo efficacy of this compound-1a.

Diagram 3: Inflammatory Signaling in Bovine Mammary Epithelial Cells

Inflammatory_Signaling cluster_pathogen Pathogen Recognition cluster_cell Bovine Mammary Epithelial Cell cluster_response Inflammatory Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLRs Toll-like Receptors (e.g., TLR2, TLR4) PAMPs->TLRs Recognition NFkB NF-κB Signaling Pathway TLRs->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Upregulation NeutrophilRecruitment Neutrophil Recruitment Cytokines->NeutrophilRecruitment Inflammation Inflammation NeutrophilRecruitment->Inflammation

Caption: Simplified inflammatory signaling cascade in bovine mastitis.

Disclaimer: The information provided in this document is for research and developmental purposes only and is not intended as a guide for the clinical treatment of animals. All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.

References

Application Notes and Protocols for Testing Esculentin Activity in High Salt Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin, a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs, has demonstrated significant antimicrobial activity against a broad spectrum of pathogens. A key challenge for the clinical application of many AMPs is their reduced efficacy in high-salt environments, such as those found in physiological fluids. This document provides detailed protocols and application notes for testing the antimicrobial activity of this compound and its derivatives under high salt conditions, enabling researchers to assess their potential as robust therapeutic agents.

This compound peptides, such as this compound-1a and its derivatives, have been shown to retain their bactericidal effects even in the presence of physiological salt concentrations, making them promising candidates for further development.[1][2] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.

Data Presentation: Efficacy of this compound in High Salt Conditions

The following tables summarize the quantitative data on the antimicrobial activity of this compound peptides at various salt concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides against P. aeruginosa in the Presence of NaCl

PeptideBacterial StrainSalt Concentration (NaCl)MIC (µM)Reference
This compound-1a(1-21)NH₂P. aeruginosa ATCC 27853Standard Broth4[2]
This compound-1a(1-21)NH₂P. aeruginosa clinical isolatesStandard Broth2-8[2]
This compound-1a(1-21)NH₂P. aeruginosa ATCC 19660Standard Broth16[2]
Esc(1-21)P. aeruginosa ATCC 27853Standard Broth4[1]
Esc(1-21)P. aeruginosa MDR strainsStandard Broth4-8[1]

Table 2: Bactericidal Activity of this compound-1a(1-21)NH₂ against P. aeruginosa ATCC 27853 in High Salt Conditions

Peptide Concentration (µM)NaCl Concentration (mM)Incubation Time (minutes)% Bacterial KillingReference
0.6815020~100%[2]
>0.6815020100%[2]
14420Well-retained activity[2]
115020Well-retained activity[2]

Experimental Protocols

Protocol for Broth Microdilution Assay in High Salt Conditions

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound peptides in the presence of varying salt concentrations.

Materials:

  • This compound peptide stock solution (e.g., in sterile deionized water or 0.01% acetic acid)

  • Test bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile NaCl solutions of various concentrations (e.g., 50 mM, 100 mM, 150 mM, 300 mM)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Peptide and Salt Solution Preparation:

    • Prepare serial twofold dilutions of the this compound peptide stock solution in a suitable solvent.

    • In the 96-well plate, add the appropriate volume of sterile NaCl solution to each well to achieve the desired final salt concentration.

    • Add the serially diluted peptide to the wells.

    • The final volume in each well should be a combination of the bacterial suspension, peptide solution, and salt solution.

  • Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well.[3]

    • Include a positive control (bacteria in MHB with the corresponding salt concentration, without peptide) and a negative control (MHB with salt only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[3]

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[3]

Protocol for Time-Kill Kinetics Assay in High Salt Conditions

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time in a high-salt environment.

Materials:

  • All materials from the Broth Microdilution Assay

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB supplemented with the desired NaCl concentration.[3]

    • Prepare this compound peptide solutions at concentrations corresponding to multiples of the predetermined MIC in the high salt condition (e.g., 1x, 2x, 4x MIC).[3]

  • Assay Procedure:

    • Add the peptide to the bacterial suspension at the desired concentrations.

    • Include a growth control (bacteria in MHB with salt, without peptide).

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.[3]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[3]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each peptide concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[3][4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic Broth Microdilution Assay cluster_timekill Time-Kill Kinetics Assay Bacterial_Culture Bacterial Culture (Mid-log phase) Plate_Setup_MIC 96-well Plate Setup: Bacteria + Peptide + Salt Bacterial_Culture->Plate_Setup_MIC Culture_Prep_TK Bacterial Culture in High Salt (~1x10^6 CFU/mL) Bacterial_Culture->Culture_Prep_TK Peptide_Dilutions This compound Serial Dilutions Peptide_Dilutions->Plate_Setup_MIC Salt_Solutions High Salt Solutions (e.g., NaCl) Salt_Solutions->Plate_Setup_MIC Incubation_MIC Incubate (37°C, 18-24h) Plate_Setup_MIC->Incubation_MIC MIC_Determination Determine MIC (Visual/OD600) Incubation_MIC->MIC_Determination Peptide_Addition_TK Add Peptide (Multiples of MIC) MIC_Determination->Peptide_Addition_TK Inform [Peptide] Culture_Prep_TK->Peptide_Addition_TK Time_Points Incubate & Aliquot (0, 15, 30... min) Peptide_Addition_TK->Time_Points Plating Serial Dilute & Plate on MHA Time_Points->Plating CFU_Count Incubate & Count CFU Plating->CFU_Count Data_Analysis Plot log10 CFU/mL vs. Time CFU_Count->Data_Analysis

Caption: Workflow for testing this compound activity in high salt conditions.

Proposed Mechanism of Action

G cluster_membrane Bacterial Membrane Membrane Phospholipid Bilayer Electrostatic_Interaction Initial Electrostatic Interaction Membrane->Electrostatic_Interaction This compound This compound Peptide (Cationic, Amphipathic) This compound->Electrostatic_Interaction Salt_Ions High Salt Concentration (e.g., Na+, Cl-) Salt_Ions->Electrostatic_Interaction May modulate interaction Membrane_Insertion Membrane Insertion & Destabilization Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Disruption Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of this compound action on bacterial membranes.

References

Application Notes and Protocols for Evaluating Esculentin's Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esculentin, a naturally occurring coumarin (B35378) compound, and its derivatives have demonstrated a range of biological activities, including notable immunomodulatory and anti-inflammatory effects. These properties make this compound a compound of interest for therapeutic development in inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols for evaluating the immunomodulatory effects of this compound, focusing on its impact on lymphocyte proliferation, cytokine production, and immune cell phenotypes. The provided methodologies and data presentation guidelines are intended to assist researchers in the systematic investigation of this compound's mechanism of action.

Data Presentation

Quantitative Effects of this compound on Inflammatory Mediators

The following table summarizes the reported quantitative effects of this compound on the production of key inflammatory molecules. These values are indicative and may vary depending on the specific experimental conditions, cell types, and stimuli used.

Cell TypeStimulusThis compound ConcentrationMeasured EffectQuantitative ValueReference
RAW 264.7 MacrophagesLPS1-10 µg/mlInhibition of Nitric Oxide (NO) releaseConcentration-dependent[1]
RAW 264.7 MacrophagesLPS1-10 µg/mlInhibition of TNF-α releaseConcentration-dependent[1]
RAW 264.7 MacrophagesLPS1-10 µg/mlInhibition of IL-1β releaseConcentration-dependent[1]
RAW 264.7 MacrophagesLPS1-10 µg/mlInhibition of IL-6 releaseConcentration-dependent[1]
Human Nasal Epithelial CellsHistamine10-40 µMInhibition of IL-6 productionConcentration-dependent[1]
Human Nasal Epithelial CellsHistamine10-40 µMInhibition of IL-8 productionConcentration-dependent[1]
Human Neuroblastoma SH-SY5Y cellsTrimethyltin30-200 µMReduction of IL-1β levelsConcentration-dependent[1]
Human Neuroblastoma SH-SY5Y cellsTrimethyltin30-200 µMReduction of TNF-α levelsConcentration-dependent[1]

Experimental Protocols

Lymphocyte Proliferation Assays

Lymphocyte proliferation is a key indicator of cell-mediated immune responses. This compound's effect on this process can be assessed using the following methods.

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of proliferating cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Isolate PBMCs or splenocytes and resuspend in complete RPMI-1640 medium.

  • Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.

  • Add 50 µL of this compound at various concentrations (e.g., 1, 10, 50, 100 µM) to the respective wells in triplicate. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the supernatant without disturbing the formazan (B1609692) crystals.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition by comparing the absorbance of this compound-treated wells to the mitogen-stimulated control wells.

This flow cytometry-based assay allows for the tracking of cell divisions.

Materials:

  • PBMCs or splenocytes

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium with 10% FBS

  • Mitogen (e.g., PHA or anti-CD3/CD28 beads)

  • This compound (various concentrations)

  • Flow cytometer

Protocol:

  • Resuspend 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Resuspend the cells at 1 x 10^6 cells/mL and plate 1 mL per well in a 24-well plate.

  • Add this compound at desired concentrations.

  • Add a mitogen to stimulate proliferation.

  • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division.

Cytokine Production Assays

This compound's anti-inflammatory effects can be quantified by measuring its impact on cytokine production by immune cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, PBMCs)

  • LPS (Lipopolysaccharide) or other appropriate stimulus

  • This compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed immune cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Materials:

  • PBMCs or splenocytes

  • Stimulants (e.g., PMA and Ionomycin)

  • Brefeldin A (protein transport inhibitor)

  • This compound

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4)

  • Fixation and permeabilization buffers

  • Flow cytometer

Protocol:

  • Stimulate 1 x 10^6 cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of this compound for 4-6 hours.

  • Add Brefeldin A (10 µg/mL) for the last 2-4 hours of incubation.

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the percentage of cytokine-producing cells within specific lymphocyte populations.

Immune Cell Phenotyping by Flow Cytometry

To determine if this compound alters the composition of immune cell populations, flow cytometry can be used to identify and quantify different cell types.

Materials:

  • Whole blood, PBMCs, or splenocytes

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD19, CD20 for B cells; CD11b, F4/80 for macrophages)

  • Red blood cell lysis buffer (for whole blood)

  • Flow cytometer

Protocol:

  • Prepare a single-cell suspension from the tissue of interest. If using whole blood, perform red blood cell lysis.

  • Incubate 1 x 10^6 cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer (PBS with 2% FBS).

  • Resuspend the cells in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the percentages of different immune cell populations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

experimental_workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_assays Immunomodulatory Assays cluster_analysis Data Analysis cell_isolation Immune Cell Isolation (PBMCs, Splenocytes, etc.) cell_culture Cell Culture & Seeding cell_isolation->cell_culture esculentin_prep This compound Preparation (Stock Solution & Dilutions) treatment This compound Treatment esculentin_prep->treatment cell_culture->treatment stimulation Stimulation (e.g., LPS, PHA) proliferation Lymphocyte Proliferation (MTT, CFSE) stimulation->proliferation cytokine Cytokine Production (ELISA, Flow Cytometry) stimulation->cytokine phenotyping Immune Cell Phenotyping (Flow Cytometry) stimulation->phenotyping treatment->stimulation data_acquisition Data Acquisition proliferation->data_acquisition cytokine->data_acquisition phenotyping->data_acquisition statistical_analysis Statistical Analysis data_acquisition->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: Experimental workflow for evaluating this compound's immunomodulatory effects.

nf_kb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to nucleus This compound This compound This compound->IKK inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates This compound This compound This compound->MAPK inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Caption: Overview of the MAPK signaling pathway and potential modulation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Esculentin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of esculentin peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis, purification, and handling of these potent antimicrobial peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound peptides?

A1: The primary challenges in the large-scale synthesis of this compound peptides, such as this compound-1a and its analogs, stem from their length (often exceeding 20 amino acids), and specific amino acid composition. Key difficulties include:

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions.[1] Hydrophobic residues within the this compound sequence can contribute to this issue.[2]

  • Incomplete Coupling Reactions: Steric hindrance from bulky amino acids and the formation of secondary structures can prevent efficient peptide bond formation.[3]

  • Side Reactions: Undesired chemical modifications can occur, such as oxidation of sensitive residues (e.g., Methionine) and aspartimide formation at Asp-Gly or Asp-Ser sequences.[4][5]

  • Low Cleavage Yield: Inefficient cleavage from the resin can result in a lower than expected yield of the crude peptide.

  • Poor Solubility of the Crude Peptide: The final peptide may be difficult to dissolve, complicating purification efforts.

Q2: How can I predict if my this compound peptide sequence is likely to be difficult to synthesize?

A2: While precise prediction is challenging, certain features of the this compound peptide sequence can suggest a higher likelihood of synthetic difficulties. These include a high percentage of hydrophobic amino acids, the presence of consecutive bulky residues, and known difficult dipeptide sequences.[3][6] Aggregation is more likely to occur as the peptide chain elongates, typically after the fifth or sixth residue.[1]

Q3: What are the indicators of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A3: During SPPS of this compound peptides, you may observe the following signs of aggregation:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed.[1]

  • Poor Swelling: The peptide-resin complex does not swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling, often indicated by a positive ninhydrin (B49086) test after extended reaction times.

  • Clumped or Discolored Resin: The resin may appear clumped together.

Q4: How does aggregation of the this compound peptide on the resin affect the final product?

A4: Aggregation during synthesis can significantly impact the quality of the final this compound peptide product. It can lead to a lower yield of the full-length peptide and the formation of deletion sequences due to incomplete coupling reactions. Post-synthesis, aggregation can make the crude peptide difficult to dissolve in standard solvents, which complicates purification by High-Performance Liquid Chromatography (HPLC), potentially resulting in lower purity of the final product.

Troubleshooting Guide

Problem 1: Low Crude Peptide Yield
Possible Cause Solution
Incomplete Fmoc Deprotection Increase the deprotection time with 20% piperidine (B6355638) in DMF or perform a second deprotection step. Ensure the piperidine solution is fresh.
Poor Amino Acid Coupling Double-couple difficult amino acids. Use a more potent coupling reagent (e.g., HATU, HCTU) or a different solvent system (e.g., NMP instead of DMF) to disrupt secondary structures.[7][8] Consider synthesizing at an elevated temperature.
Peptide Aggregation on Resin Use a more polar solvent mixture (e.g., adding DMSO to DMF), increase the synthesis temperature, or incorporate backbone-protecting groups like pseudoprolines or Dmb-protected amino acids at strategic locations to disrupt secondary structure formation.[1]
Problem 2: Poor Purity of Crude Peptide
Possible Cause Solution
Deletion Sequences Implement a capping step after each coupling reaction using acetic anhydride (B1165640) to block any unreacted amino groups and prevent the formation of deletion peptides.[9]
Side Reactions (e.g., Oxidation, Aspartimide Formation) For this compound peptides containing methionine, add scavengers like dithiothreitol (B142953) (DTT) during cleavage to prevent oxidation. For sequences containing Asp-Gly or Asp-Ser, use protecting groups on the aspartic acid side chain that minimize aspartimide formation.[4]
Premature Chain Termination Ensure all reagents are fresh and anhydrous.
Problem 3: Difficulty in Purifying the Crude this compound Peptide
Possible Cause Solution
Poor Solubility of Crude Peptide Test the solubility of a small amount of the peptide in various solvents. For hydrophobic this compound peptides, start with a small amount of an organic solvent like DMSO or isopropanol, and then slowly add the aqueous buffer.[10]
Aggregation during HPLC Purification Modify the mobile phase by adding a small amount of a chaotropic agent like guanidinium (B1211019) chloride or an organic solvent like isopropanol. Performing the purification at a slightly elevated temperature (e.g., 40-60°C) can also help to break up aggregates. Adjusting the pH of the mobile phase may also improve solubility.

Quantitative Data Summary

The following table summarizes typical purity levels reported for synthetic this compound peptides and their fragments. Note that yield can vary significantly based on the specific sequence, synthesis scale, and purification process.

PeptideSynthesis MethodPurityReference
Esc(1-18)Solid-Phase Peptide Synthesis>95%[11]
Esc(1-21)Solid-Phase Peptide Synthesis>95%[11]
This compound-2LSolid-Phase Peptide Synthesis>95% (Target)[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-2L

This protocol outlines the manual synthesis of this compound-2L (Sequence: GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC) using Fmoc chemistry.[12]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Peptide synthesis vessel with shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound-2L sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Lyophilization: Wash the peptide pellet with cold diethyl ether, air dry, and then lyophilize to obtain a powder.

Protocol 2: RP-HPLC Purification of this compound-2L

Materials:

  • Crude lyophilized this compound-2L

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound-2L in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage_purification Cleavage and Purification start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation lyophilization1 Lyophilization (Crude Peptide) precipitation->lyophilization1 hplc RP-HPLC Purification lyophilization1->hplc lyophilization2 Lyophilization (Pure Peptide) hplc->lyophilization2 end Final Product lyophilization2->end

SPPS Workflow for this compound Peptides

Troubleshooting_Logic cluster_solutions Potential Solutions cluster_agg_solutions Aggregation Mitigation problem Low Yield or Purity Issue check_coupling Check Coupling Efficiency (Ninhydrin Test) problem->check_coupling coupling_ok Coupling OK check_coupling->coupling_ok incomplete_coupling Incomplete Coupling coupling_ok->incomplete_coupling Positive check_aggregation Assess for Aggregation (Resin Shrinking/Clumping) coupling_ok->check_aggregation Negative double_couple Double Couple incomplete_coupling->double_couple stronger_reagent Use Stronger Coupling Reagent incomplete_coupling->stronger_reagent change_solvent Change Solvent (e.g., NMP) incomplete_coupling->change_solvent increase_temp Increase Temperature incomplete_coupling->increase_temp aggregation_present Aggregation Present check_aggregation->aggregation_present no_aggregation No Obvious Aggregation aggregation_present->no_aggregation No polar_solvent Add Polar Solvent (DMSO) aggregation_present->polar_solvent Yes backbone_protection Use Backbone Protection (Pseudoproline, Dmb) aggregation_present->backbone_protection Yes check_side_reactions Consider Side Reactions (Mass Spec of Crude) no_aggregation->check_side_reactions

Troubleshooting Logic for this compound Synthesis

References

improving the stability and shelf-life of esculentin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of esculentin solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a family of antimicrobial peptides (AMPs) with potent, broad-spectrum activity against various pathogens, including antibiotic-resistant strains.[1] For reliable and reproducible experimental results, as well as for the development of effective therapeutics, maintaining the structural integrity and biological activity of this compound in solution is critical. Degradation can lead to loss of efficacy and the formation of impurities.

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: Like most peptides, the stability of this compound in solution is influenced by several factors, including:

  • pH: The pH of the solution can influence hydrolysis and deamidation rates. A slightly acidic pH (around 5-6) is often recommended for peptide solutions to prolong shelf-life.[2]

  • Temperature: Higher temperatures accelerate degradation processes. Therefore, storage at low temperatures (-20°C or -80°C) is crucial.

  • Enzymatic Degradation: Proteases present in serum or secreted by bacteria can degrade this compound peptides.[1]

  • Oxidation: Amino acid residues such as methionine, cysteine, and tryptophan are susceptible to oxidation, especially when exposed to air.[3]

  • Light Exposure: Photodegradation can occur, particularly with light-sensitive residues. It is advisable to store solutions in the dark or in amber vials.[4][5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause peptide degradation and aggregation. It is best to aliquot stock solutions for single use.[4][6]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C to -80°CYearsStore in a desiccated environment.[5][7]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[6] Use sterile, slightly acidic buffers (pH 5-6).[2]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[6] Suitable for shorter-term storage.[3]
Working Solution 4°CUp to 1 weekFor immediate use. Stability is limited.[3]

Q4: How can I improve the solubility of my this compound peptide?

A4: If you encounter solubility issues, consider the following:

  • Solvent Choice: For hydrophobic this compound analogs, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.

  • pH Adjustment: The net charge of the peptide influences its solubility. For basic peptides, dissolving in a slightly acidic solution can help. Conversely, acidic peptides may dissolve better in a slightly basic solution.

  • Sonication: Gentle sonication can aid in the dissolution of peptide aggregates.

  • Formulation Aids: For in vivo studies, co-solvents such as PEG300 or cyclodextrins can be used to improve solubility.[6]

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Activity in My this compound Solution
Possible Cause Troubleshooting Step
Peptide Degradation Verify the storage conditions and age of the solution. Prepare a fresh solution from lyophilized powder. Perform a stability analysis using HPLC to check for degradation products.
Adsorption to Surfaces Peptides can adsorb to glass and plastic surfaces. Consider using low-protein-binding tubes and pipette tips. Pre-rinsing surfaces with the solution buffer may also help.
Incorrect Buffer/pH Ensure the buffer composition and pH are compatible with this compound's stability and activity. Some buffers may interfere with antimicrobial assays.
Aggregation Visually inspect the solution for precipitation or turbidity. Aggregation can be confirmed by techniques like dynamic light scattering. Try different solubilization methods as described in the FAQs.
Issue 2: Precipitation or Cloudiness Observed in the this compound Solution
Possible Cause Troubleshooting Step
Poor Solubility The concentration may be too high for the chosen solvent. Try dissolving at a lower concentration or use the solubilization techniques mentioned in the FAQs.
Aggregation This can occur over time, especially at neutral or basic pH, or with repeated freeze-thaw cycles. Prepare fresh aliquots and store them properly.
Buffer Incompatibility Certain buffer components may cause the peptide to precipitate. Test solubility in different buffer systems.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: For a 1 mM stock solution, reconstitute the peptide in a sterile, slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) or sterile water. For hydrophobic analogs, first dissolve in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing gently.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6]

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound solutions. Optimization may be required based on the specific this compound analog and HPLC system.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash)

    • 40-45 min: 95% B (wash)

    • 45-50 min: 95% to 5% B (re-equilibration)

    • 50-60 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak over time. The percentage of intact peptide remaining can be calculated to determine the shelf-life.

Visualizations

Potential Degradation Pathways of this compound-1a

The following diagram illustrates the most probable degradation pathways for this compound-1a based on its amino acid sequence (GIFSKLAGKKIKNLLISGLKGNFLGKLAKKAGKLLNKLFCKICS).

Esculentin_Degradation Potential Degradation Pathways of this compound-1a cluster_main Intact this compound-1a cluster_degradation Degradation Products Intact GIFSKLAGKKIKNLLISGLKGNFLGKLAKKAGKLLNKLFCKICS Deamidation Deamidation at Asn (N) residues Intact->Deamidation pH > 7 Oxidation Oxidation of Met (if present) or Cys (C) Intact->Oxidation Exposure to oxygen Hydrolysis Peptide bond hydrolysis (e.g., at Asp-X sites) Intact->Hydrolysis Acidic/basic conditions Disulfide Disulfide bond scrambling/breakage Intact->Disulfide Redox environment

Caption: Potential chemical degradation pathways for the this compound-1a peptide.

Experimental Workflow for Stability Testing

This workflow outlines the steps for conducting a stability study of an this compound solution.

Stability_Workflow Workflow for this compound Stability Testing start Prepare this compound Solution store Store aliquots under different conditions (e.g., 4°C, 25°C, -20°C) start->store sample Withdraw samples at specific time points (e.g., 0, 1, 7, 30 days) store->sample hplc Analyze by RP-HPLC sample->hplc data Quantify peak area of intact this compound and degradation products hplc->data report Determine shelf-life and degradation kinetics data->report end Report Findings report->end

Caption: A typical experimental workflow for assessing the stability of this compound solutions.

This compound-1a(1-21)NH2 and the PI3K/AKT Signaling Pathway

This compound-1a(1-21)NH2 has been shown to promote wound healing by stimulating angiogenesis through the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway This compound-1a(1-21)NH2 Activated PI3K/AKT Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound-1a(1-21)NH2 Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream activates Response Cell Proliferation, Migration, Angiogenesis Downstream->Response

Caption: Signaling cascade initiated by this compound-1a(1-21)NH2, leading to angiogenesis.

References

Technical Support Center: Strategies to Reduce the Hemolytic Activity of Esculentin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the hemolytic activity of the antimicrobial peptide esculentin and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows promising antimicrobial activity but has high hemolytic activity. What are the primary strategies to reduce its toxicity to red blood cells?

A1: Several strategies can be employed, often in combination, to decrease the hemolytic activity of this compound analogs while preserving their antimicrobial efficacy. These can be broadly categorized into:

  • Structural and Chemical Modifications:

    • Amino Acid Substitution: Systematically replacing specific amino acids to alter the peptide's physicochemical properties.

    • Peptide Truncation: Shortening the peptide sequence to remove domains that may contribute excessively to hemolytic activity.

    • Peptide Cyclization: Introducing a cyclic structure to constrain the peptide's conformation, which can lead to improved selectivity.

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to shield it from interactions with red blood cell membranes.

  • Formulation-Based Strategies:

    • Liposomal Encapsulation: Encapsulating the peptide within liposomes to prevent its direct contact with erythrocytes until it reaches the target site of infection.

Q2: How does modifying the hydrophobicity and net charge of an this compound peptide affect its hemolytic activity?

A2: Hydrophobicity and net positive charge are critical determinants of a peptide's interaction with cell membranes.

  • Hydrophobicity: Higher hydrophobicity generally correlates with stronger hemolytic activity. This is because increased hydrophobicity enhances the peptide's ability to insert into and disrupt the lipid bilayer of red blood cell membranes.[1] Therefore, reducing hydrophobicity, for instance by substituting hydrophobic amino acids like Leucine with less hydrophobic ones like Alanine, can significantly decrease hemolysis.[2]

  • Net Charge: An optimal net positive charge is crucial for the initial electrostatic attraction of the peptide to the negatively charged bacterial membrane. However, an excessively high positive charge can also lead to increased interaction with the zwitterionic membranes of erythrocytes, contributing to hemolysis. A systematic adjustment of the net charge by substituting neutral or acidic amino acids with basic residues (e.g., Lysine (B10760008), Arginine) or vice versa can help find a "therapeutic window" with potent antimicrobial activity and minimal hemolysis.[3]

Q3: Can the introduction of D-amino acids into the this compound sequence reduce its hemolytic activity?

A3: Yes, the strategic incorporation of D-amino acids can be an effective strategy. While the primary purpose of introducing D-amino acids is often to increase proteolytic stability, it can also alter the peptide's three-dimensional structure and its mode of interaction with cell membranes. This can lead to a reduction in hemolytic activity without compromising, and sometimes even enhancing, antimicrobial potency.

Q4: What is the underlying mechanism of peptide-induced hemolysis?

A4: The hemolytic action of antimicrobial peptides like this compound is primarily attributed to their ability to disrupt the integrity of the red blood cell membrane. The process generally involves:

  • Electrostatic Attraction: The cationic peptide is initially attracted to the cell membrane.

  • Membrane Insertion: The peptide inserts into the lipid bilayer, driven by hydrophobic interactions.

  • Membrane Disruption: The inserted peptides can then aggregate and form pores or channels, or act in a "carpet-like" or "detergent-like" manner, leading to membrane destabilization.[4]

  • Lysis: This disruption of the membrane barrier results in the leakage of intracellular contents, including hemoglobin, leading to cell lysis.

Troubleshooting Guides

Problem 1: My attempts to reduce hydrophobicity have also significantly decreased the antimicrobial activity of my this compound analog.

  • Possible Cause: The hydrophobic residues may be essential for both hemolytic and antimicrobial activity. A drastic reduction in overall hydrophobicity can impair the peptide's ability to interact with and disrupt bacterial membranes.

  • Troubleshooting Steps:

    • Iterative and Subtle Modifications: Instead of making large changes, perform single amino acid substitutions at various positions within the hydrophobic face of the peptide.

    • Positional Scanning: The position of the hydrophobic amino acid can be as important as its identity. Experiment with repositioning hydrophobic residues.

    • Combine Strategies: Couple a slight reduction in hydrophobicity with an optimization of the net positive charge or a change in the amphipathic structure to find a better balance.

Problem 2: My hemolysis assay results are inconsistent and not reproducible.

  • Possible Cause: Inconsistencies in hemolysis assays can arise from several factors related to the experimental setup and reagents.

  • Troubleshooting Steps:

    • Standardize Red Blood Cell (RBC) Source and Preparation: Use fresh RBCs from the same species for all comparative experiments. Ensure consistent washing and final cell concentration.

    • Control for Buffer and pH: The pH and ionic strength of the buffer can influence peptide structure and activity. Use a consistent buffer system (e.g., PBS) for all assays.

    • Check for Peptide Precipitation: At high concentrations, your peptide may precipitate, leading to inaccurate readings. Visually inspect the wells and consider testing a broader, lower concentration range.

    • Validate Controls: Ensure your positive control (e.g., Triton X-100) consistently yields ~100% hemolysis and your negative control (buffer) shows no significant hemolysis.

Quantitative Data Summary

The following tables summarize quantitative data on the hemolytic activity of modified this compound and other antimicrobial peptides compared to their parent compounds. HC50 is the peptide concentration that causes 50% hemolysis.

Table 1: Effect of Amino Acid Substitution on Hemolytic Activity

PeptideModificationHC50 (µM)Fold Change in Hemolytic ActivityReference
Parent Peptide-100-[5]
Truncated PeptidesC- and N-terminus truncations>100Reduced[5]
LZPNative Peptide~30-[2]
LZP (L8A/L11A)Leucine to Alanine substitution>30 (close to 0% hemolysis)Significantly Reduced[2]
Peptide 1 (17KKV derivative)Lysine residues-Potent antimicrobial, no significant hemolysis[6]
Peptide 2, 3, 4Lys replaced with Orn, Dab, Arg-Similar antimicrobial activity to Peptide 1[6]
Peptide 5Lys replaced with His-Weak or no antimicrobial activity[6]
SPFNative Peptide-Antibacterial and hemolytic[7]
SPFKGlutamic acid to Lysine substitution-Enhanced antibacterial activity, no increase in hemolysis[7]

Table 2: Effect of PEGylation on Hemolytic Activity

PeptideModificationIC50 (µM) for HemolysisFold Change in Hemolytic ActivityReference
SAAP-148-117-[8]
SAAP-148-PEG2 (C-terminal)C-terminal PEGylation (2 units)252~2.2-fold decrease[8]
SAAP-148-PEG27 (C-terminal)C-terminal PEGylation (27 units)322~2.8-fold decrease[8]
SAAP-148-PEG27 (N-terminal)N-terminal PEGylation (27 units)192~1.6-fold decrease[8]

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the manual synthesis of this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Materials: Rink Amide MBHA resin, Fmoc-protected amino acids, HBTU, HOBt, DIEA, DMF, DCM, Piperidine (B6355638), TFA, Cold diethyl ether, Peptide synthesis vessel, Shaker.

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 1 hour.

    • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

    • Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid with HBTU, HOBt, and DIEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash with DMF and DCM.

    • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide and remove side-chain protecting groups.

    • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

    • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.[9]

2. Hemolysis Assay

This protocol is for determining the hemolytic activity of this compound peptides.

  • Materials: Fresh red blood cells (e.g., human, sheep), Phosphate-buffered saline (PBS), Triton X-100 (positive control), Peptide solutions of varying concentrations, 96-well microtiter plate, Spectrophotometer.

  • Procedure:

    • Prepare Erythrocyte Suspension: Wash fresh red blood cells three times with PBS by centrifugation. Resuspend the packed cells in PBS to a final concentration of 1-2% (v/v).

    • Assay Setup: In a 96-well plate, add your peptide solutions at various concentrations.

    • Incubation: Add the erythrocyte suspension to each well. For controls, use PBS for 0% hemolysis and a final concentration of 1% Triton X-100 for 100% hemolysis.

    • Incubate: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

    • Measure Absorbance: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Calculate Percentage Hemolysis:

    • Determine HC50: Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.[2]

Visualizations

Hemolytic_Activity_Reduction_Strategies cluster_strategies Strategies to Reduce Hemolytic Activity cluster_outcomes Desired Outcomes Amino_Acid_Substitution Amino Acid Substitution Reduced_Hemolysis Reduced Hemolytic Activity (Higher HC50) Amino_Acid_Substitution->Reduced_Hemolysis Maintained_Antimicrobial_Activity Maintained Antimicrobial Activity (Low MIC) Amino_Acid_Substitution->Maintained_Antimicrobial_Activity Peptide_Truncation Peptide Truncation Peptide_Truncation->Reduced_Hemolysis Peptide_Truncation->Maintained_Antimicrobial_Activity Peptide_Cyclization Peptide Cyclization Peptide_Cyclization->Reduced_Hemolysis Peptide_Cyclization->Maintained_Antimicrobial_Activity PEGylation PEGylation PEGylation->Reduced_Hemolysis PEGylation->Maintained_Antimicrobial_Activity May decrease activity Liposomal_Encapsulation Liposomal Encapsulation Liposomal_Encapsulation->Reduced_Hemolysis Liposomal_Encapsulation->Maintained_Antimicrobial_Activity

Caption: Strategies to reduce this compound's hemolytic activity.

Experimental_Workflow_Hemolysis_Assay Start Start Prepare_RBC_Suspension Prepare Red Blood Cell Suspension (1-2%) Start->Prepare_RBC_Suspension Add_Peptide Add Peptide Solutions to 96-well Plate Prepare_RBC_Suspension->Add_Peptide Add_RBCs Add RBC Suspension to Wells Add_Peptide->Add_RBCs Incubate Incubate at 37°C for 1 hour Add_RBCs->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance at 540 nm Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis Determine_HC50 Determine HC50 Value Calculate_Hemolysis->Determine_HC50 End End Determine_HC50->End

Caption: Workflow for a standard hemolysis assay.

Peptide_Induced_Hemolysis_Pathway Peptide Peptide RBC_Membrane Red Blood Cell Membrane Peptide->RBC_Membrane Electrostatic & Hydrophobic Interaction Membrane_Disruption Membrane Disruption (Pore Formation / Detergent-like) RBC_Membrane->Membrane_Disruption Hemoglobin_Release Hemoglobin Release Membrane_Disruption->Hemoglobin_Release Cell_Lysis Cell Lysis Hemoglobin_Release->Cell_Lysis

Caption: Mechanism of peptide-induced red blood cell lysis.

References

overcoming esculentin peptide aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with esculentin peptide aggregation in aqueous solutions.

Troubleshooting Guides

Problem 1: this compound peptide precipitates out of solution upon dissolution.

Possible Cause: The inherent hydrophobicity of the this compound peptide sequence can lead to poor solubility in aqueous buffers. The pH of the solution may be close to the peptide's isoelectric point (pI), minimizing its net charge and reducing solubility. The initial peptide concentration may be too high, exceeding its solubility limit.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Attempt Dissolution in an Organic Solvent: Dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) before slowly adding the aqueous buffer to the desired concentration.The peptide dissolves in the organic solvent and remains in solution upon the addition of the aqueous buffer.
2. Adjust the pH of the Buffer: For basic peptides, an acidic buffer may be necessary, while acidic peptides may require a basic buffer to increase the net charge and improve solubility.[1]The peptide dissolves as the pH is adjusted away from its isoelectric point.
3. Lower the Peptide Concentration: Dissolve the peptide at a lower initial concentration.The peptide dissolves at a lower concentration, indicating the initial concentration was above its solubility limit.
Problem 2: The this compound peptide solution becomes cloudy or forms a gel over time.

Possible Cause: The peptide is aggregating over time due to factors such as temperature fluctuations, suboptimal pH, or interactions with the storage container. The peptide may be forming β-sheet structures, which are prone to aggregation.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Optimize Storage Conditions: Store the peptide solution at a consistent low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). Aliquot the peptide solution to avoid repeated freeze-thaw cycles.The peptide solution remains clear and free of precipitates for a longer duration.
2. Add Anti-Aggregation Additives: Incorporate additives such as arginine, glycerol, or non-ionic surfactants (e.g., Tween-20) into the buffer.The additive disrupts peptide-peptide interactions, preventing or slowing down the aggregation process.
3. Sonication: Briefly sonicate the solution to break up small aggregates.[2]The solution becomes clear as the aggregates are dispersed. Note: This may be a temporary solution if the underlying cause of aggregation is not addressed.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound peptide aggregation?

A1: this compound peptides, like many other peptides with hydrophobic residues, can aggregate due to the formation of intermolecular hydrophobic interactions in aqueous solutions. This process is often driven by the tendency of the peptide to adopt secondary structures, such as β-sheets, which can stack together to form insoluble aggregates.[1] Factors like peptide concentration, pH, temperature, and ionic strength can significantly influence the rate and extent of aggregation.

Q2: How can I predict the solubility of my this compound peptide derivative?

A2: You can predict the solubility of an this compound peptide derivative by analyzing its amino acid sequence. A higher content of hydrophobic amino acids will generally lead to lower solubility in aqueous solutions. Conversely, a higher number of charged residues (both acidic and basic) will increase solubility. Calculating the theoretical isoelectric point (pI) is also useful; the peptide will be most soluble at pH values far from its pI.

Q3: What are the recommended initial solvents for dissolving this compound peptides?

A3: For this compound peptides, which can be hydrophobic, it is often recommended to first use a small amount of an organic solvent like DMSO to dissolve the peptide.[3] Subsequently, you can slowly add your desired aqueous buffer to the peptide-DMSO solution while vortexing to reach the final concentration. For more charged this compound derivatives, sterile distilled water can be attempted first.

Q4: Can chemical modifications improve the solubility of this compound peptides?

A4: Yes, chemical modifications can significantly improve solubility. Strategies include:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can create a "hydrophilic shield" that increases water solubility.[1]

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones can enhance solubility.[1]

  • Incorporation of D-amino acids: This can disrupt the formation of ordered secondary structures that lead to aggregation.

Q5: How does pH affect the stability and aggregation of this compound peptides?

A5: The pH of the solution has a critical impact on the net charge of the this compound peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to increased aggregation and precipitation. By adjusting the pH away from the pI, the net charge increases, leading to greater electrostatic repulsion between peptide molecules and improved solubility. Some studies have shown that certain this compound derivatives can retain their activity over a range of pH values.

Quantitative Data Summary

Table 1: Solubility of this compound Derivatives in Different Solvents

Peptide DerivativeSolvent SystemObserved SolubilityReference
This compound-1a10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 1 mg/mL (clear solution)[4]
This compound-1a10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 1 mg/mL (clear solution)[4]
This compound-1a10% DMSO / 90% Corn Oil≥ 1 mg/mL (clear solution)[4]
Esc(1-21)WaterSoluble[5]
Esc(1-18)WaterSoluble[6]

Table 2: Effect of pH on the Antibiofilm Activity of Esc(1-21)

Bacterial StrainpH 7.5 (% Biofilm Viability)pH 6.5 (% Biofilm Viability)Reference
P. aeruginosa ATCC 27853~40%~20%[7]
A. baumannii ATCC 19606~50%~30%[7]
K. pneumoniae ATCC 13883~60%~40%[7]

Experimental Protocols

Protocol 1: Standard Method for Solubilizing Hydrophobic this compound Peptides

Materials:

  • Lyophilized this compound peptide

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex gently until the peptide is completely dissolved. A brief sonication can be used if necessary.

  • To prepare the working solution, slowly add the DMSO stock solution dropwise to the desired volume of your aqueous buffer while gently vortexing. Do not add the buffer to the DMSO stock.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the peptide is successfully solubilized.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Monitoring this compound Peptide Aggregation

Materials:

  • This compound peptide solution

  • CD Spectrometer

  • Quartz cuvette with a 1 mm path length

  • Phosphate (B84403) buffer (10 mM, pH 7.0)

Procedure:

  • Prepare a stock solution of the this compound peptide in the phosphate buffer at a concentration of 100 µM.

  • Prepare a corresponding buffer blank solution without the peptide.

  • Transfer the buffer blank solution to the quartz cuvette and acquire a CD spectrum from 195-260 nm.

  • Rinse the cuvette thoroughly with water and then methanol, and dry it with a gentle stream of nitrogen.

  • Transfer the peptide solution to the cuvette and acquire a CD spectrum using the same instrument settings.

  • To monitor aggregation over time, acquire spectra at regular intervals (e.g., every 30 minutes) while incubating the sample at a specific temperature.

  • Subtract the buffer blank spectrum from each peptide spectrum.

  • Analyze the changes in the CD signal, particularly in the regions characteristic of β-sheet formation (around 217 nm), to monitor the aggregation process.[8]

Visualizations

Esculentin_Aggregation_Pathway Monomer Soluble this compound Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Insoluble Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils (Aggregates) Protofibril->Fibril Maturation

Caption: Pathway of this compound peptide aggregation.

Troubleshooting_Workflow Start Peptide Fails to Dissolve or Aggregates Check_Conc Is Concentration Too High? Start->Check_Conc Lower_Conc Lower Concentration Check_Conc->Lower_Conc Yes Check_pH Is pH near pI? Check_Conc->Check_pH No Success Peptide Solubilized Lower_Conc->Success Adjust_pH Adjust pH Check_pH->Adjust_pH Yes Use_Organic Use Organic Solvent (e.g., DMSO) Check_pH->Use_Organic No Adjust_pH->Success Add_Additive Add Anti-Aggregation Additive Use_Organic->Add_Additive If still aggregating Use_Organic->Success Add_Additive->Success

Caption: Troubleshooting workflow for this compound peptide aggregation.

References

Technical Support Center: Optimizing Esculentin Dosage for In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing esculentin dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the different variants of this compound and their primary therapeutic applications?

A1: this compound is a family of antimicrobial peptides (AMPs) originally isolated from amphibian skin. Several synthetic and truncated versions have been developed for various therapeutic applications:

  • This compound-1a(1-21)NH₂ : Primarily investigated for its potent wound healing and angiogenic properties. It has been shown to accelerate wound closure in animal models.[1][2]

  • This compound-2CHa(1-30) : This variant and its analogues have demonstrated significant anti-diabetic effects, including improved glucose tolerance and insulin (B600854) sensitivity in mouse models of obesity-induced diabetes.[3][4][5]

  • This compound(1-21) : Known for its broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. It has been tested in in vivo models of sepsis and lung infections.[6][7]

Q2: What are the typical starting dosage ranges for in vivo studies with different this compound peptides?

A2: The optimal dosage of this compound is highly dependent on the specific peptide variant, the animal model, the route of administration, and the therapeutic application. Based on published studies, here are some recommended starting points:

  • For Wound Healing (Topical Application of this compound-1a(1-21)NH₂): A concentration of 200 µg/mL applied topically to the wound site has been shown to be effective in mouse models.[1]

  • For Antimicrobial Sepsis Model (Intravenous Administration of this compound(1-21)): A dosage of 5 mg/kg administered intravenously has been used to increase survival rates in mice with P. aeruginosa sepsis.[6]

  • For Antimicrobial Lung Infection Model (Intratracheal Administration of this compound(1-21)): Dosages ranging from 1.25 mg/kg to 5 mg/kg have been tested, with a dose-dependent effect on survival.[6]

  • For Anti-Diabetic Studies (Intraperitoneal Administration of this compound-2CHa(1-30)): A twice-daily intraperitoneal injection of 75 nmol/kg body weight has been shown to be effective in improving glucose metabolism in mice.[3][4]

Q3: What are the known signaling pathways activated by this compound peptides?

A3: this compound peptides can modulate several intracellular signaling pathways:

  • PI3K/AKT Pathway : this compound-1a(1-21)NH₂ promotes angiogenesis and cell proliferation, crucial for wound healing, by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway.[1][2][8]

  • EGFR Pathway : There is evidence to suggest the involvement of the Epidermal Growth Factor Receptor (EGFR) in this compound-mediated cell migration, which is a key process in wound repair.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Therapeutic Efficacy - Suboptimal Dosage: The administered dose may be too low to elicit a significant therapeutic response.- Peptide Degradation: this compound, like other peptides, can be susceptible to proteolytic degradation in vivo.[9]- Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations.- Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic window.- Use Stabilized Analogues: Consider using diastereomers or other modified versions of this compound with enhanced stability.- Optimize Formulation: Investigate different formulation strategies to protect the peptide from degradation and improve its pharmacokinetic profile.
Observed Toxicity or Adverse Events - High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose.- Peptide Aggregation: At high concentrations, some peptides have a tendency to aggregate, which can lead to toxicity.[9]- Off-Target Effects: The peptide may be interacting with unintended cellular targets.- Dose De-escalation: Reduce the dosage to a level that maintains efficacy while minimizing toxicity.- Formulation Optimization: Ensure the peptide is fully solubilized and stable in the vehicle to prevent aggregation. Consider using excipients that enhance stability.- Histopathological Analysis: Conduct thorough histological examination of major organs to identify any signs of toxicity.
Inconsistent or Variable Results - Improper Peptide Handling and Storage: Lyophilized peptides are sensitive to environmental conditions.[10]- Inconsistent Formulation Preparation: Variability in the preparation of the dosing solution can lead to inconsistent results.- Animal Model Variability: Biological differences between individual animals can contribute to variability.- Follow Strict Protocols: Store lyophilized peptides at -20°C and protect from light. Reconstitute peptides immediately before use with the appropriate sterile solvent.[10]- Standardize Procedures: Develop and adhere to a standardized protocol for preparing dosing solutions.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
Peptide Precipitation in Formulation - Poor Solubility: The peptide may have limited solubility in the chosen vehicle.- Incorrect pH or Ionic Strength: The pH and ionic strength of the formulation can significantly impact peptide solubility.[11]- Test Different Solvents: Experiment with various biocompatible solvents and co-solvents.- Adjust pH: Determine the optimal pH for peptide solubility and stability.- Sonication: Use gentle sonication to aid in the dissolution of the peptide.[10]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound-1a(1-21)NH₂ in a Mouse Wound Healing Model

Dosage (Topical) Wound Closure Rate (Day 7) Key Findings Reference
200 µg/mLSignificantly accelerated compared to controlIncreased collagen deposition and angiogenesis.[1]

Table 2: In Vivo Efficacy of this compound(1-21) in Mouse Infection Models

Infection Model Dosage & Route Primary Outcome Result Reference
P. aeruginosa Sepsis5 mg/kg (i.v.)Survival Rate40% survival after 12 days (vs. 0% in control)[6]
P. aeruginosa Lung Infection1.25 mg/kg (i.t.)Survival Rate~13% survival at 50 hours[6]
2.5 mg/kg (i.t.)~31% survival at 50 hours[6]
5 mg/kg (i.t.)25% survival at 60 hours[6]

Table 3: In Vivo Efficacy of this compound-2CHa(1-30) in a Mouse Model of Diet-Induced Diabetes

Dosage & Route Duration Primary Outcome Result Reference
75 nmol/kg (i.p., twice daily)28 daysBlood Glucose Reduction6-12 mmol/l reduction[3][4]

Experimental Protocols

Protocol 1: Full-Thickness Excision Wound Healing Model in Mice
  • Animal Model: Utilize adult male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Wound Creation: Shave the dorsal region of the mouse and create a full-thickness excisional wound using a sterile 6-mm biopsy punch.

  • This compound Administration:

    • Prepare a sterile solution of this compound-1a(1-21)NH₂ at a concentration of 200 µg/mL in a suitable vehicle (e.g., sterile saline).

    • Topically apply a defined volume (e.g., 20 µL) of the this compound solution or vehicle (control) to the wound bed daily.

  • Monitoring and Analysis:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 5, 7, 10, 14).

    • Calculate the wound closure rate using image analysis software.

    • At the end of the experiment, euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and Masson's trichrome staining for collagen deposition) and immunohistochemistry for markers of angiogenesis (e.g., CD31).

Protocol 2: P. aeruginosa Sepsis Model in Mice
  • Animal Model: Use immunocompromised mice (e.g., neutropenic Balb/c mice).

  • Infection: Inject a lethal dose of a mid-log phase culture of P. aeruginosa intraperitoneally.

  • This compound Administration:

    • Prepare a sterile solution of this compound(1-21) in a vehicle suitable for intravenous injection.

    • Administer a 5 mg/kg dose of this compound intravenously at 24 and 72 hours post-infection.

  • Monitoring: Monitor the survival of the mice for a period of at least 12 days.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis peptide_prep Peptide Formulation (Solubility & Stability Check) dosing This compound Administration (Dose-Response) peptide_prep->dosing animal_model Animal Model Acclimation induction Disease Model Induction (e.g., Wounding, Infection) animal_model->induction induction->dosing monitoring In-life Monitoring (e.g., Survival, Clinical Signs) dosing->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General experimental workflow for in vivo this compound studies.

PI3K_AKT_Pathway This compound This compound-1a(1-21)NH₂ receptor Cell Surface Receptor This compound->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates response Cellular Response (Proliferation, Angiogenesis, Survival) downstream->response

Caption: this compound-1a activation of the PI3K/AKT signaling pathway.

References

troubleshooting inconsistent results in esculentin antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with esculentin antimicrobial peptides. The information is designed to help address common issues and inconsistencies encountered during in vitro antimicrobial assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during your experiments, presented in a question-and-answer format.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound peptides are inconsistent between experiments. What are the potential causes?

Inconsistent MIC values are a common issue and can stem from several experimental variables.[1] Key factors to consider include:

  • Inoculum Preparation: The starting concentration and growth phase of your bacterial culture are critical. Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL, from a culture in the mid-logarithmic growth phase for consistent results.[1]

  • Peptide Solubility and Aggregation: this compound peptides, like many antimicrobial peptides (AMPs), can be prone to aggregation, which can significantly reduce their effective concentration and lead to variability.[2][3] Ensure the peptide is fully dissolved in the assay medium before adding it to the bacterial suspension. Consider preparing fresh stock solutions and vortexing thoroughly.

  • Assay Medium pH: The antimicrobial activity of some this compound derivatives can be pH-dependent.[4][5][6] For instance, the activity of linearized this compound-2EM is enhanced at an alkaline pH.[5][6] Ensure the pH of your culture medium is consistent across all experiments.

  • Peptide Stability: this compound peptides can be susceptible to degradation by proteases, which may be present in serum-supplemented media or secreted by the bacteria themselves.[7] If you suspect degradation, consider using protease-free reagents or modified, more stable this compound analogues.[7][8]

Q2: My this compound peptide is showing lower-than-expected or no antimicrobial activity.

A sudden loss of activity can be alarming. Here are some potential reasons:

  • Peptide Degradation: As mentioned, enzymatic degradation is a key concern. This compound-1a derived peptides can be degraded by proteases like elastase.[7] If your experimental setup involves long incubation times or components like human serum, peptide stability could be compromised.[7]

  • Improper Storage: this compound peptides should be stored under appropriate conditions, typically at -20°C or -80°C, to prevent degradation.[9] Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Peptide Aggregation: The formation of peptide aggregates can sequester the active monomeric form, leading to a decrease in observed activity.[3][10] Visual inspection of the peptide solution for turbidity can be a preliminary check. Using detergents or altering solvent conditions might be necessary if aggregation is suspected.[10]

  • Interaction with Assay Components: Components of your assay medium or labware could interact with the peptide. For example, some peptides can adhere to the surface of plastic microplates.

Q3: I am observing cytotoxicity in my host cell lines at concentrations where the this compound peptide should be non-toxic. What could be the cause?

While many this compound derivatives have low cytotoxicity, unexpected toxicity can occur.[7][11]

  • Peptide Concentration and Purity: Ensure the correct peptide concentration is being used and that the peptide stock is of high purity. Impurities from synthesis could contribute to cytotoxicity.

  • Extended Incubation Times: Some this compound peptides may show increased cytotoxicity with longer exposure times. For example, Esc(1-21) showed more pronounced cytotoxicity after 24 hours compared to 2 hours of treatment.[7]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to antimicrobial peptides. It is crucial to establish a baseline cytotoxicity profile for your specific cell line.

Q4: How does the presence of divalent cations in the medium affect this compound activity?

The effect of divalent cations like Mg²⁺ and Ca²⁺ can be complex. While the antimicrobial activity of some this compound peptides is not significantly altered at physiological cation concentrations, higher concentrations can be antagonistic.[12][13] This is thought to be due to competition for binding sites on the bacterial membrane.[12][13] If your assay medium is rich in divalent cations, this could potentially interfere with the peptide's initial electrostatic attraction to the bacterial surface.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various this compound peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides against various bacterial strains.

PeptideBacterial StrainMIC (µM)Reference
Esc(1-21)Pseudomonas aeruginosa ATCC 278534[14]
Esc(1-21)Pseudomonas aeruginosa (MDR strains)4 - 8[14]
Esc(1-21)Escherichia coli K122[15][16]
Esc(1-21)Escherichia coli O157:H74[15][16]
Esc(1-18)Escherichia coli K1216[15][16]
Esc(1-18)Escherichia coli O157:H732[15][16]
Linearized this compound-2EMStaphylococcus aureus≤ 6.25[17]
Linearized this compound-2EMBacillus subtilis≤ 6.25[17]
Linearized this compound-2EMEscherichia coli≥ 75.0[17]
Linearized this compound-2EMPseudomonas aeruginosa≥ 75.0[17]
BKR1 (this compound-1a/melittin hybrid)Pseudomonas aeruginosa ATCC 2785325[18]
BKR1 (this compound-1a/melittin hybrid)Escherichia coli ATCC 2592225[18]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Peptides.

PeptideBacterial StrainMBC (µM)Reference
Esc(1-21)Escherichia coli K124[15][16]
Esc(1-21)Escherichia coli O157:H78[15][16]
Esc(1-18)Escherichia coli K1232[15][16]
Esc(1-18)Escherichia coli O157:H764[15][16]
Esc(1-21)Pseudomonas aeruginosa (biofilm)12[14]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the study of this compound peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in the assay medium.[1]

  • Peptide Preparation:

    • Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the peptide in the assay medium in a 96-well microtiter plate.

  • Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria without peptide) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[15]

Membrane Permeabilization Assay (Sytox Green)

This assay assesses the ability of a peptide to disrupt the bacterial cytoplasmic membrane.

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).

    • Resuspend the bacteria to a concentration of approximately 1 x 10^7 CFU/mL in the buffer.[19]

  • Assay Setup:

    • In a 96-well plate, add the bacterial suspension.

    • Add Sytox Green dye to a final concentration of 1 µM and incubate in the dark for 5 minutes.[19]

  • Peptide Addition and Measurement:

    • Add the this compound peptide at various concentrations to the wells.

    • Measure the fluorescence intensity immediately and at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.[20]

Visualizations

General Workflow for Troubleshooting Inconsistent MIC Results

Troubleshooting_MIC start Inconsistent MIC Results check_inoculum Verify Inoculum (Concentration & Growth Phase) start->check_inoculum check_peptide Assess Peptide (Solubility, Storage, Purity) start->check_peptide check_assay Review Assay Conditions (Medium pH, Incubation Time) start->check_assay inoculum_ok Inoculum Consistent check_inoculum->inoculum_ok Is it standardized? peptide_ok Peptide Viable check_peptide->peptide_ok Is it fresh & soluble? assay_ok Assay Conditions Standardized check_assay->assay_ok Are they consistent? inoculum_ok->peptide_ok Yes standardize_inoculum Standardize Inoculum Preparation inoculum_ok->standardize_inoculum No peptide_ok->assay_ok Yes prepare_fresh_peptide Prepare Fresh Peptide Stocks Consider Stability Assays peptide_ok->prepare_fresh_peptide No control_assay_params Control pH and Other Parameters assay_ok->control_assay_params No end Consistent MIC Results assay_ok->end Yes standardize_inoculum->end prepare_fresh_peptide->end control_assay_params->end

Caption: A flowchart for troubleshooting inconsistent MIC results.

This compound's Proposed Mechanism of Action

Esculentin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Peptide Cationic this compound Peptide OuterMembrane Anionic Outer Membrane (LPS in Gram-negative) Peptide->OuterMembrane Electrostatic Attraction InnerMembrane Cytoplasmic Membrane OuterMembrane->InnerMembrane Translocation PoreFormation Pore Formation & Membrane Depolarization InnerMembrane->PoreFormation Membrane Insertion & Permeabilization CellLysis Cell Lysis PoreFormation->CellLysis Leads to

Caption: The proposed mechanism of action for this compound peptides.

References

Technical Support Center: Enhancing Esculentin's Resistance to Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for enhancing the proteolytic resistance of esculentin peptides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for enhancing the proteolytic resistance of this compound?

A1: this compound peptides are promising therapeutic candidates due to their antimicrobial and other biological activities. However, their clinical application is often limited by a short in vivo half-life due to rapid degradation by proteases present in the body.[1] Enhancing their resistance to proteolytic degradation is crucial to:

  • Increase their bioavailability and circulation time.[2]

  • Improve therapeutic efficacy by maintaining active concentrations for a longer duration.[3]

  • Reduce the required dosage and frequency of administration.

Q2: What are the most common strategies to improve this compound's stability against proteases?

A2: Several strategies can be employed, broadly categorized as chemical modifications, structural alterations, and formulation-based approaches.[4]

  • Chemical Modifications:

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at protease cleavage sites can prevent recognition and degradation.[1][5] For instance, substituting specific residues in this compound-2CHa(1-30) with D-amino acids has been shown to confer resistance to plasma enzymes.[6]

    • N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from exopeptidases (aminopeptidases and carboxypeptidases).[7][8]

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) increases the peptide's size, shielding it from proteases and reducing renal clearance.[2][9]

    • Lipidation/Acylation: Attaching fatty acid chains can promote binding to serum albumin, which protects the peptide from degradation and extends its half-life.[10][11] An octanoate-attached this compound-2CHa(1-30) analog demonstrated increased resistance to plasma enzyme degradation.[6]

  • Structural Alterations:

    • Cyclization: Creating a cyclic peptide structure reduces conformational flexibility, making it a poorer substrate for proteases.[4][12]

    • Stapled Peptides: Introducing a hydrocarbon staple can stabilize the α-helical structure, which is important for both activity and protease resistance.[1][13] Stapled analogs of this compound-2EM have shown remarkable increases in proteolytic resistance.[13][14]

  • Formulation Strategies:

    • Encapsulation: Using liposomes, nanoparticles, or microspheres can create a protective barrier around the peptide.[4][9]

    • Use of Protease Inhibitors: Co-administering protease inhibitors can reduce the enzymatic degradation of the peptide in the local environment.[15]

Q3: How do I identify the proteolytic cleavage sites in my this compound analog?

A3: Identifying cleavage sites is a critical step in designing stable analogs. The typical workflow involves:

  • Incubating the peptide with the target protease or in a relevant biological fluid (e.g., plasma, serum).

  • Collecting samples at different time points.

  • Analyzing the samples using mass spectrometry (e.g., LC-MS/MS or MALDI-TOF) to identify the peptide fragments.

  • Sequencing the fragments to determine the exact cleavage sites.[16]

For example, the main cleavage sites in Esc(1-21) by human and bacterial elastase were identified as being between specific amino acid residues, which guided the design of more stable diastereomers.[5]

Q4: Will modifications to enhance stability affect the biological activity of this compound?

A4: It is a critical consideration. Modifications can sometimes alter the peptide's conformation, charge, or hydrophobicity, which may impact its interaction with biological targets. Therefore, it is essential to perform activity assays (e.g., antimicrobial, insulinotropic) in parallel with stability studies.[2] For example, while D-amino acid substitutions in this compound-2CHa(1-30) conferred resistance, it was also confirmed that they preserved the desired insulin-releasing activity.[6]

II. Troubleshooting Guides

Issue 1: Modified this compound shows high stability in buffer but degrades rapidly in plasma.
Possible Cause Troubleshooting Step Recommended Action
Plasma Protease Activity The modification may not be effective against the specific proteases present in plasma.1. Perform a plasma stability assay and identify the degradation products using mass spectrometry to pinpoint the new cleavage sites.[17] 2. Design new modifications targeting these specific sites (e.g., D-amino acid substitution at the identified cleavage point).[5]
Non-specific Binding and Degradation The peptide may be binding to plasma components that facilitate its degradation.1. Consider modifications that promote binding to protective proteins like albumin, such as lipidation.[10] 2. Evaluate different formulation strategies like encapsulation to shield the peptide.[18]
Issue 2: Significant loss of biological activity after modification.
Possible Cause Troubleshooting Step Recommended Action
Alteration of Active Site The modification may be located at or near the amino acid residues critical for biological activity.1. Perform an alanine (B10760859) scan or similar mutagenesis study on the parent peptide to identify key residues for activity. 2. Redesign the modified peptide to avoid these critical residues.
Conformational Changes The modification has disrupted the secondary structure (e.g., α-helix) required for activity.[1]1. Analyze the secondary structure of the modified peptide using techniques like Circular Dichroism (CD) spectroscopy.[13] 2. If the helical structure is compromised, consider strategies that stabilize it, such as hydrocarbon stapling.[14]
Steric Hindrance Large modifications like PEGylation may block the peptide's binding site.[2]1. Experiment with different sizes and attachment sites for the PEG chain. 2. Consider smaller modifications or alternative strategies like lipidation.
Issue 3: Inconsistent results in stability assays.
Possible Cause Troubleshooting Step Recommended Action
Peptide Aggregation The modified peptide may be prone to aggregation, leading to variable concentrations in solution.1. Assess peptide solubility and aggregation state using techniques like dynamic light scattering (DLS). 2. Optimize the formulation by adjusting pH, ionic strength, or including solubilizing excipients.[19]
Assay Variability Inconsistent handling, timing, or reagents in the stability assay.1. Standardize the experimental protocol, ensuring consistent incubation times, temperatures, and enzyme/plasma concentrations.[20] 2. Include positive and negative controls in every experiment (e.g., unmodified peptide and a known stable peptide).
Sample Handling Issues Repeated freeze-thaw cycles of peptide stock solutions can lead to degradation.[21]1. Aliquot the peptide stock solution upon preparation to avoid multiple freeze-thaw cycles.[22] 2. Store aliquots at -80°C for long-term stability.

III. Data Presentation: Stability of this compound Analogs

The following tables summarize quantitative data from studies on modified this compound peptides, demonstrating the impact of different strategies on proteolytic resistance.

Table 1: Stability of Esc(1-21) and its Diastereomer Esc(1-21)-1c against Proteases. [5]

PeptideProteaseIncubation Time% Remaining Peptide
Esc(1-21) Human Neutrophil Elastase5 h0%
Esc(1-21)-1c Human Neutrophil Elastase5 h100%
Esc(1-21) P. aeruginosa Elastase5 h0%
Esc(1-21)-1c P. aeruginosa Elastase5 h~91%
Esc(1-21)-1c P. aeruginosa Elastase24 h~77%

Data highlights the significant increase in stability of the D-amino acid-containing diastereomer, Esc(1-21)-1c.

Table 2: Half-Life Extension of Peptides via Chemical Modifications (General Examples).

PeptideModification StrategyHalf-life (in vivo)Fold IncreaseReference
Native GnRH None5 minutes-[12]
Triptorelin (GnRH analog) Unnatural Amino Acid Substitution2.8 hours~33[12]
Native GIP None2-5 minutes-[12]
N-AcGIP N-terminal Acetylation> 24 hours> 288[12]
Native GLP-1 None~2 minutes-[12]
PEGylated GLP-1 PEGylation~32 minutes (in rats)16[12]

This table provides context on the effectiveness of common stability-enhancing modifications on various peptides.

IV. Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an this compound analog in plasma.

1. Materials:

  • Test peptide (e.g., modified this compound)

  • Human or animal plasma (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid - TFA)

  • Internal standard (a stable peptide with a different mass for LC-MS normalization)

  • LC-MS/MS system

2. Procedure:

  • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Pre-warm the plasma to 37°C in a water bath.

  • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO) and spike it into the pre-warmed plasma to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold precipitation solution containing the internal standard.

  • Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the amount of remaining intact peptide at each time point relative to the internal standard.

  • Plot the percentage of remaining peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.[17]

Protocol 2: Identification of Proteolytic Fragments by Mass Spectrometry

This protocol describes how to identify the sites of proteolytic cleavage.

1. Materials:

  • Samples from the plasma stability assay (supernatants after protein precipitation).

  • LC-MS/MS or MALDI-TOF mass spectrometer.

  • MALDI matrix (if using MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid).

2. Procedure:

  • Use the supernatant samples collected from the later time points of the plasma stability assay, where significant degradation has occurred.

  • Lyophilize the samples to concentrate the peptide fragments, if necessary. Reconstitute in a small volume of 0.1% TFA.

  • Inject the sample into an LC-MS/MS system. The liquid chromatography step separates the different peptide fragments.[23]

  • The mass spectrometer will determine the mass-to-charge ratio (m/z) of the parent peptide and its fragments.

  • Use fragmentation analysis (MS/MS) to determine the amino acid sequence of the degradation products.

  • By comparing the sequences of the fragments to the full-length parent peptide, the exact amide bond that was cleaved by the proteases can be identified.[16]

V. Visualizations

Logical Workflow for Enhancing Peptide Stability

Enhancing_Peptide_Stability Start Start: Native this compound Assess_Stability Assess Proteolytic Stability (Plasma Assay) Start->Assess_Stability Is_Stable Is Half-Life Sufficient? Assess_Stability->Is_Stable Identify_Sites Identify Cleavage Sites (Mass Spectrometry) Is_Stable->Identify_Sites No End End: Optimized Lead Candidate Is_Stable->End Yes Select_Strategy Select Modification Strategy (e.g., D-amino acid, PEG, Stapling) Identify_Sites->Select_Strategy Synthesize_Analog Synthesize Modified Analog Select_Strategy->Synthesize_Analog Synthesize_Analog->Assess_Stability Assess_Activity Assess Biological Activity Synthesize_Analog->Assess_Activity Is_Active Is Activity Retained? Assess_Activity->Is_Active Is_Active->Select_Strategy No, Re-design Is_Active->End Yes

Caption: Workflow for the rational design and optimization of proteolytically stable this compound analogs.

Signaling Pathway of Insulin (B600854) Secretion (Relevant for some this compound Analogs)

Insulin_Secretion_Pathway This compound This compound Analog Receptor GPCR/Membrane Interaction This compound->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates Depolarization Membrane Depolarization Receptor->Depolarization Induces PKC Protein Kinase C (PKC) PLC->PKC Activates Insulin_Vesicles Insulin Vesicles PKC->Insulin_Vesicles Promotes Exocytosis Ca_Channels Voltage-gated Ca2+ Channels Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Ca_Influx->Insulin_Vesicles Triggers Exocytosis Depolarization->Ca_Channels Opens Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Simplified signaling pathway for this compound-induced insulin secretion in pancreatic β-cells.[6]

References

Technical Support Center: Enhancing Esculentin's Efficacy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying esculentin and its derivatives to improve activity against Gram-positive bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being modified for activity against Gram-positive bacteria?

A1: this compound is a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs.[1] These peptides are part of the innate immune system of amphibians and show a broad spectrum of activity against various microorganisms.[2][3][4] Modifications are being explored to enhance their potency and selectivity, particularly against Gram-positive bacteria, which are responsible for a wide range of infections. Some natural this compound derivatives have shown potent activity against Gram-negative bacteria like Pseudomonas aeruginosa, while their efficacy against Gram-positive strains can be lower.[5] Therefore, researchers are creating derivatives to broaden and improve their therapeutic potential.[6]

Q2: Which modifications of this compound have shown improved activity against Gram-positive bacteria?

A2: Several modifications have proven effective:

  • Linearization: The linearized form of this compound 2EM (E2EM-lin) has demonstrated potent efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[7]

  • Amino Acid Substitution: Replacing specific amino acids can enhance activity. For instance, substituting Glycine at position 8 with α-aminoisobutyric acid (Aib) in an Esc(1-21) derivative made it active against the planktonic form of Gram-positive bacteria, including multidrug-resistant S. aureus.[3][5]

  • Truncation: Shorter derivatives of this compound-1a, such as Esc(1-21) and Esc(1-18), have been synthesized and show a broad spectrum of bactericidal activity, which includes Gram-positive strains like Streptococcus agalactiae and Corynebacterium jeikeium.[2][4][8]

Q3: What is the primary mechanism of action for this compound and its derivatives against Gram-positive bacteria?

A3: The primary mechanism of action is the disruption of the bacterial cytoplasmic membrane.[9][10][11] this compound peptides are typically cationic, meaning they have a net positive charge. This allows them to preferentially interact with the negatively charged components of Gram-positive bacterial cell walls, such as teichoic acids and peptidoglycan.[12] Following this initial electrostatic interaction, the peptides disrupt the cell membrane, leading to leakage of cellular contents and cell death.[12][13] The preference of some derivatives for Gram-positive bacteria is linked to the high content of lipids like phosphatidylglycerol (PG) in their membranes, which can induce the peptide to form an α-helical structure, enhancing its membrane-disrupting activity.[7]

Q4: Can this compound derivatives be used in combination with conventional antibiotics?

A4: Yes, studies have shown that this compound derivatives can act synergistically with traditional antibiotics. For example, a derivative of this compound-1a, Esc(1-21)-1c, was found to potentiate the activity of aztreonam (B1666516) against P. aeruginosa.[9] Another study demonstrated a synergistic effect between Esc(1-21) and colistin (B93849) in inhibiting and killing multidrug-resistant Acinetobacter baumannii.[14] This suggests that these peptides could be used to enhance the efficacy of existing antibiotics and potentially combat antibiotic resistance.

Troubleshooting Guides

Issue 1: Low or No Activity of a Modified Peptide Against Target Gram-Positive Bacteria

Possible Cause 1: Incorrect Peptide Structure or Purity

  • Troubleshooting:

    • Verify the amino acid sequence and molecular weight of your synthesized peptide using mass spectrometry.

    • Assess the purity of the peptide using High-Performance Liquid Chromatography (HPLC). Impurities can interfere with activity.

    • Confirm that any post-translational modifications (e.g., C-terminal amidation) were successful, as these can be crucial for activity and stability.[15]

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting:

    • pH of the Medium: The activity of some this compound derivatives is pH-dependent. For instance, linearized this compound-2EM shows enhanced activity in alkaline conditions.[7] Test your peptide's activity across a range of pH values (e.g., 6.0, 7.0, 8.0) to determine its optimal pH.

    • Bacterial Growth Phase: Ensure bacteria are in the mid-logarithmic growth phase for susceptibility testing, as this is when they are most metabolically active and susceptible to AMPs.

    • Media Composition: The presence of certain ions or components in the growth medium can inhibit peptide activity. Use standard, recommended media for antimicrobial susceptibility testing, such as Mueller-Hinton Broth.

Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Results

Possible Cause 1: Inconsistent Bacterial Inoculum

  • Troubleshooting:

    • Standardize the starting bacterial concentration for every experiment. This is typically done by adjusting the optical density (OD) of the bacterial culture (e.g., OD600) and then diluting it to achieve the desired final concentration of colony-forming units (CFU)/mL in the assay.

    • Plate a serial dilution of your starting inoculum to confirm the CFU/mL for each experiment.

Possible Cause 2: Peptide Adsorption to Labware

  • Troubleshooting:

    • Antimicrobial peptides can be "sticky" and adsorb to the surface of standard polypropylene (B1209903) microplates, reducing the effective concentration.

    • Use low-protein-binding microplates for your assays to minimize this effect.

    • When preparing serial dilutions, ensure thorough mixing at each step.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of various this compound derivatives against Gram-positive bacteria.

Table 1: Activity of Linearized this compound-2EM (E2EM-lin)

Peptide Gram-Positive Bacterium MIC (μM) MLC (μM) Reference
E2EM-lin Staphylococcus aureus ≤ 6.25 Not Specified [1][7]

| E2EM-lin | Bacillus subtilis | ≤ 6.25 | Not Specified |[1][7] |

Table 2: Activity of this compound-1a and -1b Derivatives

Peptide Gram-Positive Bacterium MIC (μM) Reference
Esc(1-21) Streptococcus agalactiae Broad Spectrum Activity [2][3][4]
Esc(1-21) Corynebacterium jeikeium Broad Spectrum Activity [2][3][4]
Esc(1-18) Streptococcus agalactiae Broad Spectrum Activity [2][3][4]
Esc(1-18) Corynebacterium jeikeium Broad Spectrum Activity [2][3][4]

| Esc(1-21) Gly⁸→Aib⁸ | Staphylococcus aureus (incl. MDR) | Active |[3] |

Note: "Broad Spectrum Activity" indicates that the source cited the peptide as active against these strains without providing a specific MIC value in the provided text.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method to determine the lowest concentration of a peptide that inhibits the visible growth of a bacterium.

Materials:

  • Modified this compound peptide, lyophilized

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., S. aureus)

  • Sterile 96-well low-protein-binding microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Reconstitute the lyophilized peptide in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

  • Bacterial Inoculum Preparation: a. Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (typically an OD600 of 0.4-0.6). b. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: a. Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the peptide stock solution (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. d. Well 11 will serve as a positive control (bacteria, no peptide), and well 12 as a negative control (MHB only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the absorbance at 600 nm.

Protocol 2: Assessment of Membrane Permeabilization (SYTOX Green Assay)

This assay determines if a peptide's mechanism of action involves disrupting the bacterial cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate intact membranes but will enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

Materials:

  • SYTOX Green dye

  • Bacterial strain

  • Phosphate-Buffered Saline (PBS)

  • Modified this compound peptide

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Bacterial Preparation: a. Grow bacteria to the mid-logarithmic phase as described in the MIC protocol. b. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.2.

  • Assay Setup: a. Add 50 µL of the bacterial suspension to the wells of the 96-well plate. b. Add SYTOX Green dye to each well to a final concentration of 1-2 µM. c. Add 50 µL of the peptide solution at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (PBS only).

  • Measurement: a. Immediately place the plate in a fluorometric reader. b. Measure the fluorescence intensity (Excitation ~485 nm, Emission ~520 nm) every 1-2 minutes for a period of 30-60 minutes.

  • Analysis: An increase in fluorescence intensity over time in the peptide-treated wells compared to the negative control indicates that the peptide is causing membrane permeabilization.[14]

Visualizations

Esculentin_Modification_Workflow cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Activity Assessment cluster_2 Evaluation & Optimization Start Identify Parent this compound Sequence Modification Introduce Modification (e.g., Substitution, Truncation, Linearization) Start->Modification Synthesis Solid-Phase Peptide Synthesis Modification->Synthesis Purification HPLC Purification & Purity Check Synthesis->Purification Characterization Mass Spectrometry (Verify Mass) Purification->Characterization MIC Determine MIC vs. Gram-Positive Bacteria Characterization->MIC MLC Determine MLC MIC->MLC Membrane Membrane Permeabilization Assay (e.g., SYTOX Green) MIC->Membrane Analyze Analyze Data: Compare Activity to Parent Peptide MLC->Analyze Mechanism Elucidate Mechanism of Action Membrane->Mechanism Mechanism->Analyze Decision Sufficiently Improved? Analyze->Decision Decision->Modification No, Redesign End Lead Candidate Decision->End Yes

Caption: Workflow for modifying this compound and evaluating its antibacterial activity.

Mechanism_of_Action cluster_membrane Gram-Positive Bacterial Membrane Membrane Phospholipid Bilayer (High PG Content) Pore Pore Formation/ Membrane Destabilization Membrane->Pore 3. Peptide Insertion & Aggregation TeichoicAcids Teichoic Acids (Negative Charge) TeichoicAcids->Membrane 2. Interaction with Membrane Lipids Peptide Cationic this compound Derivative (+) Peptide->TeichoicAcids 1. Electrostatic Attraction Leakage Leakage of Ions & Cellular Contents Pore->Leakage 4. Disruption of Membrane Integrity Death Bacterial Cell Death Leakage->Death 5. Loss of Homeostasis

References

Technical Support Center: Refining Esculentin Delivery Methods for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining delivery methods for the antimicrobial peptide, esculentin, and its derivatives for targeted therapy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the systemic delivery of this compound peptides?

A1: The primary challenges for the therapeutic application of this compound and other antimicrobial peptides (AMPs) include susceptibility to enzymatic degradation by proteases, a short in vivo half-life, and potential cytotoxicity at high concentrations.[1][2][3] These factors can limit their bioavailability and efficacy when administered systemically.

Q2: What are the most promising delivery systems currently being explored for this compound?

A2: Nano-delivery systems are at the forefront of research for enhancing this compound's therapeutic potential.[1][4] These include polymeric nanoparticles (e.g., PLGA), gold nanoparticles, and liposomes.[5][6][7] These carriers can protect the peptide from degradation, control its release, and potentially be targeted to specific sites of infection or disease.[1][4]

Q3: What are the known mechanisms of action for this compound?

A3: this compound peptides exert their antimicrobial effects primarily by perturbing the anionic plasma membrane of microbes, leading to membrane disruption and cell death.[8] Some this compound derivatives have also been shown to inhibit biofilm formation.[9] Additionally, this compound-1a(1-21)NH2 has been found to promote wound healing by stimulating angiogenesis through the PI3K/AKT signaling pathway.[10]

Q4: Are there derivatives of this compound with improved properties?

A4: Yes, several derivatives have been synthesized to enhance activity and stability. For instance, Esc(1-21) and Esc(1-18) are shorter, synthetic derivatives of This compound-1a (B1576700) and -1b.[9] Diastereomers, such as Esc(1-21)-1c (containing D-amino acids), have shown increased resistance to proteolysis and potent activity against bacteria like Pseudomonas aeruginosa.[11]

Troubleshooting Guides

Nanoparticle Formulation & Characterization

Q: My this compound encapsulation efficiency in PLGA nanoparticles is low. What are the potential causes and solutions?

A: Low encapsulation efficiency can stem from several factors:

  • Peptide Properties: The hydrophilic nature of some this compound derivatives can lead to poor partitioning into the hydrophobic PLGA matrix during formulation.

  • Formulation Method: The chosen encapsulation technique (e.g., double emulsion solvent evaporation) may not be optimized.

  • Process Parameters: Sonication energy, homogenization speed, and solvent evaporation rate can all impact encapsulation.

Troubleshooting Steps:

  • Modify the Peptide: If possible, consider using a more hydrophobic derivative of this compound or chemically modifying the peptide to increase its lipophilicity.

  • Optimize Formulation Method:

    • Double Emulsion (w/o/w): Ensure the volumes of the internal aqueous phase and the external aqueous phase are optimized. The concentration of the surfactant in the external phase is also critical.

    • Coacervation: This method can be effective for encapsulating hydrophilic peptides.

  • Adjust Process Parameters:

    • Sonication/Homogenization: Use the minimum effective energy to avoid peptide degradation while ensuring a fine emulsion.

    • Solvent Evaporation: A slower evaporation rate can sometimes improve encapsulation.

  • Incorporate Excipients: Adding certain excipients to the internal aqueous phase can sometimes improve peptide retention.

Q: I'm observing aggregation of my this compound-loaded nanoparticles. How can I prevent this?

A: Nanoparticle aggregation is a common issue, often due to:

  • Insufficient Surface Charge: A low zeta potential (close to neutral) can lead to particle agglomeration.

  • Inadequate Stabilization: The concentration or type of surfactant/stabilizer may not be optimal.

  • Lyophilization Issues: The cryoprotectant used during freeze-drying might be insufficient.

Troubleshooting Steps:

  • Optimize Zeta Potential: Aim for a zeta potential of at least ±20 mV for good colloidal stability. This can sometimes be modulated by adjusting the pH of the formulation buffer.

  • Surfactant/Stabilizer Selection: Experiment with different types and concentrations of stabilizers, such as polyvinyl alcohol (PVA) or poloxamers.

  • Lyophilization Optimization: Use an adequate concentration of a cryoprotectant like trehalose (B1683222) or sucrose (B13894) (e.g., 5-10% w/v).

  • Post-formulation Sonication: A brief, low-energy sonication can sometimes resuspend loosely aggregated particles.

In Vitro & In Vivo Experiments

Q: My in vitro release profile shows a very high initial burst release of this compound. How can I achieve a more sustained release?

A: A significant burst release is often due to peptide adsorbed to the nanoparticle surface.

Troubleshooting Steps:

  • Washing Step: Ensure a thorough washing step after nanoparticle fabrication to remove surface-adsorbed peptide. This can be done by centrifugation and resuspension of the nanoparticle pellet.

  • Polymer Properties: Use a higher molecular weight PLGA or a polymer with a higher lactide-to-glycolide ratio, as this can slow down polymer degradation and drug diffusion.

  • Coating: Coating the nanoparticles with a secondary polymer, such as PEG, can create an additional barrier to diffusion.

Q: I am not observing the expected in vivo efficacy, despite promising in vitro results. What could be the reasons?

A: Discrepancies between in vitro and in vivo results are common and can be attributed to:

  • Rapid Clearance: The nanoparticles may be rapidly cleared from circulation by the reticuloendothelial system (RES).

  • Poor Targeting: The delivery system may not be effectively reaching the target site.

  • Peptide Degradation: Even within nanoparticles, some degradation can occur in vivo.

  • Animal Model: The chosen animal model may not accurately reflect the human disease state.

Troubleshooting Steps:

  • Surface Modification: PEGylating the nanoparticles can help to reduce RES uptake and prolong circulation time.

  • Targeted Ligands: If a specific target is known, conjugating targeting ligands (e.g., antibodies, aptamers) to the nanoparticle surface can improve accumulation at the desired site.

  • Pharmacokinetic Studies: Conduct pharmacokinetic studies to understand the in vivo fate of your formulation.[12]

  • Re-evaluate the Animal Model: Ensure the animal model is appropriate for the therapeutic question being asked.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives and their delivery systems.

Table 1: Antimicrobial Activity of this compound Derivatives

PeptideTarget OrganismMIC (µM)Reference
Esc(1-21)E. coli K122[9]
Esc(1-21)E. coli O157:H74[9]
Esc(1-18)E. coli K1216[9]
Esc(1-18)E. coli O157:H732[9]
Esc(1-21)-1cP. aeruginosa(90% killing at 15 µM)[11]

Table 2: Characteristics of this compound Nanoparticle Formulations

Delivery SystemPeptideParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesEsc(1-21) / Esc(1-21)-1c~300Not Reported~50-60[7]
Gold NanoparticlesEsc(1-21)Not ReportedNot ReportedNot Applicable (Conjugated)[6]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound formulations on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HaCaT keratinocytes, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound formulation (and free this compound as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Prepare serial dilutions of the this compound formulation and free this compound in complete medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the formulation has a specific buffer.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: In Vivo Efficacy in a Mouse Model of P. aeruginosa Lung Infection

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound formulations.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Pseudomonas aeruginosa strain

  • Anesthesia (e.g., isoflurane)

  • This compound formulation

  • Saline (vehicle control)

  • Intratracheal administration device

  • Surgical tools for tissue harvesting

  • Agar (B569324) plates for bacterial enumeration

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Infection: Anesthetize the mice. Intratracheally instill a suspension of P. aeruginosa (e.g., 1-5 x 10^6 CFU in 50 µL of saline).

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), anesthetize the mice again and administer the this compound formulation or vehicle control intratracheally.

  • Monitoring: Monitor the mice for signs of distress, weight loss, and mortality at regular intervals.

  • Endpoint Analysis: At a specified time post-treatment (e.g., 24 or 36 hours), humanely euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs and homogenize them in sterile saline. Prepare serial dilutions of the lung homogenates and plate them on appropriate agar plates.

  • Data Analysis: Count the number of colony-forming units (CFUs) after overnight incubation. Express the results as CFU/lung or CFU/gram of lung tissue. Compare the bacterial loads between the treatment and control groups. A 3-log reduction in pulmonary bacterial burden up to 36 hours has been reported for PLGA nanoparticle-encapsulated this compound peptides.[7]

Visualizations

experimental_workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Testing peptide This compound Peptide Selection delivery_system Choice of Delivery System (e.g., PLGA, AuNPs) peptide->delivery_system formulation Nanoparticle Formulation & Peptide Encapsulation delivery_system->formulation characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization release In Vitro Release Kinetics characterization->release stability Stability in Biological Fluids release->stability cytotoxicity Cytotoxicity Assay (e.g., MTT) stability->cytotoxicity antimicrobial Antimicrobial & Anti-biofilm Assays cytotoxicity->antimicrobial animal_model Selection of Animal Model antimicrobial->animal_model pk_pd Pharmacokinetics & Biodistribution animal_model->pk_pd efficacy In Vivo Efficacy Study pk_pd->efficacy toxicology Toxicology Assessment efficacy->toxicology final_assessment Optimized Delivery System toxicology->final_assessment Analysis & Refinement pi3k_akt_pathway This compound This compound-1a(1-21)NH2 receptor Receptor Tyrosine Kinase (RTK) This compound->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates angiogenesis Angiogenesis akt->angiogenesis cell_migration Cell Migration akt->cell_migration cell_proliferation Cell Proliferation akt->cell_proliferation wound_healing Wound Healing angiogenesis->wound_healing cell_migration->wound_healing cell_proliferation->wound_healing

References

dealing with esculentin solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Esculentin peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in PBS?

A1: this compound peptides, particularly variants like this compound-1a, contain a significant number of hydrophobic amino acid residues. This inherent hydrophobicity can lead to poor solubility and aggregation in aqueous solutions like Phosphate-Buffered Saline (PBS), especially at neutral pH. The peptide's isoelectric point (pI) and the salt concentration of the buffer can also influence solubility.

Q2: I observe a precipitate after adding my this compound stock solution (in DMSO) to my cell culture medium. What should I do?

A2: This is a common issue known as "salting out," where the peptide, which is stable in an organic solvent, precipitates when introduced to an aqueous buffer with salts. To mitigate this, try diluting the DMSO stock solution by adding it dropwise into the vigorously vortexing cell culture medium. This rapid dispersion can prevent localized high concentrations of the peptide that lead to precipitation. Additionally, ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: Can I use sonication or heating to dissolve my this compound peptide?

A3: Yes, gentle sonication in a water bath can help break up peptide aggregates and enhance dissolution.[1] Gentle warming (e.g., to 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided as it may degrade the peptide.

Q4: Will the trifluoroacetic acid (TFA) counterion from peptide synthesis affect my experiment?

A4: TFA is a common counterion from the HPLC purification of synthetic peptides and generally enhances the solubility of peptides in aqueous solutions. For most standard in vitro assays, residual TFA levels are unlikely to cause interference. However, for highly sensitive cellular or biochemical studies, its presence should be noted as it can affect pH and cellular processes at high concentrations. If TFA is a concern, options for TFA removal are available from peptide suppliers.

Q5: How should I store my this compound peptide solution to maintain its stability and solubility?

A5: For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C. Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Peptide solutions, especially those containing amino acids like Cys, Met, or Trp, are more susceptible to degradation.

Troubleshooting Guides

Issue 1: Lyophilized this compound Powder Does Not Dissolve in Physiological Buffer (e.g., PBS, Tris-HCl)
Potential Cause Troubleshooting Step Explanation
High Hydrophobicity 1. Initial Dissolution in Organic Solvent : First, dissolve the peptide in a minimal amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution. 2. Serial Dilution : Slowly add the stock solution to your desired physiological buffer while vortexing to achieve the final working concentration.This compound's hydrophobic nature often prevents direct dissolution in aqueous buffers. Using an organic solvent first ensures the peptide is fully solvated before dilution.
Peptide Aggregation 1. Use of Disaggregating Agents : If aggregation is suspected, try dissolving the peptide in a small amount of 10-25% acetic acid (for basic peptides) before diluting with buffer. 2. Sonication : Gently sonicate the peptide suspension in a water bath for short intervals.Acetic acid can help to break up salt bridges and hydrogen bonds that may contribute to aggregation. Sonication provides energy to disrupt physical aggregates.
pH is close to the Isoelectric Point (pI) 1. Adjust Buffer pH : If the buffer pH is near the peptide's pI, its net charge will be minimal, reducing solubility. Adjust the buffer pH to be at least 1-2 units away from the pI. For basic peptides like many esculentins, a slightly acidic pH may improve solubility.Maximizing the net charge of the peptide through pH adjustment increases electrostatic repulsion between peptide molecules, preventing aggregation and improving solubility.
Issue 2: Precipitate Forms When Diluting an this compound Stock Solution into Buffer
Potential Cause Troubleshooting Step Explanation
"Salting Out" Effect 1. Slow, Dropwise Addition : Add the concentrated peptide stock solution to the buffer very slowly, drop-by-drop, while the buffer is being vigorously stirred or vortexed. 2. Lower Salt Concentration : If possible for your experiment, use a buffer with a lower ionic strength (e.g., lower NaCl concentration).Rapidly dispersing the peptide in the buffer prevents the formation of localized high concentrations that can lead to precipitation when the peptide encounters a high-salt environment.
Buffer Incompatibility 1. Test Different Buffers : Empirically test the solubility in alternative physiological buffers such as HEPES or Tris, which may have different interactions with the peptide compared to phosphate (B84403) buffers.The specific ions in a buffer can interact with the peptide in different ways. An empirical test is the best way to find the most compatible buffer system.
Temperature Effects 1. Pre-warm the Buffer : Before adding the peptide stock, warm the physiological buffer to the experimental temperature (e.g., 37°C).Some peptides are more soluble at slightly elevated temperatures. Ensuring the buffer is at the final experimental temperature can help maintain solubility.

Quantitative Data Summary

Direct quantitative solubility data for this compound peptides in various physiological buffers is not extensively published. The solubility is highly dependent on the specific this compound variant, its purity, and the exact buffer composition (pH, ionic strength). However, based on general principles of peptide chemistry and available information, a qualitative and predicted solubility can be summarized. For most applications, a starting stock solution in DMSO is prepared, and then diluted to a working concentration, often achieving at least 1 mg/mL in the final mixed-solvent formulation.[1]

Table 1: Qualitative and Predicted Solubility of this compound Peptides in Physiological Buffers

Buffer SystempHPredicted SolubilityRecommendations and Remarks
Phosphate-Buffered Saline (PBS) 7.4Low to ModerateProne to aggregation due to neutral pH and high ionic strength. Pre-dissolving in an organic solvent is highly recommended.
Tris-HCl 7.4 - 8.0Low to ModerateSimilar to PBS, direct dissolution can be challenging. The primary amine in Tris can potentially interact with the peptide.
HEPES 7.2 - 7.6Low to ModerateA zwitterionic buffer that is often used in cell culture. It may offer better pH stability but does not guarantee improved solubility for hydrophobic peptides.
Sterile Water with pH adjustment Acidic (<6.0)Moderate to HighLowering the pH with dilute acetic acid or HCl can significantly improve the solubility of basic this compound peptides by increasing their net positive charge.

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility in a Physiological Buffer

This protocol outlines a method to determine the approximate solubility of an this compound peptide in a specific physiological buffer.

  • Preparation of Peptide Aliquots : Weigh out several identical small amounts (e.g., 1 mg) of lyophilized this compound into sterile, low-protein-binding microcentrifuge tubes.

  • Buffer Addition : To the first tube, add a small, precise volume of the target physiological buffer (e.g., 100 µL of PBS, pH 7.4).

  • Solubilization Attempt : Vortex the tube vigorously for 2-3 minutes. If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.

  • Visual Inspection : After vortexing and sonication, visually inspect the solution. A clear solution indicates complete dissolution. If the solution is cloudy or contains visible particulates, the peptide is not fully dissolved at this concentration.

  • Centrifugation : Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.

  • Concentration Measurement : Carefully remove the supernatant and measure its absorbance at 280 nm using a spectrophotometer. Use the molar extinction coefficient of the specific this compound peptide to calculate the concentration of the dissolved peptide. This concentration represents the solubility limit under these conditions.

  • Serial Dilution for Lower Concentrations : If the peptide did not dissolve at the initial concentration, repeat the process with a larger volume of buffer added to a fresh 1 mg aliquot to test solubility at lower concentrations.

Protocol 2: Preparation of this compound for a Minimum Inhibitory Concentration (MIC) Assay

This protocol describes how to prepare this compound solutions for a standard broth microdilution MIC assay.

  • Prepare a Concentrated Stock Solution : Based on the peptide's characteristics, dissolve the lyophilized this compound in a suitable sterile solvent to create a high-concentration stock (e.g., 10 mg/mL in DMSO).

  • Intermediate Dilution : Perform an intermediate dilution of the stock solution in sterile, cation-adjusted Mueller-Hinton Broth (MHB) or another appropriate assay medium. This step helps to minimize the final concentration of the organic solvent.

  • Serial Dilutions in Microplate : In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the intermediate this compound dilution to the first column of wells.

  • Two-Fold Serial Dilution : Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to create a range of desired concentrations.

  • Bacterial Inoculum Preparation : Prepare a bacterial inoculum according to standard MIC protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation : Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.

  • Controls : Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation and Analysis : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) and determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Solubility Assay start Lyophilized this compound stock High Concentration Stock (e.g., 10 mg/mL in DMSO) start->stock Dissolve in Organic Solvent working Working Solution in Assay Buffer (e.g., PBS) stock->working Dilute Dropwise into Buffer vortex Vortex & Sonicate working->vortex inspect Visual Inspection (Clear or Cloudy?) vortex->inspect centrifuge Centrifuge (14,000 x g, 10 min) inspect->centrifuge Cloudy measure Measure Supernatant Concentration (A280) inspect->measure Clear centrifuge->measure end end measure->end Solubility Determined pi3k_akt_pathway This compound This compound-1a(1-21)NH2 receptor Cell Surface Receptor (e.g., GPCR/RTK) This compound->receptor Activates pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt AKT pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates response Cellular Responses (Proliferation, Migration, Angiogenesis) downstream->response Regulates

References

Validation & Comparative

A Comparative Analysis of Esculentin-1a and Esculentin-2a Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two amphibian-derived antimicrobial peptides, Esculentin-1a and this compound-2a. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents.

Introduction to this compound Peptides

This compound peptides are a class of antimicrobial peptides (AMPs) isolated from the skin of frogs. They are key components of the innate immune system of these amphibians, offering protection against a broad range of pathogens. This guide focuses on two prominent members of this family, this compound-1a and this compound-2a, and their derivatives, highlighting their antimicrobial, anti-inflammatory, and cytotoxic profiles.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound-1a and this compound-2a derivatives. It is important to note that the data presented is collated from different studies, and direct comparison should be approached with caution due to potential variations in experimental methodologies.

Antimicrobial Activity

This compound-1a, particularly its N-terminal fragment this compound-1a(1-21)NH₂, has demonstrated potent activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2][3] this compound-2a derivatives have shown efficacy against both Gram-positive and, to a lesser extent, Gram-negative bacteria.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-1a Derivatives

PeptideTarget MicroorganismMIC (µM)Reference
This compound-1a(1-21)NH₂Pseudomonas aeruginosa (Reference strains)2 - 16[3]
This compound-1a(1-21)NH₂Pseudomonas aeruginosa (Drug-resistant clinical isolates)2 - 16[3]
Esc(1-21)Escherichia coli K122[5]
Esc(1-21)Escherichia coli O157:H74[5]
Esc(1-18)Escherichia coli K1216[5]
Esc(1-18)Escherichia coli O157:H732[5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound-2a Derivatives

PeptideTarget MicroorganismMIC (µM)Reference
This compound-2CHaStaphylococcus aureus (Multidrug-resistant)≤ 6[6]
This compound-2CHaAcinetobacter baumannii (Multidrug-resistant)≤ 6[6]
This compound-2CHaStenotrophomonas maltophilia (Multidrug-resistant)≤ 6[6]
Linearized this compound-2EMStaphylococcus aureus≤ 6.25[4]
Linearized this compound-2EMBacillus subtilis≤ 6.25[4]
Linearized this compound-2EMEscherichia coli≥ 75.0[4]
Linearized this compound-2EMPseudomonas aeruginosa≥ 75.0[4]
Cytotoxicity

The cytotoxic effects of these peptides on mammalian cells are a critical factor in their therapeutic potential.

Table 3: Cytotoxicity of this compound-1a(1-21)NH₂

Cell LineAssayCytotoxicity MetricConcentration (µM)Reference
Human Corneal Epithelial Cells (hTCEpi)MTT>24% reduction in viability50[3]
Human Corneal Epithelial Cells (hTCEpi)MTT>82% reduction in viability100[3]
Lung Epithelial Cells (wt-CFBE & ΔF508-CFBE)Viability AssayNot toxic2 - 64 (2h)[1]

Table 4: Cytotoxicity of this compound-2CHa

Cell LineAssayCytotoxicity MetricConcentration (µM)Reference
Human ErythrocytesHemolysisLC₅₀150[6]
Human Non-small Cell Lung Adenocarcinoma (A549)Not specifiedLC₅₀10[6]

Mechanism of Action and Signaling Pathways

This compound-1a

The primary antimicrobial mechanism of this compound-1a is the perturbation and disruption of the bacterial cell membrane.[3] Beyond its direct antimicrobial effects, this compound-1a(1-21)NH₂ has been shown to promote wound healing and angiogenesis. This is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[7]

Esculentin1a_Signaling This compound-1a(1-21)NH2 This compound-1a(1-21)NH2 Cell Surface Receptor Cell Surface Receptor This compound-1a(1-21)NH2->Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Migration Cell Migration Akt->Cell Migration Angiogenesis Angiogenesis Akt->Angiogenesis

This compound-1a(1-21)NH₂ PI3K/Akt Signaling Pathway.
This compound-2a

The antimicrobial mechanism of this compound-2a derivatives also involves membrane disruption. In addition to its antimicrobial properties, this compound-2CHa has been noted for its immunomodulatory and insulinotropic activities.[6] Its insulin-releasing action is mediated by membrane depolarization and an increase in intracellular calcium levels.

Esculentin2a_Action cluster_cell Pancreatic β-cell This compound-2CHa This compound-2CHa Membrane Depolarization Membrane Depolarization This compound-2CHa->Membrane Depolarization induces Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx triggers Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion promotes

Insulinotropic Action of this compound-2CHa.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

MIC_Workflow Bacterial Culture Preparation Bacterial Culture Preparation Inoculation Inoculation Bacterial Culture Preparation->Inoculation Serial Dilution of Peptide Serial Dilution of Peptide Serial Dilution of Peptide->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Workflow for MIC Determination.

Protocol:

  • Bacterial Suspension: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: The peptide is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

  • Controls: Positive (bacteria without peptide) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the peptide that inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and incubated to allow attachment.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Anti-biofilm Assay (Crystal Violet Staining)

This assay quantifies the ability of a peptide to inhibit biofilm formation or eradicate pre-formed biofilms.

Protocol:

  • Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate and incubated for 24 hours to allow biofilm formation. For inhibition assays, the peptide is added at the beginning of the incubation.

  • Washing: Non-adherent bacteria are removed by washing the wells with a buffer (e.g., PBS).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.

  • Washing: Excess stain is removed by washing.

  • Solubilization: The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Conclusion

Both this compound-1a and this compound-2a and their derivatives exhibit promising biological activities that warrant further investigation for therapeutic applications. This compound-1a(1-21)NH₂ shows remarkable potency against Gram-negative bacteria, particularly P. aeruginosa, and possesses valuable wound-healing properties. This compound-2a derivatives demonstrate a broader spectrum of antimicrobial activity, including against multidrug-resistant Gram-positive bacteria, and have interesting immunomodulatory and insulinotropic effects.

The choice between these peptides for drug development would depend on the specific therapeutic target. The lower cytotoxicity of some this compound-2a derivatives might offer a better safety profile for certain applications. Further head-to-head comparative studies are crucial to definitively establish the relative efficacy and safety of these promising peptides.

References

Esculentin vs. Other Frog-Derived Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the urgent quest for novel antimicrobial agents to combat rising antibiotic resistance, nature presents a rich repository of potential candidates. Among these, antimicrobial peptides (AMPs) from frog skin have emerged as a particularly promising area of research.[1][2][3] These peptides are key components of the frog's innate immune system, offering a first line of defense against a wide array of pathogens.[4][5][6] This guide provides a detailed comparison of esculentin, a potent frog-derived AMP, with other notable amphibian antimicrobial peptides, supported by experimental data and detailed methodologies.

Overview of Frog-Derived Antimicrobial Peptides

Frog skin is a veritable factory of bioactive peptides, with over 200 distinct AMPs identified to date.[1] These peptides are typically cationic, relatively hydrophobic, and often adopt an amphipathic α-helical structure in membrane-like environments.[1] This structure is crucial to their primary mechanism of action: the disruption of microbial cell membranes.[6][7] Prominent families of frog-derived AMPs include the magainins, dermaseptins, brevinins, ranatuerins, and buforins.[1][8] While many of these peptides show broad-spectrum antimicrobial activity, their clinical development has been hampered by issues of cytotoxicity.[1][3]

This compound: A Promising Candidate

This compound, particularly the derivative this compound-1a(1-21)NH₂ (often referred to as Esc(1-21)), has garnered significant attention due to its potent antimicrobial properties, especially against the opportunistic pathogen Pseudomonas aeruginosa.[9][10][11] Esc(1-21) is a 21-amino acid peptide derived from the skin of the European edible frog, Pelophylax lessonae/ridibundus.[10][11] A key advantage of Esc(1-21) is its ability to retain activity in high salt concentrations, a condition where the efficacy of many endogenous human AMPs is diminished.[10][12]

Comparative Performance Data

The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of this compound and other selected frog-derived AMPs. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible microbial growth, and as HC50 (the concentration causing 50% hemolysis of red blood cells) and CC50 (the concentration causing 50% cytotoxicity to mammalian cells). Lower MIC values indicate higher antimicrobial potency, while higher HC50 and CC50 values suggest lower toxicity to mammalian cells and thus a better safety profile.

Table 1: Antimicrobial Activity (MIC) of Frog-Derived Peptides

PeptideStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)
This compound-1a(1-21)NH₂ 4 µM2-8 µM[11]6.25 µg/mL (for this compound-1PN)[4]
Magainin 2 >100 µM50 µM20 µM[1]
Dermaseptin S4 ---
Brevinin-1 Potent activity reported[8]Potent activity reported[8]-
Buforin II ---

Table 2: Cytotoxicity and Hemolytic Activity

PeptideHemolytic Activity (HC50, human erythrocytes)Cytotoxicity (CC50, mammalian cells)
This compound-1a(1-21)NH₂ >150 µM[13]Devoid of cytotoxic effects at MIC[12]
Pseudin-2 360 µM[1]High cytotoxicity reported for the parent peptide[1]
Brevinin-1 (OG9) ~85% hemolysis at 128 µM[8]-
Dermaseptin S4 Low hemolytic activity reported[3]-

Mechanism of Action: Membrane Perturbation

The primary mode of action for this compound and many other frog-derived AMPs is the disruption of the microbial cell membrane.[6][7] The cationic nature of these peptides facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Mechanism of Action of Cationic AMPs cluster_0 Bacterial Cell Membrane Membrane Lipid Bilayer AMP Cationic AMP (e.g., this compound) Binding Electrostatic Binding to Negative Membrane AMP->Binding Insertion Hydrophobic Insertion into Membrane Binding->Insertion Permeabilization Membrane Permeabilization (Pore Formation/Carpet Model) Insertion->Permeabilization Leakage Leakage of Cellular Contents Permeabilization->Leakage Death Bacterial Cell Death Leakage->Death Workflow for MIC Determination Start Start Prepare_Peptide Prepare serial two-fold dilutions of the AMP Start->Prepare_Peptide Prepare_Bacteria Prepare standardized bacterial suspension (e.g., 2 x 10^6 CFU/ml) Start->Prepare_Bacteria Inoculate Add bacterial suspension to microtiter plate wells containing AMP dilutions Prepare_Peptide->Inoculate Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 16-18 hours Inoculate->Incubate Read Visually inspect for bacterial growth inhibition Incubate->Read Determine_MIC MIC = Lowest concentration with no visible growth Read->Determine_MIC End End Determine_MIC->End

References

Flow Cell Validation of Esculentin's Antibiofilm Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic strategy due to their broad-spectrum activity and their ability to combat biofilms. This guide provides a comparative analysis of the antibiofilm activity of esculentin, a potent AMP, against other alternatives, with a focus on validation using a flow cell model.

Comparative Efficacy of Antimicrobial Peptides against Biofilms

The following table summarizes the in vitro antibiofilm activity of this compound(1-21) and other well-characterized antimicrobial peptides. Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics for evaluating the efficacy of these peptides against planktonic bacteria and established biofilms, respectively.

PeptideTarget OrganismMIC (μM)MBEC (μM)Biofilm Reduction (%)Reference
This compound(1-21) Pseudomonas aeruginosa4 - 86>50% at 12 µM[1]
This compound(1-21) Escherichia coli O157:H74-Significant inhibition at 2 µM[2][3]
LL-37 Pseudomonas aeruginosa--Inhibition at sub-MIC levels[4]
Tobramycin (B1681333) Pseudomonas aeruginosa0.5>1000Limited penetration and killing[1][5]

Note: Direct comparison of antibiofilm activity can be challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes. It is crucial to conduct head-to-head comparisons under identical conditions for accurate assessment.

Experimental Protocol: Validation of Antibiofilm Activity in a Flow Cell Model

This protocol outlines a detailed methodology for comparing the antibiofilm activity of this compound and other antimicrobial peptides using a flow cell system. This dynamic model mimics physiological conditions more closely than static assays.

1. Flow Cell System Assembly and Sterilization:

  • Assemble the flow cell chambers, typically consisting of a channel with a transparent coverslip for microscopic observation.

  • Connect the flow cell to a peristaltic pump and a media reservoir using sterile tubing.

  • Sterilize the entire system by autoclaving or by pumping a sterilizing agent (e.g., 70% ethanol) through the system, followed by a sterile saline wash.

2. Biofilm Formation:

  • Inoculate the flow cell channels with a standardized suspension of the target bacterial strain (e.g., Pseudomonas aeruginosa) at a specific optical density (e.g., OD600 of 0.1).

  • Allow the bacteria to attach to the coverslip surface for a set period (e.g., 2 hours) under no-flow conditions.

  • Initiate a continuous flow of sterile growth medium (e.g., Luria-Bertani broth) at a defined flow rate (e.g., 0.2 ml/min) to allow for biofilm maturation over a specified period (e.g., 24-72 hours).

3. Antimicrobial Peptide Treatment:

  • Prepare solutions of this compound and other comparator peptides at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Introduce the peptide solutions into the flow cell system, replacing the growth medium.

  • Maintain the same flow rate and continue the treatment for a defined duration (e.g., 24 hours).

  • Include a control channel with sterile growth medium without any peptide.

4. Biofilm Quantification and Viability Assessment:

  • Confocal Laser Scanning Microscopy (CLSM):

    • Stain the biofilms with fluorescent dyes to differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).

    • Acquire z-stack images of the biofilms to analyze their three-dimensional structure.

    • Use image analysis software (e.g., COMSTAT) to quantify biofilm parameters such as biomass, thickness, and surface area coverage.

  • Colony Forming Unit (CFU) Assay:

    • Disassemble the flow cell and carefully remove the coverslip.

    • Scrape the biofilm from a defined area of the coverslip and resuspend the cells in sterile saline.

    • Perform serial dilutions and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/cm²).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the flow cell validation process.

G Experimental Workflow for Flow Cell Validation cluster_0 Preparation cluster_1 Biofilm Growth cluster_2 Treatment cluster_3 Analysis A Assemble & Sterilize Flow Cell System B Inoculate with Bacterial Culture A->B C Attachment Phase (No Flow) B->C D Maturation Phase (Continuous Flow) C->D E Introduce Antimicrobial Peptide Solution D->E F Confocal Microscopy (Live/Dead Staining) E->F G CFU Quantification E->G

Caption: A flowchart of the experimental procedure for evaluating antibiofilm agents in a flow cell model.

Understanding the Mechanisms: Targeting Biofilm Signaling Pathways

Antimicrobial peptides can disrupt biofilms through various mechanisms, including direct killing of bacterial cells and interference with key signaling pathways that regulate biofilm formation. The diagram below compares the known signaling targets of this compound and other representative antibiofilm peptides.

G Signaling Pathways Targeted by Antibiofilm Peptides cluster_peptides Antimicrobial Peptides cluster_pathways Bacterial Signaling Pathways cluster_outcomes Biofilm Phenotypes This compound This compound QS Quorum Sensing (QS) This compound->QS Inhibits LL37 LL-37 LL37->QS Modulates IDR1018 IDR-1018 ppGpp Stringent Response (ppGpp) IDR1018->ppGpp Degrades Adhesion Initial Attachment QS->Adhesion Regulates Maturation Biofilm Maturation QS->Maturation Regulates EPS EPS Production QS->EPS Regulates c_di_GMP c-di-GMP Signaling c_di_GMP->Adhesion Promotes c_di_GMP->EPS Promotes Dispersal Biofilm Dispersal c_di_GMP->Dispersal Inhibits ppGpp->Maturation Promotes ppGpp->EPS Promotes

Caption: A diagram illustrating the interaction of different antimicrobial peptides with key bacterial signaling pathways that control biofilm development.

This compound has been shown to inhibit quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria like Aeromonas hydrophila.[6][7] Other peptides, such as LL-37, also modulate QS pathways.[4] Peptides like IDR-1018 target the stringent response pathway by promoting the degradation of the signaling molecule (p)ppGpp, which is crucial for biofilm maturation. While the direct effect of this compound on c-di-GMP and ppGpp signaling is still under investigation, its ability to disrupt mature biofilms suggests a multifaceted mechanism of action that likely involves interference with these critical regulatory networks.

Conclusion

The validation of this compound's antibiofilm activity in a flow cell model provides robust, clinically relevant data for its potential as a therapeutic agent. This guide offers a framework for the comparative evaluation of this compound against other antimicrobial peptides, emphasizing the importance of standardized protocols and a deeper understanding of their mechanisms of action. The presented data and methodologies will aid researchers and drug development professionals in advancing the discovery of novel anti-biofilm therapies.

References

Esculentin vs. Conventional Antibiotics: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, the scientific community is in a race to find viable alternatives to conventional antibiotics. Among the most promising candidates are antimicrobial peptides (AMPs), with esculentin, a peptide derived from frog skin, emerging as a subject of intense research. This guide provides a detailed comparative analysis of this compound and its derivatives against conventional antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Mechanism of Action: A Fundamental Divergence

The primary distinction between this compound and conventional antibiotics lies in their mechanism of action. This fundamental difference is a key factor in this compound's potential to circumvent common resistance mechanisms.

This compound: this compound and its derivatives primarily act by disrupting the integrity of bacterial cell membranes.[1][2][3] As cationic and amphipathic molecules, they are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, they insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[4] This physical disruption is a rapid and potent bactericidal mechanism.[2]

Conventional Antibiotics: In contrast, conventional antibiotics typically inhibit specific intracellular targets and enzymatic pathways.[5][6] Their mechanisms can be broadly categorized as:

  • Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[7][8]

  • Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides bind to bacterial ribosomes, disrupting the translation of mRNA into proteins.[8][9]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6][9] Rifamycins inhibit RNA polymerase, preventing transcription.[7]

  • Disruption of Metabolic Pathways: Sulfonamides and trimethoprim (B1683648) block the synthesis of folic acid, a vital cofactor for nucleotide synthesis.[7]

The multi-target and membrane-disrupting action of this compound makes it less susceptible to the development of resistance compared to the single-target action of many conventional antibiotics.[1]

Signaling Pathway Interactions

Recent research has revealed that both this compound and conventional antibiotics can modulate host and bacterial signaling pathways, extending their effects beyond direct antimicrobial activity.

This compound's Influence on Host Cell Signaling:

Beyond its direct bactericidal effects, certain this compound derivatives have been shown to promote wound healing by stimulating angiogenesis through the PI3K/AKT signaling pathway in human umbilical vein endothelial cells (HUVECs).[10][11] This suggests a dual role for these peptides in not only clearing infection but also actively promoting tissue repair. Furthermore, this compound-derived peptides can induce bronchial cell migration through an EGFR-mediated signaling pathway, which is crucial for repairing damaged airway epithelium.[12]

Esculentin_Host_Signaling cluster_wound_healing Wound Healing & Angiogenesis cluster_epithelial_repair Epithelial Repair Esc_WH This compound-1a(1-21)NH2 PI3K PI3K Esc_WH->PI3K AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Wound_Healing Wound Healing Angiogenesis->Wound_Healing Esc_ER This compound(1-21) EGFR EGFR Esc_ER->EGFR Cell_Migration Cell Migration EGFR->Cell_Migration Epithelial_Repair Epithelial Repair Cell_Migration->Epithelial_Repair

Figure 1: this compound's interaction with host cell signaling pathways.

Bacterial Signaling and Antibiotics:

Conventional antibiotics, even at sub-inhibitory concentrations, can act as signaling molecules, altering bacterial gene expression.[13] Bacteria possess complex two-component signal transduction systems (TCSs) that regulate responses to environmental stimuli, including the presence of antibiotics.[14] These signaling networks can influence virulence, biofilm formation, and the expression of resistance genes.[15]

Antibiotic_Bacterial_Signaling cluster_antibiotic_effect Conventional Antibiotic Effect on Bacteria Antibiotic Sub-inhibitory Antibiotic Concentration TCS Two-Component System (e.g., PhoQ/PhoP) Antibiotic->TCS Gene_Expression Altered Gene Expression TCS->Gene_Expression Resistance Resistance Development Gene_Expression->Resistance Biofilm Biofilm Formation Gene_Expression->Biofilm Virulence Virulence Factor Expression Gene_Expression->Virulence

Figure 2: Conventional antibiotic influence on bacterial signaling.

Comparative Antimicrobial Efficacy: A Quantitative Look

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values for various this compound derivatives against a range of clinically relevant bacteria, in comparison to a conventional antibiotic.

This compound Derivative Bacterial Strain MIC (μM) Reference
Esc(1-21)Escherichia coli K122[16]
Esc(1-21)Escherichia coli O157:H74[16]
Esc(1-18)Escherichia coli K1216[16]
Esc(1-18)Escherichia coli O157:H732[16]
KanamycinEscherichia coli K12 & O157:H716[16]
Esc(1-21)Pseudomonas aeruginosa ATCC 278534[2]
Esc(1-21)Pseudomonas aeruginosa (MDR strains)4 - 8[2]
This compound-2CHaStaphylococcus aureus (MDR)≤ 6[17]
This compound-2CHaAcinetobacter baumannii (MDR)≤ 6[17]
Linearized this compound-2EMStaphylococcus aureus≤ 6.25[3][18]
Linearized this compound-2EMBacillus subtilis≤ 6.25[3][18]

MDR: Multi-drug resistant

Development of Resistance: A Key Advantage for this compound

A significant advantage of this compound-derived peptides is the low propensity for bacteria to develop resistance.[1] While Pseudomonas aeruginosa readily acquired resistance to conventional antibiotics, with MICs increasing by 8 to 128-fold, no change in MIC was observed after multiple treatments with Esc-peptides.[1] This is attributed to the non-specific, membrane-disrupting mechanism of action of AMPs, which would require a complete restructuring of the bacterial membrane to confer resistance—a process that is energetically costly and less likely to occur.[1]

Synergistic Potential and Cytotoxicity

This compound derivatives have demonstrated synergistic effects when used in combination with conventional antibiotics. For instance, Esc(1-21)-1c can act synergistically with aztreonam (B1666516) and tetracycline (B611298) against P. aeruginosa.[1][19][20] This synergy may allow for lower effective doses of both agents, potentially reducing toxicity and combating resistance.[19] Esc(1-21)-1c has been shown to increase the susceptibility of P. aeruginosa to conventional antibiotics by down-regulating the MexAB-OprM efflux pump, a key mechanism of antibiotic resistance.[19]

Regarding safety, this compound derivatives have shown a favorable therapeutic index. For example, this compound-2CHa displayed potent activity against multidrug-resistant bacteria (MIC ≤6 μM) while exhibiting significantly lower cytotoxicity against human erythrocytes (LC50 = 150 μM).[17] Similarly, this compound-1a(1-21)NH2 showed no toxicity to human corneal epithelial cells at concentrations up to 50 μM, while its MIC against P. aeruginosa ranged from 2 to 16 μM.[21]

Experimental Protocols

The following are standardized methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

  • Preparation of Inoculum: Isolate bacterial colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[24]

  • Serial Dilution: The antimicrobial agent is serially diluted (typically two-fold) in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[22][25]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[25]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[25]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[25]

MIC_Workflow cluster_protocol Broth Microdilution Protocol for MIC Determination Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Dilution Perform Serial Dilutions of Antimicrobial Agent in Microtiter Plate Inoculum_Prep->Dilution Inoculation Inoculate Wells with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Read and Record MIC (Lowest concentration with no visible growth) Incubation->Reading End End Reading->End

Figure 3: Experimental workflow for MIC determination.

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.[1]

  • Plate Setup: A microtiter plate is prepared with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.

  • Inoculation: All wells are inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additivity

    • 1 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism[1]

Conclusion

This compound and its derivatives represent a promising class of antimicrobial agents with the potential to address the growing threat of antibiotic resistance. Their distinct membrane-disrupting mechanism of action, low propensity for resistance development, and synergistic effects with conventional antibiotics make them attractive candidates for further research and development. Furthermore, their ability to modulate host cell signaling pathways involved in tissue repair suggests a multifaceted therapeutic potential. For drug development professionals, the continued exploration of these amphibian-derived peptides could pave the way for a new generation of anti-infective therapies.

References

The Structure-Activity Relationship of Esculentin-1a Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Esculentin-1a (B1576700), a potent antimicrobial peptide (AMP) originally isolated from the skin of the frog Rana esculenta, has garnered significant interest as a template for the development of new anti-infective agents.[1] Its broad-spectrum activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, has prompted extensive research into its structure-activity relationship (SAR) to enhance its therapeutic potential.[1][2] This guide provides a comparative analysis of various this compound-1a derivatives, summarizing their biological activities, detailing key experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: Comparative Biological Activities

The antimicrobial, antibiofilm, and hemolytic activities of key this compound-1a derivatives are summarized below. Modifications to the parent peptide, such as truncation, amino acid substitution, and hybridization, have profound effects on their biological profiles.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of a peptide's antimicrobial potency, with lower values indicating higher activity. The following table compares the MIC values of various this compound-1a derivatives against representative Gram-negative and Gram-positive bacteria.

Peptide/DerivativeSequenceModificationP. aeruginosa (Gram-) MIC (µM)E. coli (Gram-) MIC (µM)S. aureus (Gram+) MIC (µM)Reference(s)
Esc(1-21)GIFSKLAGKKIKNLLISGLKG-NH₂Truncated & Amidated Parent Peptide0.5 - 12 - 416 - 64[1][3][4]
Esc(1-18)GIFSKLAGKKIKNLLISG-NH₂Truncated-16 - 32-[4]
[Aib¹,¹⁰,¹⁸]-Esc(1-21)aIFSKLAGKaIKNLLISaLKG-NH₂Aib SubstitutionNo significant changeNo significant change2 - 4[3][5]
Esc(1-21)-1c-D-amino acid SubstitutionPotent anti-biofilm activity--[6]
BKR1-Hybrid with Melittin (B549807) (+9 charge)2525-[7]

Aib = α-aminoisobutyric acid

Anti-Biofilm Activity

Several this compound-1a derivatives have demonstrated significant activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Peptide/DerivativeTarget OrganismActivityReference(s)
Esc(1-21)P. aeruginosaKills both planktonic and biofilm cells.[2]
Esc(1-21)ε20P. aeruginosa~60-80% reduction in biofilm viability at 25-50 µM.[2]
Esc(1-21)ε20S. epidermidis>90% reduction in biofilm viability at 6.25-50 µM.[2]
Esc(1-21)-1cP. aeruginosaInhibits biofilm formation at sub-MIC concentrations.[6]
Hemolytic and Cytotoxic Activity

A critical aspect of AMP development is ensuring selectivity for microbial cells over host cells. Hemolytic activity against red blood cells and cytotoxicity against mammalian cell lines are key indicators of a peptide's safety profile.

Peptide/DerivativeHemolytic ActivityCytotoxicityReference(s)
Esc(1-21)Low hemolytic activity.Devoid of toxic effects toward epithelial cells at active antimicrobial concentrations.[5][8]
[Aib¹,¹⁰,¹⁸]-Esc(1-21)-Devoid of toxic effects toward epithelial cells at active antimicrobial concentrations.[5]

Key Structure-Activity Relationship Insights

Several key structural features of this compound-1a derivatives have been identified as crucial for their biological activity:

  • Peptide Length and C-terminal Amidation: The truncated version, Esc(1-21), which is C-terminally amidated, displays potent antimicrobial activity, particularly against Gram-negative bacteria.[1][3] Further truncation to Esc(1-18) leads to a significant reduction in activity, highlighting the importance of the C-terminal portion for interacting with bacterial membranes.[4] The C-terminal amidation is a common modification in natural AMPs that increases antimicrobial activity and reduces hemolytic activity.[1]

  • α-Helicity: The incorporation of α-aminoisobutyric acid (Aib), a non-natural amino acid, stabilizes the α-helical conformation of Esc(1-21).[3][5] This enhanced helicity in [Aib¹,¹⁰,¹⁸]-Esc(1-21) correlates with a significant increase in activity against Gram-positive bacteria like Staphylococcus species, without compromising its efficacy against Gram-negative bacteria.[3]

  • Positive Charge: Increasing the net positive charge can enhance antimicrobial activity by strengthening the electrostatic interactions with the negatively charged microbial membranes.[3] The hybrid peptide BKR1, designed from this compound-1a and melittin, has a higher positive charge (+9) compared to the parent peptides and shows significant antimicrobial activity.[7]

  • D-amino Acid Substitution: The introduction of D-amino acids, as seen in Esc(1-21)-1c, can increase peptide stability and prolong its interaction with bacterial targets. This modification was shown to downregulate the expression of biofilm-associated genes in P. aeruginosa.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Minimal Inhibitory Concentration (MIC) Assay

The MIC of the peptides is determined using a broth microdilution method.

  • Bacterial Preparation: Bacteria are cultured to mid-logarithmic phase (OD₅₉₀ of 0.8) at 37°C.[2]

  • Inoculum Preparation: The bacterial culture is then diluted in Mueller-Hinton (MH) broth to a concentration of 2 x 10⁶ colony-forming units (CFU)/mL.[2]

  • Peptide Dilution: Serial two-fold dilutions of the peptides are prepared in MH broth in a 96-well microtiter plate.[2]

  • Inoculation: An equal volume (50 µL) of the bacterial suspension is added to each well containing the peptide dilutions, resulting in a final bacterial concentration of 10⁶ CFU/mL.[2]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.

  • Erythrocyte Preparation: Red blood cells from various species (e.g., human, rat, canine) are collected and washed.

  • Peptide Incubation: The erythrocytes are incubated with various concentrations of the peptides (e.g., 0.15 to 150 µM).[9]

  • Hemoglobin Release Measurement: After incubation, the samples are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically.[9]

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis.

Visualizations

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result bact_culture Bacterial Culture (Mid-log phase) inoculation Inoculation (Final conc. 10^6 CFU/mL) bact_culture->inoculation Diluted in MH Broth pep_dilution Serial Peptide Dilutions (96-well plate) pep_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic_det Determine MIC readout->mic_det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway: this compound-1a(1-21)NH₂ in Wound Healing

This compound-1a(1-21)NH₂ has been shown to promote angiogenesis, a key process in wound healing, through the activation of the PI3K/AKT signaling pathway in human umbilical vein endothelial cells (HUVECs).[1][10]

PI3K_AKT_Pathway Esc This compound-1a(1-21)NH₂ Receptor Cell Surface Receptor (e.g., EGFR) Esc->Receptor binds & activates PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Angiogenesis Angiogenesis (Cell Migration, Proliferation) AKT->Angiogenesis promotes LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K inhibits

Caption: this compound-1a(1-21)NH₂ promotes angiogenesis via the PI3K/AKT pathway.

References

Investigating Cross-Resistance Between Esculentin and Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Synergistic Relationship and Lack of Cross-Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into alternative antimicrobial agents, with antimicrobial peptides (AMPs) like esculentin emerging as promising candidates. This guide provides a comprehensive comparison of the performance of this compound-derived peptides and conventional antibiotics, focusing on the critical aspect of cross-resistance. The data presented herein demonstrates that not only do this compound peptides exhibit a low propensity for inducing resistance, but they also act synergistically with many common antibiotics, potentially revitalizing their efficacy against resistant strains.

Quantitative Analysis of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various this compound-derived peptides and antibiotics against different bacterial strains. The data consistently shows that while bacteria can develop high levels of resistance to conventional antibiotics, their susceptibility to this compound peptides remains largely unchanged. Furthermore, the Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays indicate a synergistic or additive effect when this compound peptides are combined with antibiotics.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound Peptides and Antibiotics Against Pseudomonas aeruginosa

CompoundStrainInitial MIC (µM)MIC after 15 Cycles of Exposure (µM)Fold Increase in MIC
Esc(1-21)P. aeruginosa44No change
Esc(1-21)-1cP. aeruginosa44No change
AztreonamP. aeruginosa1128128
CiprofloxacinP. aeruginosa0.2532128
TobramycinP. aeruginosa0.564128

Data synthesized from studies demonstrating the limited resistance induction of this compound peptides compared to conventional antibiotics[1][2].

Table 2: Synergistic Activity of this compound-1c (Esc(1-21)-1c) in Combination with Various Antibiotics Against Pseudomonas aeruginosa PAO1

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of Esc(1-21)-1c Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of Esc(1-21)-1c in Combination (µg/mL)FICIInterpretation
Tetracycline164210.375Synergy
Erythromycin12841610.375Synergy
Chloramphenicol644810.375Synergy
Ceftazidime240.510.5Additive
Tobramycin14121.5Indifference

FICI values are calculated as (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of peptide in combination / MIC of peptide alone). FICI ≤ 0.5 indicates synergy, >0.5 to <2 indicates an additive effect, and ≥2 indicates indifference or antagonism. Data adapted from a study on the synergistic effects of Esc(1-21)-1c[3].

Table 3: Bactericidal Activity of This compound-1b (B1576697) Derivative (Esc(1-18)) in Combination with Antibiotics Against Stenotrophomonas maltophilia

CombinationEffect
Esc(1-18) + AmikacinSynergistic bactericidal effect
Esc(1-18) + ColistinSynergistic bactericidal effect
Esc(1-18) + LevofloxacinIndifferent effect
Esc(1-18) + CeftazidimeIndifferent effect

This table summarizes the qualitative outcomes of combining Esc(1-18) with conventional antibiotics, highlighting the selective synergistic potential[4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of cross-resistance and synergy between this compound and antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

  • Method: The broth microdilution method is commonly employed.

    • A two-fold serial dilution of the antimicrobial agent (this compound peptide or antibiotic) is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa at a final concentration of 5 x 10^5 CFU/mL).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.

Resistance Induction Studies

These experiments assess the potential for bacteria to develop resistance to an antimicrobial agent over time.

  • Method:

    • Bacteria are exposed to sub-inhibitory concentrations (typically 0.5 x MIC) of the antimicrobial agent for a defined period (e.g., 24 hours).

    • Following this initial exposure, the MIC is redetermined for the exposed bacterial population.

    • This process is repeated for a specified number of cycles (e.g., 15 cycles) to monitor for any increase in the MIC.[1][2]

    • A significant fold-increase in the MIC indicates the development of resistance.

Checkerboard Titration Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

  • Method:

    • A 96-well microtiter plate is prepared with serial dilutions of two antimicrobial agents (e.g., an this compound peptide and an antibiotic) along the x- and y-axes. This creates a matrix of wells with varying concentrations of both agents.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated, and the MIC of each agent in combination is determined.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[3]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental processes involved in investigating the interplay between this compound and antibiotics.

experimental_workflow cluster_setup Initial Setup cluster_mic MIC Determination cluster_resistance Resistance Induction cluster_synergy Synergy Testing bacterial_strains Bacterial Strains (e.g., P. aeruginosa) mic_determination Broth Microdilution Assay bacterial_strains->mic_determination antimicrobials Antimicrobial Agents (this compound Peptides & Antibiotics) antimicrobials->mic_determination sub_mic_exposure Serial Passage at Sub-MIC Concentrations mic_determination->sub_mic_exposure checkerboard Checkerboard Titration Assay mic_determination->checkerboard mic_redetermination Re-determine MIC after Multiple Cycles sub_mic_exposure->mic_redetermination fici_calculation Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->fici_calculation

Caption: Experimental workflow for assessing cross-resistance and synergy.

synergy_mechanisms cluster_this compound This compound Peptide Action cluster_bacterium Bacterial Cell This compound This compound Peptide membrane Bacterial Membrane This compound->membrane Permeabilization efflux_pump Efflux Pump (e.g., MexAB-OprM) This compound->efflux_pump Downregulation antibiotic_int Antibiotic (intracellular) antibiotic_target Intracellular Antibiotic Target bactericidal_effect Enhanced Bactericidal Effect antibiotic_target->bactericidal_effect antibiotic_ext Antibiotic (extracellular) antibiotic_ext->membrane Facilitated Entry antibiotic_ext->efflux_pump Extrusion (inhibited) antibiotic_int->antibiotic_target Binding cross_resistance_logic cluster_mechanisms Mechanisms of Action cluster_resistance_mechanisms Resistance Mechanisms esculentin_moa This compound: Membrane Permeabilization esculentin_res Resistance to this compound: (Limited/Rare) esculentin_moa->esculentin_res leads to antibiotic_moa Conventional Antibiotics: Specific Target Inhibition (e.g., DNA gyrase, ribosome) antibiotic_res Resistance to Antibiotics: Target Mutation, Efflux Pumps, Enzymatic Degradation antibiotic_moa->antibiotic_res leads to no_cross_resistance Conclusion: No Cross-Resistance esculentin_res->no_cross_resistance Different Mechanisms antibiotic_res->no_cross_resistance Different Mechanisms

References

The Potent Partnership: Esculentin Peptides Amplify the Efficacy of Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic interactions between the amphibian-derived peptide esculentin and its analogs with conventional antibiotics reveals a promising strategy in the fight against multidrug-resistant bacteria. By disrupting bacterial membranes and inhibiting resistance mechanisms, these peptides can rejuvenate the antibacterial potency of existing drugs, offering a beacon of hope for treating persistent infections.

Researchers and drug development professionals are increasingly turning to combination therapies to combat the growing threat of antibiotic resistance. One of the most promising avenues of this research lies in the synergistic effects of antimicrobial peptides (AMPs) with traditional antibiotics. This compound, a peptide originally isolated from frog skin, and its derivatives have demonstrated remarkable capabilities in enhancing the activity of several commercial antibiotics against a range of pathogenic bacteria, most notably Pseudomonas aeruginosa and Stenotrophomonas maltophilia.

This guide provides a comparative overview of the synergistic effects of this compound and its derivatives with various antibiotics, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies in this critical area of research.

Quantitative Analysis of Synergistic Activity

The synergistic effect of this compound peptides with commercial antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is considered synergistic, indicating that the combination of the two agents is significantly more effective than either agent alone. The following tables summarize the key quantitative data from various studies.

This compound DerivativeAntibioticBacterial StrainFICIMIC Reduction of AntibioticReference
Esc(1-21)-1cAztreonamP. aeruginosaSynergisticNot specified[1][2]
Esc(1-21)-1cTetracyclineP. aeruginosaSynergisticNot specified[1][3]
Esc(1-18)AmikacinS. maltophiliaSynergisticNot specified[4]
Esc(1-18)ColistinS. maltophiliaSynergisticNot specified[4]
Esc(1-18)CiprofloxacinS. aureus (resistant)SynergisticNot specified[5]
Esc(1-18)ColistinE. coli (resistant)SynergisticNot specified[5]
Melimine (AMP)CiprofloxacinP. aeruginosa≤0.5Not specified[6]

Table 1: Synergistic Effects of this compound Derivatives and Other AMPs with Commercial Antibiotics.

Mechanisms of Synergy: A Multi-pronged Attack

The synergistic activity of this compound peptides and antibiotics stems from a combination of mechanisms that ultimately overwhelm bacterial defenses. The primary mechanisms include:

  • Increased Membrane Permeability: this compound peptides, like many AMPs, disrupt the integrity of the bacterial cell membrane.[2][7] This permeabilization allows antibiotics, which may have intracellular targets, to penetrate the bacterial cell more efficiently and reach their site of action in higher concentrations.[7]

  • Inhibition of Resistance Mechanisms: Some this compound derivatives have been shown to interfere with bacterial resistance mechanisms. For instance, Esc(1-21)-1c can decrease the expression of the MexAB-OprM efflux pump in P. aeruginosa, a key mechanism for extruding antibiotics from the bacterial cell.[3]

  • Biofilm Disruption: Bacterial biofilms present a significant challenge to antibiotic treatment. This compound peptides have been shown to disrupt the structure of biofilms, exposing the embedded bacteria to the action of antibiotics.[7][8]

Experimental Protocols: A Guide for Researchers

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and antibiotics.

Checkerboard Assay

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of the this compound peptide and the antibiotic

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial dilutions of the this compound peptide (Drug A) and the antibiotic (Drug B) in the growth medium. The concentrations should typically range from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.

  • Plate Setup:

    • Dispense 50 µL of the growth medium into each well of the 96-well plate.

    • Along the x-axis (columns), add 50 µL of serially diluted Drug A.

    • Along the y-axis (rows), add 50 µL of serially diluted Drug B. This creates a matrix of varying concentrations of both agents.

    • The first row and first column serve as controls, containing only one of the agents. A well with no antimicrobials serves as a growth control.

  • Inoculation: Add 100 µL of the bacterial suspension (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_peptide Prepare Serial Dilutions of this compound Peptide plate_setup Dispense Peptide and Antibiotic in 96-well Plate (Checkerboard) prep_peptide->plate_setup prep_antibiotic Prepare Serial Dilutions of Antibiotic prep_antibiotic->plate_setup prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate plate_setup->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Determine MICs of Individual Agents and Combinations incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Synergy, Additivity, or Antagonism calc_fici->interpret Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis prep_cultures Prepare Bacterial Culture inoculate Inoculate Tubes with Bacterial Culture prep_cultures->inoculate prep_tubes Prepare Tubes with Medium, Peptide, Antibiotic, and Combination prep_tubes->inoculate incubate_sample Incubate and Collect Samples at Timed Intervals inoculate->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate_count Plate Dilutions and Count Colonies (CFU) serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data determine_synergy Determine Synergy and Bactericidal Activity plot_data->determine_synergy

References

Benchmarking Esculentin's Therapeutic Index Against Other Prominent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance has intensified the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. This guide provides an objective comparison of the therapeutic index of esculentin and its derivatives against other well-characterized AMPs: pexiganan (B138682), LL-37, and magainin II. The therapeutic index (TI), a ratio of a peptide's toxicity to its efficacy, is a critical parameter in drug development, indicating the safety margin of a potential therapeutic. This guide synthesizes experimental data to offer a comparative benchmark for researchers in the field.

Comparative Analysis of Therapeutic Indices

The therapeutic index is a crucial metric for evaluating the potential of an antimicrobial peptide as a therapeutic agent. It is typically calculated as the ratio of the concentration of the peptide that is toxic to host cells (e.g., HC50, the concentration causing 50% hemolysis of red blood cells, or CC50, the concentration causing 50% cytotoxicity to a cell line) to the minimum inhibitory concentration (MIC) required to inhibit the growth of a specific microorganism. A higher therapeutic index indicates a greater margin of safety.

The following table summarizes the available data for this compound and the selected comparator AMPs against common Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Antimicrobial PeptideTarget OrganismMIC (μM)Cytotoxicity (HC50/CC50 in μM)Therapeutic Index (HC50 or CC50 / MIC)Reference
This compound-1a(1-21)NH₂ P. aeruginosa ATCC 278534> 50 (hTCEpi cells)> 12.5[1]
S. aureus64> 50 (hTCEpi cells)> 0.78[1]
Pexiganan S. aureus (clinical isolates)4 - 32> 250 (human red blood cells)> 7.8 - 62.5[2]
E. coli ATCC 259228Not specified in the same studyNot available[3]
LL-37 S. aureus32Not specified in the same studyNot available[4]
S. aureus0.62Not specified in the same studyNot available[5]
Magainin II E. coli75 mg/L (~30 µM)Not specified in the same studyNot available[6]
A. baumannii80 - 160 mg/L (~32-65 µM)Not specified in the same studyNot available[7]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental methodologies. hTCEpi: human Telomerase-immortalized Corneal Epithelial cells.

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy and toxicity of AMPs are intrinsically linked to their mechanisms of action. While many AMPs primarily act by disrupting the bacterial cell membrane, some also engage with specific cellular pathways in both prokaryotic and eukaryotic cells.

This compound-1a (B1576700): Beyond its membrane-disrupting capabilities, this compound-1a has been shown to promote wound healing by stimulating angiogenesis. This process is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway in endothelial cells.[8][9][10][11]

Esculentin_PI3K_AKT_Pathway This compound This compound-1a Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates Angiogenesis Angiogenesis (Cell Migration, Proliferation) AKT->Angiogenesis Promotes

This compound-1a PI3K/Akt Signaling Pathway.

Pexiganan and Magainin II: These peptides are well-documented to exert their antimicrobial effects by permeabilizing bacterial membranes. They are believed to form "toroidal pores," where the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel. This disrupts the membrane's integrity, leading to leakage of cellular contents and cell death.[12][13][14]

AMP_Membrane_Disruption cluster_membrane Bacterial Membrane Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head AMPs Pexiganan / Magainin II Pore Toroidal Pore Formation AMPs->Pore Induces Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of Membrane Disruption.

LL-37: This human cathelicidin (B612621) peptide has a multifaceted mechanism of action. Besides direct membrane disruption, it is a potent immunomodulator. It can bind to several receptors on host immune cells, such as the formyl peptide receptor-like 1 (FPRL1) and the P2X7 receptor, to modulate inflammatory responses, chemoattraction of immune cells, and other cellular processes.[15][16][17][18]

LL37_Signaling_Pathway LL37 LL-37 FPRL1 FPRL1 LL37->FPRL1 P2X7R P2X7R LL37->P2X7R Chemotaxis Chemotaxis FPRL1->Chemotaxis Induces Inflammation Inflammation Modulation P2X7R->Inflammation Modulates

LL-37 Immunomodulatory Signaling.

Experimental Protocols

Standardized protocols are essential for the accurate determination of an AMP's therapeutic index. Below are summaries of the key experimental methodologies.

Workflow for Determining Therapeutic Index

TI_Workflow Start Start MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Hemolysis, MTT) Start->Cytotoxicity_Assay Calculate_TI Calculate Therapeutic Index (HC50 or CC50 / MIC) MIC_Assay->Calculate_TI Cytotoxicity_Assay->Calculate_TI End End Calculate_TI->End

Experimental Workflow for TI Determination.
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[19][20][21]

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically ~5 x 10^5 CFU/mL).

  • Peptide Dilution: The AMP is serially diluted in the broth in a 96-well microtiter plate. To prevent peptide adsorption to plastic surfaces, low-binding plates (e.g., polypropylene) are often recommended.[19]

  • Incubation: The bacterial inoculum is added to each well containing the diluted peptide. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assays

a) Hemolytic Assay: This assay measures the ability of an AMP to lyse red blood cells (erythrocytes), which is an indicator of its toxicity to mammalian cells.[22][23][24]

  • Preparation of Erythrocytes: Fresh red blood cells are washed and resuspended in a buffered saline solution (e.g., PBS) to a specific concentration.

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the AMP in a 96-well plate.

  • Controls: A negative control (buffer only, 0% hemolysis) and a positive control (a detergent like Triton X-100, 100% hemolysis) are included.

  • Measurement: After incubation, the plate is centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the controls. The HC50 value is the peptide concentration that causes 50% hemolysis.

b) MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[25][26][27]

  • Cell Culture: Mammalian cells (e.g., fibroblasts, epithelial cells) are seeded in a 96-well plate and allowed to adhere.

  • Peptide Treatment: The cells are treated with various concentrations of the AMP and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm).

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 is the peptide concentration that reduces cell viability by 50%.

Conclusion

References

Preclinical Powerhouse: Esculentin(1-21) Emerges as a Formidable Contender in the Fight Against Skin Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the amphibian-derived peptide Esculentin(1-21) [Esc(1-21)] is demonstrating significant promise as a potent new topical agent for the treatment of skin and soft tissue infections. A comprehensive review of preclinical data reveals its broad-spectrum antimicrobial activity, efficacy in in vivo models, and a rapid, membrane-disrupting mechanism of action that sets it apart from conventional antibiotics. This guide provides a detailed comparison of Esc(1-21) with other antimicrobial alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

Superior In Vitro Antimicrobial Activity

Esc(1-21) has consistently shown potent in vitro activity against a wide range of bacteria responsible for skin infections, including notoriously difficult-to-treat antibiotic-resistant strains. As illustrated in the following table, its Minimum Inhibitory Concentrations (MICs) are comparable or superior to those of conventional antibiotics.

Compound Organism MIC (μM) Reference
This compound(1-21) Pseudomonas aeruginosa (ATCC 27853, PAO1)4[1]
P. aeruginosa (MDR strains)4 - 8[1]
Escherichia coli (K12)2
E. coli (O157:H7)4
Staphylococcus aureusNot extensively reported in searched literature
Kanamycin E. coli (K12, O157:H7)16
Pexiganan Staphylococcus aureus (including MRSA)16 - 32 µg/ml[2]
Pseudomonas aeruginosa8 - 64 µg/ml[2]
Enterococcus faecalis>256 µg/ml[3]
Silver Sulfadiazine (B1682646) Not typically measured by MIC in the same mannerN/A

Potent Anti-Biofilm Efficacy

Bacterial biofilms are a major challenge in treating chronic skin infections. Esc(1-21) has demonstrated remarkable activity in both preventing the formation of and eradicating established biofilms of Pseudomonas aeruginosa. This is a significant advantage over many conventional antibiotics, which are often ineffective against biofilm-embedded bacteria.

In Vivo Efficacy: A Glimpse into Clinical Potential

While direct preclinical comparisons in skin infection models are limited in the available literature, the in vivo efficacy of Esc(1-21) in other infection models provides strong evidence of its therapeutic potential. In a murine model of P. aeruginosa-induced keratitis, topical administration of Esc(1-21) resulted in a significant reduction in the clinical score of infection and a 4-log reduction in corneal bacterial load compared to the vehicle control[4]. Furthermore, in a full-thickness excision wound model in mice, Esc-1a(1-21)NH2 was found to significantly accelerate wound healing by promoting collagen deposition and angiogenesis[5].

In comparison, pexiganan, another antimicrobial peptide, has shown clinical efficacy in treating infected diabetic foot ulcers, with clinical cure or improvement rates of approximately 90%, comparable to oral ofloxacin[6]. Silver sulfadiazine is a widely used topical agent for burn wound infections, and its efficacy in reducing bacterial burden has been demonstrated in various preclinical and clinical settings[7][8]. However, concerns exist regarding its potential to impair wound healing and the emergence of resistant strains[8].

Mechanism of Action: A Rapid Assault on Bacterial Membranes

This compound(1-21) exerts its antimicrobial effect through the rapid disruption of bacterial cell membranes. This mechanism is fundamentally different from that of most conventional antibiotics, which target specific metabolic pathways. The membrane-lytic action of Esc(1-21) is advantageous as it is less likely to induce the development of microbial resistance.

Preclinical Validation Workflow for this compound(1-21) cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Biofilm Inhibition & Eradication Assays Biofilm Inhibition & Eradication Assays Antimicrobial Susceptibility Testing->Biofilm Inhibition & Eradication Assays Promising MIC values Cytotoxicity Assays Cytotoxicity Assays Biofilm Inhibition & Eradication Assays->Cytotoxicity Assays Effective against biofilms Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Low toxicity to host cells Skin Infection Models Skin Infection Models Mechanism of Action Studies->Skin Infection Models Identified mechanism Efficacy Assessment Efficacy Assessment Skin Infection Models->Efficacy Assessment Demonstrated in vivo activity Toxicology & Safety Studies Toxicology & Safety Studies Efficacy Assessment->Toxicology & Safety Studies Significant bacterial reduction Candidate for Clinical Trials Candidate for Clinical Trials Toxicology & Safety Studies->Candidate for Clinical Trials

Preclinical validation workflow for this compound(1-21).

Mechanism of Action: Membrane Disruption by this compound(1-21) Esc(1-21) Esc(1-21) Bacterial Membrane Bacterial Membrane Esc(1-21)->Bacterial Membrane Electrostatic Interaction Membrane Binding Membrane Binding Bacterial Membrane->Membrane Binding Membrane Perturbation Membrane Perturbation Membrane Binding->Membrane Perturbation Pore Formation Pore Formation Membrane Perturbation->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis Leakage of cellular contents

Mechanism of action of this compound(1-21).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of Esc(1-21) is determined using the broth microdilution method. Briefly, a two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CA-MHB). A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxicity of Esc(1-21) against mammalian cells, such as human keratinocytes (HaCaT), is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in a 96-well plate and incubated with various concentrations of the peptide for 24 hours. MTT solution is then added to each well, and the plate is incubated for another 4 hours. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

In Vivo Murine Skin Infection Model

Female BALB/c mice are anesthetized, and the dorsal area is shaved. A full-thickness excisional wound is created. A suspension of a clinically relevant bacterial strain (e.g., S. aureus or P. aeruginosa) is topically applied to the wound. A topical formulation of Esc(1-21) or a control vehicle is applied to the wound at specified time points. The wound area is monitored and measured daily. At the end of the experiment, the wound tissue is excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

Conclusion

The preclinical data strongly support the continued development of this compound(1-21) as a novel therapeutic agent for skin and soft tissue infections. Its potent and broad-spectrum antimicrobial and anti-biofilm activity, coupled with a mechanism of action that is less prone to resistance development, positions it as a promising alternative to conventional antibiotics and other topical agents. Further preclinical studies focusing on direct comparisons with standard-of-care treatments in validated skin infection models are warranted to fully elucidate its clinical potential.

References

A Comparative Guide to the Immunomodulatory Effects of Esculentin-1a(1-21)NH2 and LL-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of two potent antimicrobial peptides: Esculentin-1a(1-21)NH2, a derivative of a frog skin peptide, and LL-37, the only human cathelicidin. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the signaling pathways involved to aid in the evaluation of their therapeutic potential.

Executive Summary

Both this compound-1a(1-21)NH2 and LL-37 are cationic antimicrobial peptides with significant immunomodulatory capabilities. While both peptides exhibit antimicrobial and wound-healing properties, their mechanisms and the breadth of their immunomodulatory effects differ. LL-37 is known for its dual pro- and anti-inflammatory activities, influencing a wide array of immune cells through various receptors. In contrast, the known immunomodulatory functions of this compound-1a(1-21)NH2 are more prominently associated with wound repair and angiogenesis, with a more targeted impact on epithelial cells and a potent ability to neutralize bacterial endotoxins. Emerging research, however, points to a broader immunomodulatory role for this compound-1a and its derivatives.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the comparative effects of this compound-1a(1-21)NH2 and LL-37.

Table 1: Comparative Effects on Cell Migration and Viability

ParameterPeptideCell LineConcentrationResultCitation
Cell Migration This compound-1a(1-21)NH2HaCaT (human keratinocytes)0.025–4 μMSignificantly stimulates migration, more efficiently than LL-37 [1][2][3][4]
LL-37HaCaT (human keratinocytes)0.25 μM (optimal)Stimulates migration[1][3]
Cell Viability This compound-1a(1-21)NH2HaCaT (human keratinocytes)32-64 μM (24h)~20% reduction in metabolically-active cells[1][4]
LL-37HaCaT (human keratinocytes)~44 μMComplete inhibition of metabolism[1][4]
This compound-1a(1-21)NH2wt-CFBE & ΔF508-CFBE (bronchial epithelial cells)up to 64 μM (2h)Not toxic[5]
This compound-1a(1-21)NH2wt-CFBE & ΔF508-CFBE (bronchial epithelial cells)32-64 μM (24h)~20-25% reduction in metabolically active cells[5]

Table 2: Effects on Cytokine and Chemokine Release

Cytokine/ChemokinePeptideCell TypeConditionEffectCitation
IL-8 LL-37Human Airway Smooth Muscle Cells-Enhances release
LL-37THP-1 monocytesLPS-stimulatedInhibits release[6]
TNF-α This compound-1PNRAW264.7 macrophages-Augments gene expression[7]
LL-37Human neutrophilsLPS-stimulatedDecreases release[8]
IL-1β This compound-1PNRAW264.7 macrophages-Augments gene expression[7]
LL-37Human neutrophilsLPS-stimulatedDecreases release[8]
IL-6 LL-37Human neutrophilsLPS-stimulatedDecreases release[8]
LL-37Gingival fibroblasts-Increases release[9]

Table 3: Lipopolysaccharide (LPS) Neutralization

PeptideAssayResultCitation
LL-37 LAL assayIC50 of 0.29 ± 0.06 µM[10]
Whole blood assayIC50 of 0.27 ± 0.05 µM[10]
This compound-1a derivatives Not specifiedCan neutralize LPS[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Migration (Scratch) Assay

This assay is used to quantify the rate of collective cell migration.

  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Creating the "Scratch": A sterile pipette tip (p200 or p10) is used to create a straight scratch across the center of the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Fresh medium containing the desired concentration of this compound-1a(1-21)NH2 or LL-37 is added. A vehicle-only well serves as a negative control.

  • Imaging: The scratch is imaged at time zero and at regular intervals (e.g., every 3-6 hours) using a phase-contrast microscope.

  • Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different treatment groups.

Cytokine Release Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine concentrations in cell culture supernatants.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants from peptide-treated and control cells are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine, is added and incubated.

  • Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.

Lipopolysaccharide (LPS) Neutralization Assay

This assay determines the ability of the peptides to neutralize the pro-inflammatory effects of LPS.

  • Cell Culture: Immune cells, such as THP-1 monocytes or macrophages, are cultured in 96-well plates.

  • Peptide and LPS Incubation: The peptides are pre-incubated with LPS for a specific time (e.g., 30-60 minutes) to allow for binding and neutralization.

  • Cell Stimulation: The peptide/LPS mixture is then added to the cells. Controls include cells treated with LPS alone, peptide alone, and medium alone.

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-8) is measured by ELISA. A reduction in cytokine release in the presence of the peptide indicates LPS neutralization.

Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)

The CAM assay is an in vivo model to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a gel containing the test peptide (this compound-1a(1-21)NH2 or LL-37) is placed on the CAM. A vehicle control is also applied.

  • Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.

  • Analysis: The CAM is then examined and photographed. The formation of new blood vessels radiating from the implant is quantified by counting the number of vessel branches.

Signaling Pathways

The immunomodulatory effects of this compound-1a(1-21)NH2 and LL-37 are mediated through distinct signaling pathways.

This compound-1a(1-21)NH2 Signaling

This compound-1a(1-21)NH2 primarily promotes wound healing and angiogenesis through the activation of receptor tyrosine kinases and downstream signaling cascades.

Esculentin_Signaling Esc This compound-1a(1-21)NH2 EGFR EGFR Esc->EGFR PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 AKT AKT PI3K->AKT Migration Cell Migration AKT->Migration Proliferation Cell Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis STAT3->Migration

This compound-1a(1-21)NH2 signaling pathway.
LL-37 Signaling

LL-37 interacts with a variety of cell surface receptors, leading to a complex and context-dependent range of cellular responses.

LL37_Signaling LL37 LL-37 FPRL1 FPRL1 LL37->FPRL1 P2X7 P2X7 LL37->P2X7 EGFR EGFR LL37->EGFR TLRs TLRs LL37->TLRs Chemotaxis Chemotaxis FPRL1->Chemotaxis MAPK MAPK P2X7->MAPK EGFR->MAPK NFkB NF-κB TLRs->NFkB Cytokines Cytokine/Chemokine Production MAPK->Cytokines NFkB->Cytokines Inflammation Pro/Anti-inflammatory Responses Cytokines->Inflammation

LL-37 signaling pathways.
Experimental Workflow: Cell Migration (Scratch) Assay

The following diagram illustrates the key steps in performing a scratch assay to compare the effects of this compound-1a(1-21)NH2 and LL-37 on cell migration.

Scratch_Assay_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells confluency Culture to confluent monolayer seed_cells->confluency scratch Create a scratch with a pipette tip confluency->scratch wash Wash with PBS to remove debris scratch->wash treatment Add medium with: - Vehicle (Control) - this compound-1a(1-21)NH2 - LL-37 wash->treatment imaging Image at T=0 and regular intervals treatment->imaging analysis Measure scratch area and calculate wound closure rate imaging->analysis end End analysis->end

Workflow for a comparative scratch assay.

Conclusion

This compound-1a(1-21)NH2 and LL-37 are both promising immunomodulatory peptides with distinct profiles. This compound-1a(1-21)NH2 demonstrates superior efficacy in promoting keratinocyte migration, a key aspect of wound healing, and exhibits lower cytotoxicity at higher concentrations compared to LL-37. Its immunomodulatory actions appear to be more targeted towards tissue repair and angiogenesis through the EGFR/PI3K/AKT pathway.

LL-37, on the other hand, has a broader and more complex immunomodulatory role, interacting with multiple receptors on various immune cells to elicit both pro- and anti-inflammatory responses depending on the context. This makes LL-37 a potent but potentially less predictable modulator of the immune system.

The choice between these two peptides for therapeutic development will depend on the specific clinical application. This compound-1a(1-21)NH2 may be a more suitable candidate for applications where potent wound healing and angiogenesis are the primary goals, with a favorable safety profile. Further research is warranted to fully elucidate the broader immunomodulatory effects of this compound-1a and its derivatives on a wider range of immune cells and to conduct direct, head-to-head comparisons with LL-37 across a comprehensive panel of immunological assays.

References

Safety Operating Guide

Proper Disposal of Esculentin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Esculentin

This compound, a potent antimicrobial peptide (AMP), requires meticulous handling and disposal procedures to ensure personnel safety and prevent environmental contamination. Although many synthetic peptides are not formally classified as hazardous substances, their inherent biological activity necessitates that all this compound waste be treated as potentially bioactive.[1] Adherence to the following step-by-step guidelines is crucial for the safe management of this compound waste streams within research, drug development, and laboratory settings.

I. Immediate Safety Precautions

Prior to handling this compound, it is imperative to be familiar with general laboratory safety protocols for handling chemical and biological reagents. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In the event of a spill, alert personnel in the immediate vicinity and absorb the material with an inert, absorbent material. Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

II. Waste Segregation and Categorization

Proper disposal begins with the correct segregation of waste. This compound-contaminated materials should be categorized into three primary streams: solid waste, liquid waste, and sharps waste. Each category has a specific disposal pathway that must be strictly followed.

III. Disposal Procedures

The following table outlines the proper disposal procedures for each category of this compound waste. These protocols are designed to deactivate the peptide's biological activity and ensure compliance with standard laboratory waste management practices.

Waste CategoryExamplesDisposal ProtocolDeactivation Method
Solid Waste - Unused or expired lyophilized this compound- Contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns, bench paper)1. Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.2. Ensure the container is kept closed when not in use.3. Arrange for disposal through the institution's hazardous waste management program.Incineration
Liquid Waste - this compound solutions (aqueous or solvent-based)- Cell culture media containing this compound- HPLC waste1. Aqueous Solutions: Treat with a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%) for a minimum contact time of 30 minutes.[1]2. Neutralize the pH of the solution after inactivation.3. Dispose of the neutralized solution down the drain with a large volume of water, in accordance with local wastewater regulations.[1]4. Solvent-Based Solutions: Collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix chlorinated and non-chlorinated solvents.[1]5. Arrange for disposal through the institution's hazardous waste management program.Chemical inactivation (bleach) followed by neutralization (for aqueous solutions). Incineration (for solvent-based solutions).
Sharps Waste - Needles and syringes- Contaminated broken glassware- Scalpel blades1. Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.2. The container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."3. Do not overfill the sharps container.4. Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream.Autoclaving followed by incineration.

IV. Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Esculentin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Disposal Pathways cluster_3 Treatment & Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_disposal Collect in Labeled Hazardous Waste Container solid_waste->solid_disposal liquid_deactivation Chemical Deactivation (e.g., 10% Bleach) liquid_waste->liquid_deactivation Aqueous solvent_disposal Collect for Hazardous Waste Disposal (Solvents) liquid_waste->solvent_disposal Solvent-Based sharps_container Place in Puncture-Resistant Sharps Container sharps_waste->sharps_container incineration Incineration solid_disposal->incineration drain_disposal Neutralize & Drain Disposal (Aqueous Only, check local regulations) liquid_deactivation->drain_disposal autoclave_incineration Autoclave then Incinerate sharps_container->autoclave_incineration solvent_disposal->incineration

This compound Waste Disposal Workflow

Disclaimer: These guidelines are based on general best practices for the disposal of antimicrobial peptides. Always consult and adhere to your institution's specific environmental health and safety (EHS) protocols and local regulations. If a Safety Data Sheet (SDS) is available for the specific this compound product you are using, its disposal recommendations should be followed.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Esculentin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Esculentin, a potent antimicrobial peptide. Adherence to these protocols is essential for ensuring personal safety and maintaining a sterile research environment.

Personal Protective Equipment (PPE) Recommendations

A summary of the recommended PPE for handling this compound is provided in the table below. These recommendations are scalable based on the quantity of the peptide being handled and the potential for aerosol generation.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory CoatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile glovesDouble gloving with nitrile gloves
Eye & Face Protection Safety glasses with side-shieldsFull-face shield or safety goggles
Respiratory Protection Not generally required for small quantities in a well-ventilated areaN95 respirator or higher (e.g., full-face air-purifying respirator)
Foot Protection Closed-toe shoesChemical-resistant boots

Operational Plan: From Preparation to Disposal

A structured operational plan is vital for the safe and effective handling of this compound throughout its lifecycle in the laboratory.

Preparation
  • Don Appropriate PPE: Before handling this compound, put on the minimum required PPE as outlined in the table above.

  • Prepare a Sanitized Workspace: Work in a clean and designated area, such as a laminar flow hood, to minimize contamination risks.

  • Gather Sterile Materials: Ensure all necessary materials, including vials, pipettes, and solvents, are sterile and readily accessible.

Peptide Handling
  • Reconstitution: Carefully reconstitute the lyophilized this compound powder according to the manufacturer's instructions. Avoid creating dust or aerosols.

  • Aliquotting: Prepare working solutions by aliquotting the reconstituted peptide into smaller, sterile vials to avoid repeated freeze-thaw cycles and potential contamination of the stock solution.

  • Experimentation: Conduct experiments following established laboratory protocols, always being mindful of potential cross-contamination.

Cleanup and Disposal
  • Decontaminate Workspace: Upon completion of work, thoroughly decontaminate the workspace with an appropriate disinfectant.

  • Waste Disposal: Dispose of all contaminated materials in accordance with institutional and local regulations for chemical and biological waste.

    • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled biohazard waste container.[1]

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[1] Depending on institutional guidelines, chemical deactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[1]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should typically be removed first.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Esculentin_Handling_Workflow cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_space 2. Prepare Sanitized Workspace prep_ppe->prep_space prep_materials 3. Gather Sterile Materials prep_space->prep_materials handle_reconstitute 4. Reconstitute Lyophilized Peptide prep_materials->handle_reconstitute handle_aliquot 5. Aliquot into Working Solutions handle_reconstitute->handle_aliquot handle_experiment 6. Perform Experiment handle_aliquot->handle_experiment clean_workspace 7. Decontaminate Workspace handle_experiment->clean_workspace dispose_waste 8. Dispose of Waste Properly clean_workspace->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.